Ethanolamine oleate
Description
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated. |
|---|---|
CAS No. |
2272-11-9 |
Molecular Formula |
C18H34O2.C2H7NO C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-aminoethanol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-; |
InChI Key |
KGWDUNBJIMUFAP-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |
Appearance |
Solid powder |
Other CAS No. |
2272-11-9 |
physical_description |
Liquid Liquid; [ECHA REACH Registrations] |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Monoethanolamine Oleate; Ethamolin; FO-611; FO 611; FO611; brand name: Ethamolin. |
Origin of Product |
United States |
Foundational & Exploratory
The Endothelial Response to Ethanolamine Oleate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine Oleate (EO) is a widely utilized sclerosing agent in the treatment of varicose veins, esophageal varices, and venous malformations.[1][2][3][4] Its therapeutic efficacy lies in its ability to induce localized inflammation and fibrosis, leading to the obliteration of the treated vessel.[1] This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the action of this compound on endothelial cells, the primary target of this sclerotherapeutic agent. We will delve into the signaling pathways initiated by EO, present quantitative data on its effects, and provide detailed experimental protocols for studying these interactions.
Core Mechanism of Action: A Multi-faceted Assault on the Endothelium
The fundamental mechanism of action of this compound is the induction of a sterile, dose-dependent inflammatory response within the vascular endothelium, culminating in fibrosis and venous occlusion.[3][5] This process can be dissected into several key stages:
-
Endothelial Cell Membrane Disruption: As a detergent-like molecule, this compound directly disrupts the lipid bilayer of the endothelial cell membrane.[1] This leads to immediate cellular injury and cytolysis, a primary event in its sclerosing action.[6]
-
Initiation of an Inflammatory Cascade: The injury to endothelial cells triggers an acute inflammatory response.[1] This is characterized by the recruitment of immune cells, including neutrophils and macrophages, to the site of injection.[1] These cells, in turn, release a plethora of cytokines and growth factors that amplify the inflammatory milieu.[1]
-
Pro-thrombotic State Induction: The oleic acid component of EO is believed to be a key player in the inflammatory response and may also activate the coagulation cascade through the release of tissue factor and the activation of Hageman factor.[5] This, coupled with the denudation of the endothelium and exposure of the underlying basement membrane, promotes platelet aggregation and the formation of a mural thrombus, contributing to the occlusion of the vessel.[1][2][7] Interestingly, the ethanolamine moiety may have a counteracting effect by chelating calcium, which is essential for fibrin clot formation.[5] In vivo studies, however, demonstrate a net transient activation of both coagulation and fibrinolysis.[8]
-
Transition to Fibrosis: The initial acute inflammation gradually transitions into a chronic inflammatory state, setting the stage for fibrosis.[1] Fibroblasts are recruited to the site of injury and begin to deposit extracellular matrix components, such as collagen.[1] This leads to the progressive thickening and scarring of the vein wall, resulting in its permanent obliteration.[1]
Quantitative Effects of Oleate on Endothelial Cells
While specific quantitative data for this compound on endothelial cells is limited in the available literature, studies on its active component, oleate, provide valuable insights into its cellular effects.
| Parameter | Cell Type | Treatment | Result | Reference |
| Cell Death | Liver Sinusoidal Endothelial Cells (LSECs) | 0.25 mmol/L Oleate | Significant increase in LDH release (necrotic cell death) | [7][9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.25 mmol/L Oleate | No significant induction of necrosis | [7][10] | |
| Metabolic Effects | Liver Sinusoidal Endothelial Cells (LSECs) | Oleate | Sharp drop in intracellular ATP levels and impaired mitochondrial respiration | [9][10] |
| Inflammatory Response | Human Umbilical Vein Endothelial Cells (HUVECs) | N-Oleoylethanolamine (OEA) | Dose-dependent suppression of TNF-α-induced IL-6, IL-8, VCAM-1, and ICAM-1 expression | [1] |
| Coagulation | In vivo (animal models) | This compound (0.31%) | Complete inhibition of blood coagulation | [2] |
| In vivo (human patients) | 5% this compound | Significant increase in plasma fibrinopeptide A (FPA) 1 hour post-injection | [8] |
Signaling Pathways in Endothelial Cells Activated by this compound
The multifaceted action of this compound on endothelial cells involves the activation of several key signaling pathways.
Inflammatory Signaling Pathway
The disruption of the endothelial cell membrane and subsequent release of damage-associated molecular patterns (DAMPs) likely triggers inflammatory signaling cascades. A central player in this process is the Nuclear Factor-kappa B (NF-κB) pathway.
Pro-coagulant Signaling Pathway
The oleate component of EO can induce the expression of tissue factor, a key initiator of the extrinsic coagulation cascade. This is potentially mediated through the activation of Protein Kinase C (PKC) and downstream pathways.
Calcium Signaling Pathway
The initial membrane damage caused by EO likely leads to an influx of extracellular calcium and release from intracellular stores, triggering various downstream effects.
Experimental Protocols
This section provides an overview of key experimental methodologies to investigate the effects of this compound on endothelial cells.
Endothelial Cell Culture
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.
-
Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum (FBS).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.
Cell Viability and Cytotoxicity Assays
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
This assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.
-
Culture endothelial cells in a 96-well plate to confluence.
-
Treat cells with various concentrations of this compound for a specified duration.
-
Collect the cell culture supernatant.
-
Incubate the supernatant with the LDH assay reaction mixture according to the manufacturer's protocol.
-
Measure the absorbance at the recommended wavelength to determine LDH activity.
This highly sensitive assay directly measures cell lysis.[6]
-
Label endothelial cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄.
-
Wash the cells to remove unincorporated ⁵¹Cr.
-
Incubate the labeled cells with different concentrations of this compound.
-
Centrifuge the plate and collect the supernatant.
-
Measure the radioactivity in the supernatant using a gamma counter to determine the amount of ⁵¹Cr released from lysed cells.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p-p65 for NF-κB activation, Tissue Factor).
Immunofluorescence Staining
This technique allows for the visualization and localization of specific proteins within the cell (e.g., VCAM-1).
-
Grow endothelial cells on glass coverslips.
-
Treat cells with this compound.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with bovine serum albumin (BSA).
-
Incubate with a primary antibody against the protein of interest.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is used to quantify the concentration of secreted proteins, such as cytokines (IL-6, IL-8), in the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants from EO-treated endothelial cells to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance of the colored product, which is proportional to the amount of cytokine present.
Conclusion
This compound exerts its sclerosing effect on endothelial cells through a complex interplay of direct membrane disruption, induction of a robust inflammatory response, and activation of pro-coagulant and fibrotic pathways. The oleate component appears to be a major driver of these processes, triggering signaling cascades involving NF-κB and PKC. Further research focusing on the precise dose-dependent effects of this compound on endothelial cell signaling and function will provide a more complete understanding of its mechanism of action and may pave the way for the development of more targeted and effective sclerosing agents. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these intricate cellular and molecular interactions.
References
- 1. N-Oleoylethanolamine Reduces Inflammatory Cytokines and Adhesion Molecules in TNF-α-induced Human Umbilical Vein Endothelial Cells by Activating CB2 and PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The destructive effects of sclerosant this compound on mammalian vessel endothelium [pubmed.ncbi.nlm.nih.gov]
- 3. Ethanolamine-oleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Studies on the damage of the cultured endothelial cells and K-562 cells by sclerosants (this compound, Aethoxysklerol and absolute ethanol) used in the treatment of esophageal varices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Mechanism of the haemostatic effect of this compound in the injection sclerotherapy for oesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of oleate on vascular endothelial and liver sinusoidal endothelial cells reveal its toxic features in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular structure and chemical reactivity of ethanolamine oleate
An In-depth Technical Guide on the Molecular Structure and Chemical Reactivity of Ethanolamine Oleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a well-established sclerosing agent utilized primarily in the treatment of esophageal varices and other vascular abnormalities.[1][2][3] Its therapeutic effect is derived from a controlled, localized inflammatory response leading to venous occlusion.[1][4][5][6] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and reactivity of this compound, with a focus on its synthesis and mechanism of action in biological systems. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in drug development and related fields.
Molecular Structure
This compound is an organic salt formed through the acid-base reaction between oleic acid, a long-chain unsaturated fatty acid, and ethanolamine, an organic compound containing both an amine and an alcohol group.[2][4] The resulting compound is a protic ionic liquid.[2]
-
Chemical Name: 2-Hydroxyethylammonium (9Z)-octadec-9-enoate[4]
The structure consists of the oleate anion, where the carboxylic acid proton has been transferred to the nitrogen atom of ethanolamine, forming the 2-hydroxyethylammonium cation. This ionic interaction is the primary bond within the salt.
Physicochemical Properties
This compound is a clear, straw to pale-yellow colored, viscous liquid.[4][8] It is formulated as a sterile, aqueous solution for injection, typically at a 5% concentration, and may contain benzyl alcohol as a preservative.[8]
Table 1: Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 343.5 g/mol | [4][5] |
| CAS Number | 2272-11-9 | [4][7] |
| Density | 0.974 g/cm³ | [2][7] |
| pH (5% Injection) | 8.0 to 9.0 | [8] |
| Flash Point | 93.3°C | [7] |
| Water Solubility | 280 mg/L at 20°C | [7] |
Chemical Reactivity and Synthesis
The primary chemical reaction associated with this compound is its formation via neutralization.
Synthesis
The synthesis of this compound is a straightforward acid-base neutralization reaction between oleic acid and ethanolamine.[2][9] The carboxylic acid group of oleic acid donates a proton to the basic amine group of ethanolamine.
// Nodes OleicAcid [label="Oleic Acid\n(in Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ethanolamine [label="Ethanolamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mixing [label="Dropwise Addition\n& Stirring", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Neutralization Reaction\n(Exothermic)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventRemoval [label="Solvent Removal\n(Rotary Evaporation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="this compound\n(Viscous Liquid)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges OleicAcid -> Mixing; Ethanolamine -> Mixing; Mixing -> Reaction; Reaction -> SolventRemoval; SolventRemoval -> FinalProduct; } } Caption: Synthesis workflow for this compound.
Alternative synthesis methods involve a two-step process where oleic acid is first converted to an acyl chloride (e.g., using oxalyl chloride), which then reacts with ethanolamine in the presence of a base like triethylamine to form the amide, oleoylethanolamide.[10][11] However, for the salt, direct neutralization is the most common method.[9]
Experimental Protocols
Protocol: Synthesis via Direct Neutralization
This protocol describes the laboratory-scale synthesis of this compound based on the principle of acid-base neutralization.[9]
Materials and Reagents:
-
Oleic Acid (>99% purity)
-
Ethanolamine (>99% purity)
-
Anhydrous Ethanol (Solvent)
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol (approx. 28.25 g) of oleic acid in 100 mL of anhydrous ethanol. Stir the solution with a magnetic stirrer until the oleic acid is completely dissolved.[9]
-
Amine Addition: In a dropping funnel, place 0.1 mol (approx. 6.11 g) of ethanolamine.
-
Reaction: Add the ethanolamine dropwise to the stirred solution of oleic acid over a period of approximately 30 minutes. The reaction is exothermic, and a slight increase in temperature will be observed. Continue stirring for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Solvent Removal: Remove the ethanol solvent using a rotary evaporator under reduced pressure.
-
Final Product: The resulting product is this compound, a viscous, pale-yellow liquid. Store in a well-sealed container.
Analytical Characterization
-
FTIR Spectroscopy: The formation of the salt can be confirmed by the disappearance or significant reduction of the broad O-H stretch from the carboxylic acid of oleic acid (around 3000 cm⁻¹) and the appearance of new bands corresponding to the N-H bending of the ammonium ion (around 1600 cm⁻¹).[9]
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product by comparing the spectra to those of the starting materials.
Chemical Reactivity in Biological Systems (Mechanism of Action)
As a sclerosing agent, this compound's therapeutic effect is achieved by inducing chemical damage to the endothelium of veins, leading to their permanent occlusion.[1][12] It acts as a detergent-type sclerosant.[12]
The mechanism involves several key steps:
-
Endothelial Disruption: Upon injection, this compound acts as a detergent, disrupting the lipid cell membranes of the endothelial lining of the vein.[1][12] This causes immediate cellular injury.
-
Inflammatory Response: The endothelial damage initiates an acute, dose-related inflammatory response.[1][4][5][6] Immune cells, such as neutrophils and macrophages, are recruited to the site, releasing cytokines and growth factors that amplify the inflammation.[1]
-
Thrombus Formation: The denudation of the endothelium exposes the underlying basement membrane, which promotes platelet aggregation and the formation of a thrombus, leading to initial occlusion of the vessel.[1]
-
Fibrosis and Occlusion: The acute inflammation transitions to a chronic phase characterized by fibrosis. Fibroblasts are recruited and deposit collagen and other extracellular matrix components.[1] This process results in the thickening and scarring of the vein wall, leading to the permanent obliteration of the treated vein.[1]
The oleic acid component is primarily responsible for the inflammatory response and may also transiently activate coagulation by promoting the release of tissue factor and activating Hageman factor.[4][6] Conversely, the ethanolamine component may inhibit fibrin clot formation by chelating calcium, though a net procoagulant effect is observed locally.[6][13]
// Edges EO_Injection -> Endothelial_Disruption [label="Acts on\nEndothelium"]; Endothelial_Disruption -> Inflammation [label="Initiates"]; Inflammation -> Thrombus [label="Promotes"]; Thrombus -> Fibrosis [label="Transitions to"]; Fibrosis -> Occlusion [label="Leads to"]; } } Caption: Mechanism of action for this compound.
Conclusion
This compound's efficacy as a sclerosing agent is a direct result of its molecular structure—an ionic salt of a fatty acid and an amino alcohol—which confers detergent-like properties. This structure dictates its chemical reactivity, particularly its ability to disrupt cell membranes and initiate a controlled inflammatory and fibrotic process. A thorough understanding of its synthesis, physicochemical properties, and mechanism of action is critical for its safe and effective application in clinical settings and for the development of next-generation sclerotherapeutic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Monothis compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Monothis compound | C20H41NO3 | CID 5282489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Ethanolamine-oleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Cas 2272-11-9,monothis compound | lookchem [lookchem.com]
- 8. Ethamolin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. benchchem.com [benchchem.com]
- 10. CN100591661C - A method for synthesizing amine derivatives of oleic acid - Google Patents [patents.google.com]
- 11. CN102295573A - Chemical synthetic method of oleoylethanolamide - Google Patents [patents.google.com]
- 12. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
- 13. Mechanism of the haemostatic effect of this compound in the injection sclerotherapy for oesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Evolution of Ethanolamine Oleate as a Sclerosing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine oleate stands as a significant compound in the field of sclerotherapy, a minimally invasive procedure designed to treat vascular and lymphatic malformations.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound as a sclerosing agent. It is designed to be a comprehensive resource, detailing experimental protocols, summarizing quantitative data, and visualizing the complex biological pathways involved in its therapeutic effect.
Discovery and Historical Development
The concept of sclerotherapy, the targeted obliteration of blood vessels by injecting a sclerosing agent, dates back to the 19th century.[3] However, the journey to find safe and effective sclerosing agents was long and fraught with challenges, with early substances often causing severe side effects.
The precise first synthesis and use of this compound as a sclerosing agent are not extensively documented in readily available historical records. Its development appears to be part of the broader mid-20th-century exploration of fatty acid-based detergents for medical applications. The combination of oleic acid, a naturally occurring fatty acid, with ethanolamine, an organic compound, resulted in a substance with potent endothelial disruptive properties.[2][4]
A pivotal moment in the history of this compound was its approval by the U.S. Food and Drug Administration (FDA) on December 21, 1988, under the brand name Ethamolin®.[5] This approval was specifically for the treatment of patients with esophageal varices that have recently bled, to prevent rebleeding.[5] This indication marked its formal entry into the therapeutic arsenal for managing a life-threatening condition associated with portal hypertension.[3] Since then, its use has expanded, particularly in off-label applications for various venous and lymphatic malformations.[6][7]
Mechanism of Action
This compound functions as a detergent-type sclerosing agent.[8] Its primary mechanism of action involves the disruption of the endothelial lining of the treated vessel, initiating a cascade of events that ultimately leads to vessel fibrosis and occlusion.[4][9]
Upon injection, the oleic acid component of this compound acts as a surfactant, disrupting the lipid cell membranes of the endothelial cells.[4] This leads to immediate and dose-dependent endothelial cell injury and denudation, exposing the underlying subendothelial collagen.[8] This exposure triggers a rapid inflammatory response, characterized by the infiltration of neutrophils and macrophages.[8]
The denuded endothelium and the inflammatory milieu activate the intrinsic coagulation cascade through the activation of Hageman factor (Factor XII) and the release of tissue factor from the damaged cells, initiating the extrinsic pathway.[4][9] This leads to platelet aggregation and the formation of a thrombus within the vessel lumen, which contributes to the initial occlusion.[8]
Over the subsequent days and weeks, the initial inflammatory and thrombotic response transitions into a fibrotic phase.[8] Fibroblasts are recruited to the site and deposit collagen, leading to the formation of a fibrous cord that permanently obliterates the vessel.[8] The blood flow is consequently rerouted through healthier veins.
Signaling Pathways
The interaction of this compound with endothelial cells triggers a complex network of intracellular signaling pathways. As a detergent, it induces cellular stress and injury, leading to the activation of pro-inflammatory and apoptotic pathways. While the specific signaling cascade for this compound is not fully elucidated, the general response of endothelial cells to detergent-induced injury involves the activation of pathways such as NF-κB, which is a key regulator of inflammation, and caspase-dependent apoptotic pathways.[10][11]
Quantitative Data Summary
The efficacy and safety of this compound have been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from this research.
Table 1: In Vitro Cytotoxicity of Sclerosing Agents
| Sclerosing Agent | 50% Cytotoxic Concentration (IC50) | Reference |
| This compound | 3.1% | [12] |
| Polidocanol | 1.6% | [12] |
| Sodium Tetradecyl Sulfate | 0.33% | [12] |
| Ethanol | 27% | [12] |
Table 2: Preclinical Efficacy in Animal Models (Rabbit Ear Vein)
| Sclerosant & Concentration | Clinical Sclerosis | Histological Findings | Reference |
| This compound (2.5%) | Partial | Luminal recanalization | [1] |
| Sodium Morrhuate (2.5%) | Complete | Endosclerosis with microangiopathic recanalization | [1] |
| Hypertonic Saline (11.7%) | Immediate thrombosis, no endosclerosis | Endothelial damage and thrombosis | [1] |
Table 3: Clinical Efficacy in Esophageal Varices
| Study Parameter | This compound (5%) | Absolute Alcohol | Reference |
| Time to Variceal Eradication (weeks) | 22.3 ± 8.2 | 12.9 ± 5.2 (p < 0.001) | [13] |
| Mean Number of Injection Courses | - | Significantly less than EO (p < 0.001) | [13] |
| Rebleeding Frequency | 30.4% | 20.8% | [13] |
| Mortality due to Rebleeding | 8.1% | 0% | [13] |
Table 4: Clinical Efficacy in Venous Malformations
| Outcome | This compound | Reference |
| Lesion Reduction (≥20% volume) | 59.1% of patients | [6][14] |
| Improvement in Pain Scores | Significant improvement | [6][14] |
| Complete Remission (Reactive Vascular Lesions) | 95% of lesions | [15] |
| Efficacy in Oral Vascular Lesions | 100% clinical regression | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.
Synthesis of this compound
This compound is synthesized through a simple acid-base neutralization reaction between oleic acid and ethanolamine.[17]
Materials and Reagents:
-
Oleic Acid (>99% purity)
-
Ethanolamine (>99% purity)
-
Anhydrous Ethanol (solvent)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of oleic acid in 100 mL of anhydrous ethanol.
-
Stir the solution until the oleic acid is completely dissolved.
-
In a separate beaker, prepare a mixture of 0.1 mol of ethanolamine.
-
Transfer the ethanolamine to a dropping funnel.
-
Add the ethanolamine dropwise to the stirred solution of oleic acid over a period of 30 minutes. The reaction is exothermic; maintain the temperature between 25-30°C using a water bath if necessary.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Remove the ethanol using a rotary evaporator under reduced pressure.
-
The resulting product is a viscous liquid, this compound.
In Vitro Endothelial Cell Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of sclerosing agents on endothelial cells in vitro.[12]
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound solution (and other sclerosants for comparison)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in endothelial cell growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted sclerosing agent to each well. Include control wells with medium only.
-
Incubate the plate for a specified time (e.g., 24 hours).
-
After incubation, remove the sclerosing agent solution and wash the cells with PBS.
-
Add 50 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
In Vivo Sclerotherapy Efficacy Model (Rabbit Ear Vein)
The rabbit ear vein model is a standard in vivo model to evaluate the efficacy of sclerosing agents.[1][18]
Materials and Equipment:
-
New Zealand white rabbits
-
This compound solution
-
27-30 gauge needles
-
Tourniquet or manual compression
-
Anesthetic (as per institutional guidelines)
-
Surgical microscope or magnifying lens
-
Camera for documentation
Procedure:
-
Anesthetize the rabbit according to the approved institutional protocol.
-
Place the rabbit in a restraining device.
-
Visualize the marginal ear vein. Shaving the area may improve visualization.
-
Apply a tourniquet or manual compression at the base of the ear to distend the vein.
-
Inject a standardized volume (e.g., 0.2-0.5 mL) of the this compound solution into the vein.
-
Maintain compression for a few minutes post-injection to prevent leakage and ensure contact of the sclerosant with the endothelium.
-
Release the compression.
-
Monitor the injection site for immediate effects such as vasospasm and thrombosis.
-
Document the clinical appearance of the vein at regular intervals (e.g., day 1, 7, 14, and 30) using photography.
-
At the end of the study period, euthanize the animal and excise the treated vein for histological analysis.
Histopathological Analysis
Histopathological analysis is crucial for evaluating the extent of endothelial damage, inflammation, thrombosis, and fibrosis.[19]
Materials and Reagents:
-
Excised vein segments
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Masson's Trichrome stain (for fibrosis)
-
Microscope
Procedure:
-
Fix the excised vein segments in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissues and embed them in paraffin wax.
-
Section the paraffin blocks at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E to visualize the overall morphology, including inflammation and thrombosis.
-
Stain adjacent sections with Masson's Trichrome to specifically assess the degree of fibrosis (collagen will stain blue).
-
Dehydrate and mount the stained slides with a coverslip.
-
Examine the slides under a microscope and score the degree of endothelial damage, inflammation, thrombosis, and fibrosis.
Conclusion
This compound has a well-established history as a sclerosing agent, particularly for the treatment of esophageal varices, and its use continues to be explored for a wider range of vascular malformations. Its mechanism of action, centered on detergent-induced endothelial destruction and subsequent fibrosis, is effective in obliterating targeted vessels. This guide has provided a comprehensive overview of its historical development, mechanism of action, quantitative efficacy data, and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and drug development professionals working to further understand and optimize the therapeutic applications of this compound and other sclerosing agents. Further research into the specific molecular signaling pathways it triggers will undoubtedly lead to a more refined and targeted use of this important therapeutic compound.
References
- 1. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Endoscopic Injection Sclerotherapy in Patients With Bleeding Esophageal Varices: A Retrospective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monothis compound | C20H41NO3 | CID 5282489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Effect and safety of this compound in sclerotherapy in patients with difficult-to-resect venous malformations: A multicenter, single-arm study | PLOS One [journals.plos.org]
- 7. medrxiv.org [medrxiv.org]
- 8. Detergent sclerosants at sub-lytic concentrations induce endothelial cell apoptosis through a caspase dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethanolamine-oleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding endothelial cell apoptosis: what can the transcriptome, glycome and proteome reveal? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Comparative Cytotoxicity Assessment of Sclerosants Used for Venous Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound versus absolute alcohol as a variceal sclerosant: a prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect and safety of this compound in sclerotherapy in patients with difficult-to-resect venous malformations: A multicenter, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive vascular lesions treated using this compound sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sclerotherapy of benign oral vascular lesion with this compound: an open clinical trial with 30 lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. research.vt.edu [research.vt.edu]
- 19. THE TYPES OF STAINING THAT MAY OCCUR AFTER SCLEROTHERAPY | Vein Therapy News [veintherapynews.com]
The Nexus of Bioactivity: An In-depth Technical Guide to the Roles of Oleic Acid and Ethanolamine Components
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleic acid, a ubiquitous monounsaturated fatty acid, and ethanolamine, a simple primary amine, are fundamental building blocks in cellular biology. While individually contributing to a myriad of physiological processes, their covalent linkage gives rise to a potent bioactive lipid amide: Oleoylethanolamide (OEA). This technical guide delves into the intricate roles of oleic acid and ethanolamine, both as individual entities and as components of OEA, in modulating key biological activities. We will explore the signaling pathways they govern, present quantitative data on their effects, and provide detailed experimental protocols for their study.
The Biological Significance of the Core Components
Oleic Acid: More Than Just a Fatty Acid
Oleic acid is a vital component of cell membranes, influencing their fluidity and the function of membrane-bound proteins. Beyond its structural role, oleic acid acts as a signaling molecule, primarily through its interaction with G protein-coupled receptors such as GPR40 (FFAR1) and GPR120 (FFAR4), and by serving as a precursor for the biosynthesis of various bioactive lipids. Its signaling cascades are implicated in metabolic regulation, inflammation, and cardiovascular health.
Ethanolamine: A Key Player in Phospholipid Synthesis and Beyond
Ethanolamine is an essential precursor for the synthesis of phosphatidylethanolamine (PE), a major phospholipid in cellular membranes that plays a critical role in membrane structure, cell division, and autophagy.[1][2] The Kennedy pathway is the primary route for PE synthesis from ethanolamine.[1] Beyond its structural contributions, ethanolamine and its derivatives are involved in various signaling and metabolic pathways.[3][4]
Oleoylethanolamide (OEA): The Synergistic Bioactive Lipid
OEA is endogenously synthesized in the small intestine, particularly in response to fat intake. It is recognized as a key regulator of appetite, lipid metabolism, and inflammation. Unlike the structurally similar endocannabinoid anandamide, OEA does not bind to cannabinoid receptors but exerts its effects through other specific molecular targets.
Biosynthesis and Degradation of OEA
The synthesis of OEA is a two-step enzymatic process.[5] First, N-acylphosphatidylethanolamine (NAPE) is formed by the transfer of an oleoyl group from a phospholipid to the head group of phosphatidylethanolamine, a reaction catalyzed by N-acyltransferase (NAT). Subsequently, NAPE is hydrolyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield OEA.[5] The degradation of OEA is primarily carried out by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes OEA back to oleic acid and ethanolamine.
Key Signaling Pathways of OEA
OEA's diverse biological effects are mediated through its interaction with several key receptor systems.
Peroxisome Proliferator-Activated Receptor-α (PPAR-α)
OEA is a potent agonist of PPAR-α, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPAR-α by OEA in the intestine sends satiety signals to the brain, leading to a reduction in food intake. In the liver, PPAR-α activation stimulates fatty acid oxidation and reduces lipid storage.
G Protein-Coupled Receptor 119 (GPR119)
OEA is an endogenous ligand for GPR119, a Gs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by OEA stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion.
Transient Receptor Potential Vanilloid 1 (TRPV1)
OEA can also modulate the activity of the TRPV1 channel, a non-selective cation channel involved in pain sensation and inflammation. OEA potentiates the activation of TRPV1 by other agonists, such as protons, and can directly activate the channel under conditions of PKC-mediated phosphorylation.[6] This interaction may contribute to OEA's effects on sensory nerve signaling and visceral pain modulation.[7]
Quantitative Data on the Biological Activity of OEA
The following tables summarize key quantitative data regarding the effects of OEA on its primary molecular targets and its physiological effects.
Table 1: In Vitro Activity of OEA on Key Receptors
| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| GPR119 | cAMP Accumulation | COS-7 | EC50 | 33-fold less potent than AR231453 | [8] |
| GPR119 | Insulin Secretion | MIN6c4 | - | Glucose-dependent increase | [9] |
| TRPV1 | Direct Activation (post-PKC stimulation) | Xenopus oocytes | EC50 | ~2 µM | [6] |
Table 2: In Vivo Effects of OEA on Appetite and Metabolism in Rodents
| Species | Administration Route | Dosage | Effect | Reference |
| Rat | Intraperitoneal | 1-20 mg/kg | Dose-dependent delay in feeding onset | [10] |
| Rat | Oral | - | Profound and long-lasting inhibition of food intake | [11][12] |
| Rat | Intraperitoneal | 5 mg/kg | Increased plasma fatty acids and glycerol | [13] |
Table 3: Effects of OEA Supplementation on Inflammatory and Metabolic Markers in Humans (Meta-analysis Data)
| Marker | Effect | Weighted Mean Difference (WMD) / Standardized Mean Difference (SMD) | p-value | Reference |
| TNF-α | Decrease | WMD: -2.44 pg/ml | 0.001 | [14] |
| IL-6 | Decrease | WMD: -0.87 pg/ml | 0.001 | [14] |
| Triglycerides (TG) | Decrease | SMD: -0.45 | 0.01 | [15] |
| Fasting Blood Glucose (FBG) | Decrease | - | Significant | [15] |
| Total Antioxidant Capacity (TAC) | Increase | WMD: 0.43 mg/dl | 0.002 | [14] |
| C-Reactive Protein (CRP) | Decrease | - | Significant | [16] |
| Malondialdehyde (MDA) | Decrease | - | Significant | [16] |
| Body Weight | Decrease | - | Significant | [16] |
| Waist Circumference | Decrease | - | Significant | [16] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the biological activities of OEA.
Enzymatic Synthesis of Oleoylethanolamide
Objective: To synthesize OEA from oleic acid and ethanolamine using a lipase catalyst.
Materials:
-
Purified oleic acid
-
Ethanolamine
-
Hexane (solvent)
-
Lipase (e.g., Novozym 435)
-
Water
Protocol:
-
Combine equimolar amounts (e.g., 1 mmol) of oleic acid and ethanolamine in a reaction vessel.
-
Add hexane as the solvent (e.g., 1.5 mL) and a small amount of water (e.g., 10 µL).
-
Add the lipase catalyst (e.g., 30% by weight of total reactants).
-
Incubate the reaction mixture at 65°C with agitation for approximately 3 hours.
-
Monitor the reaction progress by analyzing the consumption of oleic acid.
-
Upon completion, the product can be purified by crystallization from hexane at a low temperature (e.g., 6°C).[3][5][17]
In Vivo Rodent Appetite Suppression Study
Objective: To assess the effect of OEA on food intake in rodents.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Oleoylethanolamide (OEA)
-
Vehicle (e.g., 5% polyethylene glycol and 5% Tween 80 in saline)
-
Metabolic cages equipped for food intake monitoring
Protocol:
-
Acclimatize animals to individual housing in metabolic cages with free access to food and water.
-
For acute studies, fast the animals overnight.
-
Administer OEA or vehicle via intraperitoneal (i.p.) injection or oral gavage. A typical i.p. dose range is 5-20 mg/kg.[18]
-
Immediately after administration, provide pre-weighed food and monitor cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
For chronic studies, administer OEA or vehicle daily for a specified period (e.g., 14 days) and monitor daily food intake and body weight.
In Vitro Anti-inflammatory Assay in Macrophages
Objective: To evaluate the anti-inflammatory effects of OEA on lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Oleoylethanolamide (OEA)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Seed RAW 264.7 cells in 96-well or 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of OEA (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.
-
Cytokine Measurement: Collect the cell culture supernatant. Quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[19][20]
GPR119 cAMP Accumulation Assay
Objective: To measure the ability of OEA to stimulate cAMP production in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
OEA and a reference agonist (e.g., AR231453)
-
cAMP HTRF assay kit
Protocol:
-
Seed HEK293-hGPR119 cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of OEA and the reference agonist in assay buffer.
-
Remove the culture medium and add the compound dilutions to the cells.
-
Incubate the plate for 30 minutes at room temperature.
-
Add the HTRF lysis buffer and detection reagents as per the kit's protocol.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the HTRF signal using a plate reader and calculate the EC50 value for OEA.[21][22]
Conclusion
The convergence of oleic acid and ethanolamine to form oleoylethanolamide creates a powerful endogenous signaling molecule with significant therapeutic potential. OEA's ability to modulate appetite, lipid metabolism, and inflammation through multiple pathways, including PPAR-α, GPR119, and TRPV1, makes it a compelling target for the development of novel treatments for obesity, metabolic syndrome, and inflammatory disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted biological activities of these fundamental components. A deeper understanding of these mechanisms will undoubtedly pave the way for innovative therapeutic strategies targeting the intricate interplay between diet, metabolism, and cellular signaling.
References
- 1. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Upregulated ethanolamine phospholipid synthesis via selenoprotein I is required for effective metabolic reprogramming during T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleoylethanolamide excites vagal sensory neurones, induces visceral pain and reduces short-term food intake in mice via capsaicin receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Meal Pattern in the Rat by the Anorexic Lipid Mediator Oleoylethanolamide [escholarship.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Oleoylethanolamide inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Oleoylethanolamide supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 16. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Understanding the Fibrotic Cascade Initiated by Ethanolamine Oleate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanolamine oleate (EO) is a widely utilized sclerosing agent in clinical practice for the treatment of varicose veins and esophageal varices. Its therapeutic effect is rooted in the induction of a localized fibrotic reaction, leading to the obliteration of the treated vessel. This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underpinning the fibrotic cascade initiated by EO. We delve into the initial endothelial injury, the subsequent inflammatory response, and the pivotal signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Vascular Endothelial Growth Factor (VEGF) pathways, that orchestrate the recruitment and activation of fibroblasts, culminating in the deposition of extracellular matrix and the formation of fibrotic tissue. This document is intended to serve as a resource for researchers and professionals in drug development seeking a deeper understanding of iatrogenic fibrosis and the potential for therapeutic modulation.
Introduction
Sclerotherapy with this compound represents a cornerstone in the minimally invasive management of vascular abnormalities. The controlled induction of fibrosis is the desired therapeutic outcome; however, the underlying biological processes are complex and involve a coordinated sequence of events. A thorough understanding of this fibrotic cascade is crucial for optimizing treatment protocols, minimizing adverse effects, and identifying potential targets for novel anti-fibrotic therapies. This guide will dissect the key stages of EO-induced fibrosis, from the initial molecular interactions to the eventual tissue remodeling.
The Fibrotic Cascade: A Step-by-Step Mechanistic Overview
The fibrotic process initiated by this compound can be broadly categorized into three interconnected phases: endothelial damage, inflammation, and tissue remodeling. The oleic acid component of EO is considered the primary instigator of the inflammatory response[1].
Phase 1: Endothelial Cell Injury and Activation
Upon intravascular administration, this compound acts as a detergent, directly disrupting the integrity of the endothelial cell membrane. This leads to rapid cytolysis and denudation of the vascular endothelium[2][3].
-
Mechanism of Injury: The primary mechanism of EO-induced endothelial damage is considered to be cytolysis resulting from cell membrane injury[3]. This immediate destructive action exposes the subendothelial matrix, a critical step in initiating the subsequent phases of the cascade.
Phase 2: Inflammation and Thrombosis
The exposure of the subendothelial matrix triggers an acute inflammatory response and the coagulation cascade.
-
Inflammatory Cell Recruitment: The initial endothelial damage leads to the recruitment of immune cells, including neutrophils and macrophages, to the site of injury[4]. These cells release a plethora of pro-inflammatory cytokines and growth factors, further amplifying the inflammatory milieu.
-
Thrombus Formation: The denuded endothelium promotes platelet aggregation and the formation of a mural thrombus, which serves as a provisional matrix for subsequent cellular infiltration and contributes to vessel occlusion[5]. In vitro studies have shown that while EO can inhibit fibrin clot formation due to the Ca2+-chelating ability of ethanolamine, the inflammatory process provoked by oleate in vivo activates the local coagulation system[6].
Phase 3: Fibroblast Activation and Extracellular Matrix Deposition
The chronic inflammatory phase transitions into a fibrotic response characterized by the activation of fibroblasts and the excessive deposition of extracellular matrix (ECM) components.
-
Fibroblast to Myofibroblast Differentiation: Infiltrating fibroblasts differentiate into myofibroblasts, the primary cell type responsible for ECM production in fibrotic conditions. This transition is marked by the expression of alpha-smooth muscle actin (α-SMA)[6][7][8]. While direct studies on EO are limited, oleic acid has been shown to induce a myofibroblast-like phenotype in mesangial cells, suggesting a similar role in EO-induced fibrosis[6].
-
Collagen Synthesis: Myofibroblasts synthesize and secrete large amounts of ECM proteins, predominantly collagen type I and type III, leading to the progressive scarring and hardening of the tissue[4].
Key Signaling Pathways in this compound-Induced Fibrosis
While direct evidence specifically for this compound is still emerging, the well-established roles of certain signaling pathways in fibrosis, coupled with studies on its components (oleic acid and ethanolamine), allow for the elucidation of the likely molecular mechanisms.
Transforming Growth Factor-beta (TGF-β) Signaling
The TGF-β signaling pathway is a master regulator of fibrosis in numerous tissues. Oleic acid, the active component of EO, has been shown to increase the secretion and activation of TGF-β[6].
-
Canonical Smad Pathway: Activated TGF-β binds to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). TGFβRI, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. The phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, including those encoding collagens and other ECM components. Oleic acid has been demonstrated to activate the TGFβ-Smad3 signaling cascade[6].
-
Non-Canonical Pathways: TGF-β can also signal through non-Smad pathways, such as the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2), which can cross-talk with the Smad pathway and contribute to the fibrotic response. Oleate has been shown to rapidly stimulate ERK1/2[6].
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB signaling pathway is a central mediator of inflammation. The inflammatory response induced by EO is likely to involve the activation of NF-κB in endothelial cells and infiltrating immune cells.
-
Activation and Pro-inflammatory Gene Expression: Upon stimulation by inflammatory signals, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB dimers to translocate to the nucleus. In the nucleus, NF-κB induces the expression of a wide range of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules, which are crucial for the recruitment and activation of immune cells[9][10][11]. N-oleoylethanolamine, a related compound, has been shown to inhibit the NF-κB pathway in endothelial cells[3].
Vascular Endothelial Growth Factor (VEGF) Signaling
While primarily known for its role in angiogenesis, VEGF also contributes to vascular permeability and can be involved in inflammatory and fibrotic processes. The endothelial damage and subsequent hypoxia within the treated vessel are potent stimuli for VEGF expression.
-
VEGF and Vascular Permeability: VEGF can increase vascular permeability, potentially facilitating the extravasation of inflammatory cells and plasma proteins into the vessel wall, thereby contributing to the inflammatory and fibrotic response.
-
VEGF and Endothelial Cell Function: VEGF signaling is crucial for endothelial cell survival and proliferation. Upregulation of VEGF in response to injury may be an initial attempt at repair, but in the context of ongoing inflammation and fibrosis, it may contribute to the pathological remodeling of the vasculature. VEGF upregulates the expression of endothelial nitric oxide synthase (ecNOS), leading to increased nitric oxide (NO) production, which has complex and context-dependent roles in inflammation and fibrosis[12].
Quantitative Data Summary
The following tables summarize quantitative data from experimental studies on this compound and related compounds.
Table 1: In Vivo Efficacy of this compound Sclerotherapy
| Animal Model | EO Concentration/Dose | Outcome Measure | Result | Reference |
| Rabbits | 25 mg, 50 mg, 75 mg, 100 mg (intrapleural) | Degree of fibrosis | Dose-dependent increase in fibrosis; 100 mg induced significantly more adhesions (p<0.05). | [13] |
| Patients with Oral Vascular Anomalies | 5% EO (0.1 mL/3 mm) | Number of sessions for clinical healing | 89.5% of cases required only one session. | [14] |
| Patients with Oral Vascular Anomalies | 1.25%, 2.5%, 5% EO | Number of sessions and final volume | 5% EO required fewer sessions and lower final volume compared to 1.25% and 2.5% (p<0.05). | [15] |
| Patients with Venous Malformations | 5% EO (max 0.4 mL/kg) | Lesion volume reduction (≥ 20%) | Achieved in 59.1% of patients. | [16] |
Table 2: In Vitro Effects of Oleate and Ethanolamine Derivatives
| Cell Type | Compound and Concentration | Outcome Measure | Result | Reference |
| Mesangial Cells | Oleate | TGF-β secretion | 2.2-fold increase. | [6] |
| Human Dermal Fibroblasts | N-(2-aminoethyl) ethanolamine (AEEA) (0-250 µM) | Type I collagen extractability | Dose-dependent increase. | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | N-Oleoylethanolamine (OEA) | IL-6, IL-8, VCAM-1, ICAM-1 expression (TNF-α induced) | Dose-dependent suppression. | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the fibrotic cascade initiated by this compound.
In Vitro Endothelial Cell Injury Model
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a laminin-rich matrix (e.g., Matrigel) to induce the formation of capillary-like tubes[5].
-
Treatment: Mature capillary tubes are exposed to varying concentrations of this compound.
-
Endpoints:
-
Morphological Analysis: Disruption of the capillary tube network is observed and quantified using microscopy.
-
Cell Viability: Assessed using assays such as the measurement of ATP content or AlamarBlue reduction[17].
-
Permeability: Measured by the transendothelial electrical resistance (TEER) or the diffusion of fluorescently labeled dextran across the endothelial monolayer[17].
-
Animal Model of Venous Fibrosis
-
Animal Species: Rabbits are a commonly used model for studying pleurodesis and fibrosis[13]. Dogs and rats have also been used to study the systemic effects and vascular damage of EO[18][19].
-
Administration: A defined dose and concentration of this compound is injected into a target vein (e.g., ear vein in rabbits) or administered intrapleurally to induce fibrosis[13].
-
Tissue Collection and Analysis:
-
Histology: Vein segments or pleural tissue are harvested at various time points post-injection, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with specific stains for collagen (e.g., Masson's trichrome or Picrosirius red) to assess the degree of fibrosis[20].
-
Immunohistochemistry/Immunofluorescence: Staining for markers of myofibroblasts (α-SMA), inflammatory cells (e.g., CD68 for macrophages), and key signaling proteins (e.g., phospho-Smad2/3) is performed to characterize the cellular and molecular responses.
-
Quantitative Analysis of Collagen Deposition
-
Hydroxyproline Assay: As hydroxyproline is a major component of collagen, its quantification in tissue homogenates provides a reliable measure of total collagen content.
-
Image Analysis of Stained Sections: The area of collagen staining (e.g., from Picrosirius red) in histological sections is quantified using image analysis software to determine the percentage of fibrotic tissue[20].
Visualizations
Signaling Pathways
Caption: Signaling pathways in EO-induced fibrosis.
Experimental Workflow
Caption: Experimental workflow for studying EO-induced fibrosis.
Conclusion
The fibrotic cascade initiated by this compound is a multi-faceted process involving a complex interplay of cellular and molecular events. While the initial endothelial damage is the clear trigger, the subsequent inflammatory and fibrotic responses are orchestrated by key signaling pathways, with TGF-β playing a central role in driving fibroblast activation and extracellular matrix deposition. Further research focusing on the specific molecular targets of this compound and its components within these pathways will be instrumental in refining its clinical application and in the development of novel therapeutic strategies to modulate fibrotic processes. This guide provides a foundational understanding for researchers and clinicians working in this field, highlighting the critical events and pathways that govern this iatrogenically induced fibrotic response.
References
- 1. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of N-(2-Aminoethyl) Ethanolamine on Hypertrophic Scarring Changes in Vitro: Finding Novel Anti-Fibrotic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Oleoylethanolamine Reduces Inflammatory Cytokines and Adhesion Molecules in TNF-α-induced Human Umbilical Vein Endothelial Cells by Activating CB2 and PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. A new in vitro model to study endothelial injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleate induces a myofibroblast-like phenotype in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of cardiac fibroblasts by ethanol is blocked by TGF-β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts [mdpi.com]
- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VEGF upregulates ecNOS message, protein, and NO production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effectiveness of this compound as a pleural sclerosing agent in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experience with 5% this compound for sclerotherapy of oral vascular anomalies: A cohort of 15 consecutive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the preferred concentration of this compound for sclerotherapy of oral vascular anomalies? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of an in vitro model for vascular injury with human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. The destructive effects of sclerosant this compound on mammalian vessel endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Beyond Sclerotherapy: A Technical Guide to the Basic Research Applications of Ethanolamine Oleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethanolamine oleate, a well-established sclerosing agent, is a salt composed of ethanolamine and oleic acid. While its clinical application in sclerotherapy is widely documented, its potential in basic research, particularly in the fields of oncology and inflammation, remains largely unexplored. This technical guide synthesizes the current understanding of the bioactive components of this compound—oleic acid and its derivative oleoylethanolamide (OEA)—to illuminate promising avenues for future investigation into the non-sclerotherapeutic applications of the parent compound. Drawing upon existing literature, this document details potential mechanisms of action, provides structured quantitative data from related studies, and outlines comprehensive experimental protocols to facilitate further research.
Introduction: Re-examining a Familiar Compound
This compound's mechanism as a sclerosing agent involves the induction of endothelial damage, inflammation, and subsequent fibrosis. The oleic acid component is a key driver of this inflammatory response.[1] Beyond this localized action, oleic acid, a monounsaturated fatty acid, and its endogenous amide derivative, oleoylethanolamide (OEA), have been shown to possess significant anti-inflammatory and anti-cancer properties.[2][3] This guide explores the hypothesis that this compound, as a source of oleic acid, may exhibit similar activities, warranting investigation beyond its current clinical scope.
Potential Anti-Cancer Applications
The oleic acid component of this compound suggests a potential for anti-cancer activity. Numerous studies have demonstrated that oleic acid can inhibit the proliferation and invasion of various cancer cell lines.[2][4]
Signaling Pathways Implicated in Oleic Acid's Anti-Cancer Effects
-
PTEN/AKT/mTOR Pathway: Oleic acid has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5] It is suggested that oleic acid may upregulate the tumor suppressor PTEN, which in turn inhibits the downstream signaling of Akt and mTOR.[4]
-
HER2 (erbB-2) Suppression: In breast cancer models, oleic acid has been found to suppress the overexpression of the HER2 oncogene, a key driver of tumor progression and metastasis.[2]
Quantitative Data from Oleic Acid Anti-Cancer Studies
The following table summarizes the inhibitory concentrations (IC50) of oleic acid in various cancer cell lines, providing a baseline for designing experiments with this compound.
| Cell Line | Cancer Type | IC50 of Oleic Acid (µM) | Reference |
| KLE | Endometrial Cancer | 445.6 | [5] |
| Hec-1B | Endometrial Cancer | 382.8 | [5] |
| ECC-1 | Endometrial Cancer | 369.8 | [5] |
| AN3CA | Endometrial Cancer | 6762 | [5] |
| Ishikawa | Endometrial Cancer | 2219 | [5] |
| T24 | Bladder Cancer | ~32 µg/mL | [6] |
| 5637 | Bladder Cancer | Similar to T24 | [6] |
Experimental Workflow for Investigating Anti-Cancer Effects
The following diagram illustrates a typical workflow for assessing the anti-proliferative effects of a compound like this compound on cancer cells.
Caption: Workflow for investigating the anti-cancer effects of this compound.
Potential Anti-Inflammatory Applications
The formation of oleoylethanolamide (OEA) from oleic acid and ethanolamine presents a compelling rationale for investigating the anti-inflammatory potential of this compound. OEA is an endogenous lipid mediator with well-documented anti-inflammatory properties.[3][7]
Signaling Pathways in OEA's Anti-Inflammatory Action
-
PPAR-α Activation: OEA is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[3][8] Activation of PPAR-α by OEA leads to the suppression of pro-inflammatory gene expression.
-
NF-κB Inhibition: OEA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that orchestrates the inflammatory response by upregulating the expression of pro-inflammatory cytokines and adhesion molecules.[9][10] This inhibition is thought to be mediated, at least in part, through PPAR-α activation.[9]
-
Cannabinoid Receptor 2 (CB2) Upregulation: Some studies suggest that OEA can upregulate the expression of the CB2 receptor, which is involved in modulating inflammatory and immune responses.[11]
Quantitative Data from OEA Anti-Inflammatory Studies
The following table summarizes the effects of OEA on the production of key inflammatory cytokines.
| Cytokine | Cell/System | Treatment | Result | Reference |
| TNF-α | LPS-induced THP-1 cells | OEA (10, 20, 40 µM) | Dose-dependent decrease | [9] |
| IL-6 | LPS-induced THP-1 cells | OEA (10, 20, 40 µM) | Dose-dependent decrease | [9] |
| IL-1β | LPS-induced THP-1 cells | OEA (10, 20, 40 µM) | Dose-dependent decrease | [9] |
| TNF-α | Serum of obese patients | OEA supplementation | Significant decrease | [7] |
| IL-6 | Serum of obese patients | OEA supplementation | Significant decrease | [7] |
Signaling Pathway Diagram: OEA's Anti-Inflammatory Mechanism
The following diagram illustrates the proposed signaling cascade for the anti-inflammatory effects of OEA.
Caption: Proposed anti-inflammatory signaling pathway of OEA.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to investigate the potential anti-cancer and anti-inflammatory properties of this compound.
Cell Viability and Proliferation (MTT Assay)
This protocol is adapted for determining the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.[1][12][13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (sterile, various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the complete medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Signaling Proteins
This protocol details the detection of key phosphorylated proteins in signaling pathways affected by oleic acid, adaptable for this compound studies.[15][16][17][18]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Anti-Inflammatory Assay
This protocol outlines a method to assess the anti-inflammatory effects of this compound on macrophages.[19]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
This compound (sterile, various concentrations)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only control group.
Conclusion and Future Directions
While the direct investigation of this compound's non-sclerotherapy applications is in its infancy, the established anti-cancer and anti-inflammatory properties of its constituent, oleic acid, and its derivative, OEA, provide a strong rationale for further research. The experimental frameworks and signaling pathways detailed in this guide offer a roadmap for researchers to explore the potential of this compound as a novel therapeutic agent. Future studies should focus on directly assessing the effects of this compound on cancer cell proliferation, invasion, and relevant signaling pathways, as well as its ability to modulate inflammatory responses in various in vitro and in vivo models. Such research holds the promise of repurposing this well-known compound for new and impactful therapeutic applications.
References
- 1. researchhub.com [researchhub.com]
- 2. Antitumor effect of oleic acid; mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oleoylethanolamide supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-cancer Effect of Olea europaea L. Products: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleoylethanolamide, A Bioactive Lipid Amide, as A Promising Treatment Strategy for Coronavirus/COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleoylethanolamide exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB: pivotal mediator or innocent bystander in atherogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 18. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 19. In vitro and in vivo effects of clove on pro-inflammatory cytokines production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Protocol for Ethanolamine Oleate-Induced Endothelial Cell Damage Assay
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for an in vitro assay to evaluate endothelial cell damage induced by the sclerosing agent Ethanolamine Oleate (EO). The protocol details cell culture, treatment, and subsequent analysis of cytotoxicity, apoptosis, and inflammatory responses.
Introduction
This compound (EO) is a sclerosing agent used primarily for the treatment of esophageal varices and varicose veins.[1][2] Its therapeutic effect stems from its ability to induce localized endothelial cell damage, leading to an inflammatory response, thrombus formation, and eventual fibrosis of the treated vessel.[1][3] The mechanism of action involves the disruption of the endothelial cell membrane by the detergent-like properties of EO, causing cytolysis and initiating an inflammatory cascade.[1][4][5] This in vitro assay provides a reproducible model to quantify EO-induced endothelial damage and to screen for potential therapeutic agents that may modulate this process.
Principle of the Method
This protocol utilizes a cultured human endothelial cell monolayer, typically Human Umbilical Vein Endothelial Cells (HUVECs), as a model of the vascular endothelium. Cells are exposed to varying concentrations of this compound. The resulting cellular damage is quantified through three primary endpoints:
-
Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.
-
Apoptosis and Necrosis: Differentiated and quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Inflammatory Response: Assessed by measuring the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow
The overall workflow for the assay is depicted below.
Caption: A flowchart of the key steps in the endothelial cell damage assay.
Detailed Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (5% solution, e.g., Ethamolin®)
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Human IL-6 and IL-8 ELISA Kits
-
96-well and 24-well tissue culture plates
Protocol 1: HUVEC Culture and Seeding
-
Culture HUVECs in EGM-2 medium supplemented with required growth factors and 2% FBS.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For the assay, seed HUVECs into multi-well plates at a density of 2 x 10⁴ cells/cm².
-
Allow cells to adhere and grow to form a confluent monolayer (typically 24-48 hours).
Protocol 2: this compound Treatment
-
Prepare a stock solution of this compound by diluting the 5% commercial solution in serum-free endothelial cell basal medium (EBM-2).
-
Perform serial dilutions to obtain the desired final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5% v/v).
-
Prepare vehicle control (medium only) and positive control (e.g., 1% Triton™ X-100 for maximum LDH release).
-
Carefully aspirate the culture medium from the confluent HUVEC monolayers.
-
Add 200 µL (for 96-well plate) or 1 mL (for 24-well plate) of the EO dilutions or control solutions to the respective wells.
-
Incubate the plates for the desired time points (e.g., 4, 12, or 24 hours) at 37°C and 5% CO2.
Protocol 3: Assessment of Cytotoxicity (LDH Assay)
-
After incubation, gently centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
To determine maximum LDH release, add 10 µL of 10X Lysis Buffer (from the kit) to the positive control wells 45 minutes before the end of incubation.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max Lysis Abs - Vehicle Control Abs)] x 100
Protocol 4: Assessment of Apoptosis (Flow Cytometry)
-
After treatment in a 24-well plate, collect the culture supernatant (which contains detached necrotic/late apoptotic cells).
-
Gently wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Differentiate cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
Protocol 5: Assessment of Inflammatory Response (ELISA)
-
Collect the culture supernatant after the EO treatment period.
-
Centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.
-
Perform the ELISA for human IL-6 and IL-8 on the clarified supernatants according to the manufacturer's protocol.
-
Measure the absorbance and calculate the cytokine concentrations by interpolating from the standard curve.
Signaling Pathway of Endothelial Damage
This compound induces endothelial damage through a dual mechanism: direct cytolytic injury and induction of an inflammatory response. The oleic acid component is primarily responsible for triggering inflammation.[3]
Caption: EO damages endothelial cells via membrane lysis and inflammation.
Representative Data
The following tables present hypothetical data to illustrate expected outcomes from the assays described.
Table 1: Effect of this compound on HUVEC Viability
| EO Concentration (% v/v) | LDH Release (% of Max Lysis) | % Viable Cells (Annexin V-/PI-) |
| 0 (Vehicle) | 4.5 ± 1.2 | 96.1 ± 2.5 |
| 0.05 | 15.8 ± 3.1 | 82.4 ± 4.1 |
| 0.1 | 38.2 ± 4.5 | 55.7 ± 5.3 |
| 0.25 | 75.6 ± 6.8 | 18.9 ± 3.9 |
| 0.5 | 92.1 ± 5.2 | 5.2 ± 1.8 |
| Lysis Control | 100 | 0 |
| Data are presented as mean ± SD from a representative 12-hour treatment experiment. |
Table 2: Apoptosis vs. Necrosis Profile after EO Treatment
| EO Concentration (% v/v) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| 0 (Vehicle) | 2.5 ± 0.8 | 1.4 ± 0.5 |
| 0.05 | 8.9 ± 2.1 | 6.3 ± 1.9 |
| 0.1 | 15.3 ± 3.3 | 29.0 ± 4.8 |
| 0.25 | 10.1 ± 2.9 | 71.0 ± 6.2 |
| 0.5 | 4.6 ± 1.5 | 90.2 ± 3.1 |
| Data show a shift from apoptosis to necrosis at higher, more acutely lytic concentrations. Data are mean ± SD (12h treatment). |
Table 3: Pro-inflammatory Cytokine Secretion by HUVECs
| EO Concentration (% v/v) | IL-6 Concentration (pg/mL) | IL-8 Concentration (pg/mL) |
| 0 (Vehicle) | 25 ± 8 | 45 ± 11 |
| 0.05 | 110 ± 25 | 250 ± 45 |
| 0.1 | 280 ± 51 | 610 ± 88 |
| 0.25 | 450 ± 78 | 890 ± 105 |
| 0.5 | 320 ± 65 | 750 ± 92 |
| Cytokine release increases with EO concentration but may decrease at the highest concentrations due to rapid, widespread cell death. Data are mean ± SD (12h treatment). |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Ethanolamine-oleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
- 5. [Studies on the damage of the cultured endothelial cells and K-562 cells by sclerosants (this compound, Aethoxysklerol and absolute ethanol) used in the treatment of esophageal varices] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Stable Animal Model of Venous Thrombosis Using Ethanolamine Oleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for creating a stable animal model of venous thrombosis using ethanolamine oleate. This model is valuable for studying the pathophysiology of deep vein thrombosis (DVT), evaluating novel antithrombotic therapies, and investigating the mechanisms of thrombus resolution.
Introduction
Venous thromboembolism, encompassing deep vein thrombosis and pulmonary embolism, is a major global health concern. The development of reliable and reproducible animal models is crucial for advancing our understanding and treatment of this disease. This compound, a sclerosing agent, induces endothelial damage and inflammation, leading to the formation of a stable thrombus.[1][2] This document outlines the protocols for inducing venous thrombosis in a rat model using this compound, along with methods for quantitative and qualitative assessment of the resulting thrombus.
Mechanism of Action
This compound induces thrombosis through a multi-step process initiated by its action as a detergent on the vascular endothelium.[1]
-
Endothelial Cell Damage: Upon intravascular injection, this compound disrupts the endothelial cell membrane, causing immediate cellular injury and denudation of the vessel wall.[1]
-
Inflammatory Response: The endothelial damage triggers an acute inflammatory response, characterized by the recruitment of neutrophils and macrophages to the site of injury.[1]
-
Thrombus Formation: The exposure of the subendothelial matrix promotes platelet aggregation and the activation of the coagulation cascade, resulting in the formation of a fibrin-rich thrombus that occludes the vein.[1]
-
Fibrosis and Occlusion: Over time, the initial thrombus is organized, with the infiltration of fibroblasts and deposition of collagen, leading to the formation of a stable, fibrotic occlusion of the vessel.[1]
Experimental Animal Models
While various animal models can be used, the rat femoral vein and the rabbit ear vein are common models for studying venous thrombosis induced by sclerosing agents.
Rabbit Ear Vein Model
The rabbit ear vein model is a well-established and visually accessible model for studying the effects of sclerosing agents.
Quantitative Data from Rabbit Ear Vein Sclerotherapy Studies:
| Sclerosing Agent | Concentration | Volume (mL) | Observations | Citation |
| This compound | 2.5% | 0.25 | Partial clinical sclerosis, luminal recanalization | [3] |
| This compound | 1.0% | 0.25 | Immediate endothelial damage and thrombosis | [3] |
| This compound | 0.5% | 0.25 | No endothelial damage or thrombosis | [3] |
| Sodium Morrhuate | 2.5% | 0.25 | Endosclerosis with microangiopathic recanalization | [3] |
| Polidocanol | 0.5% | 0.25 | Recanalization between 8 and 14 days | [4] |
| Hypertonic Saline | 23.4% | 0.25 | Histologic fibrosis after 8 days | [4] |
Detailed Experimental Protocol: Rat Femoral Vein Model
This protocol describes the induction of deep vein thrombosis in the rat femoral vein using this compound. This model is highly relevant for preclinical studies of DVT.
Materials and Reagents
-
Male Sprague-Dawley rats (250-300g)
-
This compound (5% solution)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Suture material (e.g., 5-0 silk)
-
30-gauge needle and syringe
-
Heating pad to maintain body temperature
Experimental Workflow
Caption: Experimental workflow for inducing venous thrombosis.
Step-by-Step Protocol
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature. Shave and disinfect the surgical area in the groin.
-
Femoral Vein Exposure: Make a small incision in the groin to expose the femoral vein. Carefully dissect the vein from the surrounding connective tissue.
-
Vessel Ligation: Place two temporary ligatures (e.g., using 5-0 silk suture) around the femoral vein, one proximal and one distal, to create a temporarily isolated segment of the vein.
-
This compound Injection: Using a 30-gauge needle, carefully inject a small volume (e.g., 20-50 µL) of 5% this compound solution into the isolated venous segment.
-
Incubation: Allow the this compound to remain in the venous segment for a defined period (e.g., 5-10 minutes) to ensure adequate contact with the endothelium.
-
Restoration of Blood Flow: Remove the distal and then the proximal ligatures to restore blood flow through the treated segment.
-
Wound Closure: Close the incision with sutures.
-
Post-Operative Care: Administer analgesics as required and monitor the animal for recovery.
-
Thrombus Analysis: At predetermined time points (e.g., 24 hours, 3 days, 7 days), the animals can be euthanized, and the thrombosed vein segment can be harvested for analysis.
Quantitative and Qualitative Assessment of Thrombosis
Thrombus Weight and Length
After harvesting the venous segment, the thrombus can be carefully dissected and its wet weight and length can be measured. This provides a direct quantitative measure of thrombus burden.
Histological Analysis
The harvested vein segment containing the thrombus should be fixed in 10% formalin, embedded in paraffin, and sectioned for histological staining.
-
Hematoxylin and Eosin (H&E) Staining: To visualize the overall thrombus structure, cellular composition (red blood cells, inflammatory cells), and its attachment to the vein wall.
-
Masson's Trichrome Staining: To assess the degree of fibrosis and collagen deposition within the thrombus, indicating thrombus organization and stability.
Expected Histological Findings:
| Time Point | Expected Observations |
| 24 hours | Acute thrombus with abundant red blood cells, fibrin, and inflammatory cell infiltration. Evidence of endothelial damage. |
| 3-7 days | Thrombus organization begins, with infiltration of fibroblasts and early collagen deposition. |
| >7 days | Organized thrombus with significant collagen deposition and fibrosis. Potential for recanalization may be observed. |
Imaging Techniques
Advanced imaging techniques can be used for in vivo and ex vivo assessment of the thrombus.
-
Ultrasound: High-frequency ultrasound can be used to non-invasively monitor thrombus formation and changes in blood flow in real-time.
-
Micro-Computed Tomography (micro-CT): Provides high-resolution, three-dimensional images of the thrombus and can be used for longitudinal studies to track thrombus volume over time.[5][6]
-
Magnetic Resonance Imaging (MRI): Can also be used for non-invasive, longitudinal assessment of thrombus size and composition.
Signaling Pathways in this compound-Induced Thrombosis
The thrombotic process induced by this compound involves the activation of several intracellular signaling pathways in endothelial cells.
Caption: Signaling pathways in endothelial cells post-EO exposure.
The oleic acid component of this compound acts as a detergent, disrupting the endothelial cell membrane. This leads to an influx of extracellular calcium, activating downstream signaling pathways.[2] Activation of pathways such as ERK and subsequent activation of the transcription factor NF-κB are known to upregulate the expression of adhesion molecules and pro-inflammatory cytokines, contributing to the inflammatory response.[7] The increase in intracellular calcium and nitric oxide can also lead to endothelial cell apoptosis and necrosis.[2]
Conclusion
The this compound-induced venous thrombosis model provides a stable and reproducible platform for studying the pathophysiology of DVT and for the preclinical evaluation of new therapeutic agents. The detailed protocols and assessment methods described in these application notes are intended to guide researchers in successfully establishing and utilizing this valuable animal model. Careful adherence to the protocol and appropriate quantitative and qualitative analysis will ensure the generation of high-quality, reliable data.
References
- 1. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
- 2. Dose- and time-dependent liquid sclerosant effects on endothelial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sclerosing agents in the treatment of telangiectasia. Comparison of the clinical and histologic effects of intravascular polidocanol, sodium tetradecyl sulfate, and hypertonic saline in the dorsal rabbit ear vein model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of experimental venous thrombus resolution by longitudinal nanogold-enhanced micro-computed tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IL-17A Induces Endothelial Inflammation in Systemic Sclerosis via the ERK Signaling Pathway | PLOS One [journals.plos.org]
Application Notes and Protocols: A Step-by-Step Guide for Formulating Ethanolamine Oleate Solutions for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine oleate is a widely utilized sclerosing agent in both clinical and preclinical settings. It is a salt formed from the reaction of ethanolamine and oleic acid.[1] Its primary application is in the treatment of varicose veins and esophageal varices, where it induces localized inflammation, endothelial damage, thrombosis, and eventual fibrosis of the treated vessel.[2][3][4] For preclinical research, the ability to formulate consistent and sterile this compound solutions is crucial for obtaining reliable and reproducible results in various animal models. This document provides a detailed, step-by-step guide for the laboratory-scale formulation, quality control, and handling of this compound solutions intended for preclinical studies.
Mechanism of Action
When injected intravenously, this compound acts as a detergent, disrupting the endothelial cell lining of the blood vessel.[2][3] This cellular injury initiates a sterile inflammatory response, characterized by the recruitment of immune cells such as macrophages and neutrophils.[2] The oleic acid component is primarily responsible for this inflammatory reaction and may also activate coagulation in vivo through the release of tissue factor and activation of Hageman factor.[1][5] The inflammatory cascade leads to thrombus formation and, over time, the development of fibrous tissue, resulting in the occlusion of the targeted vessel.[2][4]
Formulation Protocol
This protocol describes the preparation of a 5% (w/v) this compound solution, a commonly used concentration in preclinical and clinical studies.[4][6][7] Adjustments to the quantities can be made to achieve different concentrations.
Materials and Reagents
| Material/Reagent | Grade | Notes |
| Oleic Acid | USP/NF or equivalent | High purity is essential. |
| Ethanolamine | USP/NF or equivalent | High purity is essential. |
| Benzyl Alcohol | USP/NF or equivalent | Optional preservative (e.g., at 2% v/v).[8] |
| Water for Injection (WFI) | USP | |
| 0.1 M Hydrochloric Acid | Analytical Grade | For pH adjustment. |
| 0.1 M Sodium Hydroxide | Analytical Grade | For pH adjustment. |
| Sterile Syringe Filters | 0.22 µm pore size | For sterilization. |
| Sterile Vials | Appropriate size | For final product storage. |
Equipment
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter
-
Glass beakers and graduated cylinders
-
Sterile syringes
-
Laminar flow hood or sterile workspace
Step-by-Step Formulation Procedure
-
Preparation of Components:
-
For a 10 mL solution of 5% this compound (50 mg/mL), weigh approximately 0.5 g of this compound.
-
If preparing from individual components: Based on the molecular weights (Oleic Acid: ~282.47 g/mol , Ethanolamine: ~61.08 g/mol ), a 1:1 molar ratio is used. For 0.5 g of the final salt (MW: ~343.55 g/mol ), you would theoretically need approximately 0.41 g of oleic acid and 0.089 g of ethanolamine. It is recommended to start with the oleic acid and titrate with ethanolamine.
-
-
Dissolution:
-
In a clean glass beaker, add the oleic acid to approximately 8 mL of Water for Injection (WFI).
-
Place the beaker on a magnetic stirrer and begin gentle stirring. Oleic acid will not fully dissolve in water at this stage.
-
-
Salt Formation:
-
Slowly add the ethanolamine to the oleic acid suspension while stirring. The reaction is an acid-base neutralization and is exothermic.
-
Continue stirring until the solution becomes clear, indicating the formation of the this compound salt. This may take 30-60 minutes.
-
-
Addition of Preservative (Optional):
-
If a preservative is desired for multi-dose vials, add 0.2 mL of benzyl alcohol (for a 2% v/v concentration in a final volume of 10 mL) to the solution and stir until fully mixed.
-
-
pH Adjustment:
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the pH of the solution. The target pH range for this compound injection is 8.0 to 9.0.[8]
-
If necessary, adjust the pH dropwise using 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, transfer the solution to a 10 mL graduated cylinder and add WFI to bring the final volume to 10 mL.
-
-
Sterilization:
-
In a laminar flow hood or sterile environment, draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile vial. This method removes bacteria and particulate matter. Gas sterilization with ethylene oxide is another potential method, but may be less practical for small lab-scale preparations.[9]
-
-
Storage:
-
Seal the vial and store at a controlled room temperature, protected from light.
-
Quality Control for Preclinical Formulations
For preclinical studies, it is essential to perform basic quality control tests to ensure the consistency and safety of the formulated solution.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, pale-yellow to straw-colored solution, free from particulate matter.[8] |
| pH | Potentiometry | 8.0 - 9.0[8] |
| Sterility | Direct Inoculation or Membrane Filtration | No microbial growth. |
Preclinical Dosing and Administration
The concentration and dosage of this compound can vary depending on the animal model and the target vessel. The following table summarizes some reported concentrations and doses from preclinical studies.
| Animal Model | Concentration(s) Used | Dose/Volume | Reference |
| Rabbit Ear Vein | 0.5%, 1%, 2.5% | 0.25 mL | [2] |
| Rabbit (Pleural Sclerosis) | 25 mg, 50 mg, 75 mg, 100 mg in 2 mL total volume | 2 mL | [10] |
| Rat (Systemic Effects) | 5% | Not specified | [4] |
| Oral Vascular Anomalies (Clinical) | 1.25%, 2.5%, 5% | Variable | [1] |
| Venous Malformations (Clinical) | 5% (diluted 1:1 with saline or contrast) | Max dose of 0.4 mL/kg | [8][11][12] |
Note: The commercially available 5% solution is often diluted for use in smaller vessels or to modulate the inflammatory response.[1][8][11][12] Common diluents include sterile water, saline, or dextrose 50%.[1][10]
Stability Considerations
For laboratory-prepared solutions, stability testing is recommended to establish a suitable shelf-life.
-
Short-Term Stability: Store the solution at controlled room temperature and in the refrigerator (2-8°C), protected from light. Visually inspect for any precipitation or color change before each use.
-
Long-Term Stability: For extended studies, it is advisable to conduct a formal stability study. This would involve storing aliquots of the solution under different conditions (e.g., 25°C/60% RH, 40°C/75% RH) and testing for appearance, pH, and potency at specified time points.
Safety Precautions
-
This compound can cause eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Observe animals closely after administration for any signs of adverse reactions, which can include local tissue necrosis (if extravasated), hemolysis, and in rare cases, anaphylactic shock.[13]
-
The maximum recommended clinical dose is typically around 20 mL per session for a 5% solution.[13] Doses for preclinical studies should be scaled appropriately based on animal weight and the size of the target vasculature.
Conclusion
The formulation of this compound solutions for preclinical research requires careful attention to detail to ensure the preparation of a sterile, stable, and effective product. By following this step-by-step guide, researchers can consistently produce high-quality solutions, leading to more reliable and reproducible outcomes in their preclinical investigations of this important sclerosing agent.
References
- 1. What is the preferred concentration of this compound for sclerotherapy of oral vascular anomalies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Monothis compound | C20H41NO3 | CID 5282489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound versus absolute alcohol as a variceal sclerosant: a prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute ethanol and 5% this compound are comparable for sclerotherapy of esophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US10821200B2 - Method of sterilization of microparticles - Google Patents [patents.google.com]
- 10. Effectiveness of this compound as a pleural sclerosing agent in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect and safety of this compound in sclerotherapy in patients with difficult-to-resect venous malformations: A multicenter, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethamolin (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Application Note & Protocol: Quantification of Ethanolamine Oleate in Plasma using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine oleate is a salt formed from the reaction of ethanolamine and oleic acid. It is used as a sclerosing agent to treat varicose veins. Accurate quantification of this compound and its components in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides a detailed protocol for the quantification of oleoylethanolamide (OEA), the amide of oleic acid and ethanolamine, in plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). OEA is a suitable analyte for indirectly quantifying this compound levels. The methodology described herein is sensitive, selective, and has been compiled from established analytical procedures for related compounds.[1][2]
Experimental Protocols
Materials and Reagents
-
Oleoylethanolamide (OEA) analytical standard
-
Oleoylethanolamide-d4 (OEA-d4) or other suitable internal standard (IS)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, deionized or Milli-Q
-
Human plasma (or the specific matrix of interest)
-
Polypropylene tubes and vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve OEA and OEA-d4 in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (1:1, v/v) to prepare working standard solutions at various concentrations.
-
Internal Standard (IS) Working Solution: Dilute the OEA-d4 primary stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting OEA from plasma samples.[1]
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL polypropylene tube, add 100 µL of plasma sample.
-
Add 10 µL of the 100 ng/mL IS working solution (OEA-d4) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
HPLC-MS/MS Method
This method utilizes a reversed-phase HPLC separation followed by tandem mass spectrometry for sensitive and selective detection.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-5 min: 50-95% B, 5-6 min: 95% B, 6-6.1 min: 95-50% B, 6.1-8 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | OEA: [M+H]+ → m/z 62, OEA-d4: [M+H]+ → m/z 66 |
Note: The specific voltages and temperatures may require optimization for different mass spectrometer instruments.
Data Presentation
The following table summarizes the expected quantitative performance of the method.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | LLOQ (ng/mL)[1] | Inter-assay Precision (%)[1] | Inter-assay Accuracy (%)[1] |
| OEA | 0.5 - 100 | 0.5 | 0.5 | < 12% | < 12% |
Visualizations
Experimental Workflow
References
- 1. Endogenous ethanolamide analysis in human plasma using HPLC tandem MS with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, validation and comparison of three LC-MS/MS methods for determination of endogenous striatal oleoyl ethanolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Ethanolamine Oleate Metabolites by Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethanolamine oleate is a salt composed of oleic acid and ethanolamine. While therapeutically used as a sclerosing agent, its metabolic fate is of significant interest in drug development and metabolic research. Upon administration, it is expected to dissociate and be metabolized into oleoylethanolamide (OEA), a bioactive lipid amide, which is then further hydrolyzed. OEA is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist and also interacts with the transient receptor potential vanilloid type 1 (TRPV1) channel, playing roles in satiety, lipid metabolism, and inflammation.[1][2][3] Accurate identification and quantification of this compound metabolites, primarily OEA, are crucial for understanding its pharmacokinetics, pharmacodynamics, and biological effects.
This document provides detailed application notes and protocols for the identification and quantification of this compound metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of this compound
The primary metabolic pathway of this compound involves its conversion to oleoylethanolamide (OEA) and subsequent hydrolysis.
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of oleoylethanolamide (OEA).
Sample Preparation: Liquid-Liquid Extraction
This protocol is suitable for the extraction of OEA from plasma samples.
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of a 100 ng/mL oleoylethanolamide-d4 (OEA-d4) internal standard working solution to each tube.
-
Protein Precipitation and Extraction: Add 1 mL of ice-cold acetonitrile/tert-butyl methyl ether (1:4, v/v) to each tube.
-
Vortexing: Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of OEA.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Oleoylethanolamide (OEA) | 326.3 | 62.1 | 20-30 |
| Oleoylethanolamide-d4 (IS) | 330.3 | 62.1 | 20-30 |
Note: The optimal collision energy should be determined empirically for the specific instrument being used.
Quantitative Data Summary
The following tables summarize representative quantitative data for the LC-MS/MS analysis of oleoylethanolamide.
Table 1: Linearity and Range
| Analyte | Matrix | Calibration Range | R² |
| OEA | Rat Plasma | 0.39 - 25 ng/mL | >0.99 |
| OEA | Rat Brain | 1.17 - 75 ng/g | >0.99 |
| OEA | Human Plasma | 0.5 - 50 ng/mL | >0.995 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD | LOQ |
| OEA | Rat Brain | - | 1.4 ng/mL |
| OEA | Human Plasma | 0.1 ng/mL | 0.5 ng/mL |
Note: Data presented are examples and may vary depending on the specific methodology and instrumentation.
Signaling Pathways
OEA, the primary metabolite of this compound, exerts its biological effects through the activation of PPAR-α and TRPV1 signaling pathways.
PPAR-α Signaling Pathway
OEA acts as an agonist for PPAR-α, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.[1][4]
TRPV1 Signaling Pathway
OEA can also activate the TRPV1 channel, particularly after sensitization by Protein Kinase C (PKC), leading to calcium influx and downstream signaling.[3][5]
Conclusion
The LC-MS/MS methods detailed in these application notes provide a robust and sensitive approach for the identification and quantification of this compound metabolites, primarily oleoylethanolamide. These protocols, combined with an understanding of the relevant metabolic and signaling pathways, will be valuable for researchers in drug development and metabolic studies. The provided quantitative data serves as a benchmark for method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Sclerosing Efficacy of Ethanolamine Oleate Foam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine Oleate (EO) is a well-established sclerosing agent used in the treatment of varicose veins and venous malformations.[1][2] Its efficacy is significantly enhanced when administered as a foam, which displaces blood more effectively and increases the contact time between the sclerosant and the venous endothelium.[3][4] This document provides detailed protocols for the preclinical assessment of this compound foam's sclerosing efficacy, encompassing in vitro cell-based assays, in vivo animal models, and methods for foam characterization.
The primary mechanism of action for EO, a detergent sclerosant, involves the disruption of endothelial cell membranes, leading to inflammation, thrombus formation, and eventual fibrotic occlusion of the treated vessel.[1][2] Understanding the cellular and histological effects of EO foam is crucial for optimizing dosage, formulation, and delivery methods in the development of novel sclerotherapy treatments.
Data Presentation
Table 1: In Vitro Cytotoxicity of Sclerosing Agents on Endothelial Cells
| Sclerosing Agent | 50% Cytotoxic Concentration (IC50) | Cell Type | Assay | Reference |
| This compound | 3.1% | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | [5] |
| Polidocanol | 1.6% | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | [5] |
| Sodium Tetradecyl Sulfate | 0.33% | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | [5] |
| Absolute Ethanol | 27% | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay | [5] |
Table 2: In Vivo Efficacy of this compound in a Rabbit Model
| EO Concentration | Endpoint | Observation | Reference |
| 1% | Histology at 30 days | Organizing thrombus with complete recanalization | [6] |
| 2.5% | Histology at 48 hours | Partially destroyed endothelium, phagocytosis of lipid-like material | [6] |
| 2.5% | Histology at 30 days | Luminal recanalization | [6] |
| 100 mg (undiluted) | Pleural Fibrosis (28 days) | Significantly greater fibrosis compared to lower doses | [7] |
Table 3: Clinical Outcomes of this compound Foam Sclerotherapy for Venous Malformations
| EO Foam Concentration | Patient Cohort | Primary Outcome | Success Rate | Reference |
| 5% | 43 patients with head and neck VMs | Clinical Response (Excellent/Good) | 100% (67.4% excellent, 32.6% good) | [3] |
| 5% (double diluted) | 44 patients with difficult-to-resect VMs | ≥ 20% reduction in malformation volume | 59.1% | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Foam (Tessari Method)
This protocol describes the widely used Tessari method for the extemporaneous preparation of sclerosing foam.[10][11]
Materials:
-
5% this compound solution
-
Sterile air
-
Two sterile Luer-lock syringes (e.g., 5 mL or 10 mL)
-
A sterile three-way stopcock
-
Sterile 0.2 µm filter
Procedure:
-
Draw 1 mL of 5% this compound solution into one syringe.
-
Draw 4 mL of sterile air through a 0.2 µm filter into the second syringe. This creates a 1:4 liquid-to-air ratio.
-
Connect both syringes to the three-way stopcock.
-
Rapidly pass the liquid and air back and forth between the two syringes for a minimum of 20 cycles.
-
Visually inspect the foam to ensure it is uniform and has a fine consistency with no large bubbles.[10]
-
The foam is now ready for immediate use in in vitro or in vivo experiments. The foam should be used within 60-90 seconds of preparation.[3][10]
Protocol 2: In Vitro Assessment of Sclerosing Efficacy using MTT Assay
This protocol details a colorimetric assay to assess the cytotoxicity of this compound foam on a monolayer of endothelial cells.[5][12][13]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium
-
96-well tissue culture plates
-
This compound foam (prepared as in Protocol 1)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere and form a confluent monolayer overnight in a humidified incubator at 37°C and 5% CO₂.
-
Treatment:
-
Prepare serial dilutions of the this compound foam with cell culture medium. Note: Due to the nature of foam, direct dilution can be challenging. A common approach is to add a specific volume of foam to a known volume of medium and mix gently.
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 100 µL of the diluted foam preparations to the respective wells. Include untreated control wells (medium only) and vehicle control wells (if applicable).
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 15 minutes, 1 hour, 4 hours) at 37°C and 5% CO₂.
-
MTT Addition:
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 3: In Vivo Assessment of Sclerosing Efficacy in a Rabbit Ear Vein Model
This protocol describes an established animal model to evaluate the histological effects of this compound foam on a superficial vein.[2][6]
Materials:
-
New Zealand white rabbits (2.5-3.0 kg)
-
Anesthetic (e.g., ketamine/xylazine)
-
Hair clippers
-
Topical antiseptic solution
-
27-30 gauge needle and syringe
-
This compound foam (prepared as in Protocol 1)
-
Surgical instruments for tissue harvesting
-
10% neutral buffered formalin
-
Standard histology processing reagents and equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit according to an approved institutional animal care and use committee (IACUC) protocol.
-
Remove the fur over the dorsal aspect of the ear to visualize the marginal ear vein.
-
Clean the injection site with an antiseptic solution.
-
-
Foam Injection:
-
Cannulate the marginal ear vein with a 27-30 gauge needle.
-
Inject a small volume (e.g., 0.2-0.5 mL) of freshly prepared this compound foam into the vein.
-
Apply gentle pressure proximally and distally to the injection site to contain the foam within a segment of the vein for a few minutes.
-
Observe the vein for immediate signs of spasm or thrombosis.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for any adverse reactions and provide appropriate post-procedural care.
-
Clinically observe the treated area daily for signs of inflammation, thrombosis, or necrosis.
-
-
Tissue Harvesting and Histological Analysis:
-
At predetermined time points (e.g., 48 hours, 7 days, 28 days), euthanize the animal.
-
Excise the treated segment of the marginal ear vein.
-
Fix the tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissue for paraffin embedding, sectioning (5 µm), and staining with Hematoxylin and Eosin (H&E) and Masson's trichrome (for fibrosis).
-
-
Histological Evaluation:
-
Examine the stained sections under a microscope to assess:
-
Endothelial cell damage/denudation
-
Presence and organization of thrombus
-
Inflammatory cell infiltration
-
Degree of fibrosis in the vein wall
-
Evidence of recanalization
-
-
Protocol 4: Characterization of this compound Foam
This protocol outlines methods to characterize the physical properties of the foam, which are critical for its stability and efficacy.
4.1 Foam Stability (Half-Life Measurement):
-
Prepare a known volume of this compound foam (e.g., 10 mL) using the Tessari method (Protocol 1).
-
Immediately transfer the foam into a vertically positioned graduated cylinder.
-
Start a timer and record the time it takes for half of the initial liquid volume to drain from the foam and collect at the bottom of the cylinder. This is the foam half-life.[14][15]
4.2 Bubble Size Analysis:
-
Immediately after preparation, place a small sample of the foam on a microscope slide.
-
Place a coverslip over the foam sample.
-
Using a light microscope equipped with a calibrated eyepiece or imaging software, capture images of the foam bubbles.[16][17]
-
Measure the diameter of a representative number of bubbles (e.g., >100) to determine the mean bubble size and size distribution.
Visualization of Pathways and Workflows
Caption: Mechanism of action for this compound foam sclerotherapy.
Caption: Workflow for in vivo assessment of sclerosing efficacy.
Caption: Putative signaling pathway for EO-induced endothelial cell apoptosis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The destructive effects of sclerosant this compound on mammalian vessel endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. backtable.com [backtable.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein. | Semantic Scholar [semanticscholar.org]
- 7. Effectiveness of this compound as a pleural sclerosing agent in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect and safety of this compound in sclerotherapy in patients with difficult-to-resect venous malformations: A multicenter, single-arm study | PLOS One [journals.plos.org]
- 10. fibrovein.co.uk [fibrovein.co.uk]
- 11. A modified Tessari method for producing more foam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. Influence of Syringe Volume on Foam Stability in Sclerotherapy for Varicose Vein Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Size of Sclerosing Foams Prepared by Ultrasound, Mechanical Agitation, and the Handmade Tessari Method for Treatment of Varicose Veins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vascular Permeability Using Ethanolamine Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine oleate is a salt of ethanolamine and oleic acid that functions as a sclerosing agent.[1] It is clinically used for the treatment of esophageal varices and other vascular malformations.[2][3] Its mechanism of action involves the induction of endothelial damage, which triggers an inflammatory response leading to fibrosis and occlusion of the treated blood vessel.[2][4] The initial phase of this process, characterized by a disruption of the endothelial barrier and a consequent increase in vascular permeability, presents a valuable model for researchers studying vascular biology, inflammation, and drug delivery. These application notes provide detailed protocols for utilizing this compound to induce and quantify vascular permeability in both in vivo and in vitro research settings.
Mechanism of Action
This compound acts as a detergent, causing direct injury to the endothelial cells lining the blood vessels. This cellular damage initiates a sterile inflammatory cascade. The oleic acid component is primarily responsible for this inflammatory response.[1][4] The process can be summarized in the following steps:
-
Endothelial Cell Injury: Upon administration, this compound disrupts the cell membranes of endothelial cells, leading to cytolysis.[5]
-
Inflammatory Response: The damaged endothelium releases pro-inflammatory mediators, which recruit immune cells such as neutrophils and macrophages to the site of injury.[2]
-
Increased Vascular Permeability: The inflammatory environment and the direct damage to the endothelial layer lead to the breakdown of cell-cell junctions (adherens and tight junctions), increasing the permeability of the vascular barrier. This allows for the extravasation of plasma proteins and fluids into the surrounding tissue.
-
Thrombosis and Fibrosis: The exposure of the subendothelial matrix promotes platelet aggregation and thrombus formation. Over time, this is followed by the infiltration of fibroblasts and the deposition of collagen, leading to the fibrotic occlusion of the vessel.[2][3]
For research purposes, the initial phase of increased vascular permeability can be harnessed to study the dynamics of endothelial barrier function and to test the efficacy of therapeutic agents aimed at modulating vascular leakage.
Signaling Pathway
The precise signaling pathways initiated by this compound that lead to the disruption of endothelial cell junctions are not fully elucidated. However, based on its known mechanism of inducing endothelial injury and inflammation, a putative signaling pathway can be proposed. The initial membrane disruption likely leads to an influx of calcium and the activation of various intracellular signaling cascades. The subsequent inflammatory response involves the release of cytokines and growth factors that further act on the endothelial cells, leading to the disassembly of junctional proteins like VE-cadherin and occludin.
Experimental Protocols
In Vivo Vascular Permeability Assay (Modified Miles Assay)
This protocol describes a method to quantify this compound-induced vascular leakage in the skin of mice using Evans blue dye.
Materials:
-
This compound solution (e.g., 5%, to be diluted)
-
Sterile saline
-
Evans blue dye (0.5% in sterile saline)
-
Formamide
-
Mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles (for intravenous and intradermal injections)
-
Spectrophotometer
Procedure:
-
Prepare a sterile 0.5% solution of Evans blue dye in saline.
-
Anesthetize the mouse and inject 100 µL of the Evans blue solution intravenously via the tail vein.
-
Allow the dye to circulate for 30 minutes.
-
Prepare different concentrations of this compound in sterile saline.
-
After 30 minutes of dye circulation, inject 20 µL of the this compound solutions intradermally into shaved dorsal skin sites. Inject 20 µL of sterile saline as a negative control at a separate site.
-
After 30-60 minutes, euthanize the mouse and excise the skin patches at the injection sites.
-
Incubate the skin patches in 500 µL of formamide at 55°C for 24-48 hours to extract the Evans blue dye.
-
Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer. The amount of dye extravasation is proportional to the absorbance.
In Vitro Endothelial Permeability Assay (Transendothelial Electrical Resistance - TEER)
This protocol measures the integrity of an endothelial cell monolayer on a semi-permeable membrane by quantifying its electrical resistance. A decrease in TEER indicates an increase in permeability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial cell growth medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
This compound
-
TEER measurement system (e.g., EVOM2™)
-
Cell culture incubator
Procedure:
-
Seed HUVECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.
-
Measure the baseline TEER of the endothelial monolayer.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Add the this compound solutions to the apical (upper) chamber of the Transwell inserts. Use medium without this compound as a control.
-
Measure the TEER at different time points (e.g., 15, 30, 60, 120 minutes) after the addition of this compound.
-
Calculate the change in TEER relative to the baseline and the control. A significant decrease in TEER indicates an increase in endothelial permeability.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in tables for clear comparison.
Table 1: In Vivo Vascular Permeability (Modified Miles Assay)
| Treatment Group | Concentration | Mean Absorbance (620 nm) ± SD | Fold Increase vs. Control |
| Control | Saline | 0.05 ± 0.01 | 1.0 |
| This compound | 0.5% | 0.25 ± 0.04 | 5.0 |
| This compound | 1.0% | 0.48 ± 0.06 | 9.6 |
| This compound | 2.5% | 0.82 ± 0.10 | 16.4 |
Note: The data presented in this table is representative and will vary depending on the experimental conditions.
Table 2: In Vitro Endothelial Permeability (TEER)
| Treatment Group | Concentration | TEER (% of Baseline) at 60 min ± SD |
| Control | Medium | 98 ± 3% |
| This compound | 0.1% | 75 ± 5% |
| This compound | 0.5% | 42 ± 7% |
| This compound | 1.0% | 21 ± 4% |
Note: The data presented in this table is representative and will vary depending on the cell type and experimental conditions.
Conclusion
This compound serves as a potent and reliable agent for inducing vascular permeability in a research setting. The protocols outlined in these application notes provide robust methods for quantifying its effects both in vivo and in vitro. By using this compound as a tool, researchers can gain valuable insights into the mechanisms of endothelial barrier dysfunction and evaluate the potential of novel therapeutics to modulate vascular permeability in various pathological conditions.
References
- 1. Monothis compound | C20H41NO3 | CID 5282489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The destructive effects of sclerosant this compound on mammalian vessel endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanolamine-oleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. [Studies on the damage of the cultured endothelial cells and K-562 cells by sclerosants (this compound, Aethoxysklerol and absolute ethanol) used in the treatment of esophageal varices] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethanolamine Oleate in Targeted Drug Delivery System Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethanolamine oleate is a salt formed from the neutralization of oleic acid with ethanolamine. It is a well-established sclerosing agent used in the treatment of esophageal varices and other vascular malformations.[1] Its mechanism of action in this context involves inducing a sterile inflammatory response that leads to fibrosis and occlusion of the treated vessel.[2] Beyond its current clinical applications, the amphiphilic nature of this compound, possessing both a hydrophobic oleate tail and a hydrophilic ethanolamine headgroup, suggests its potential as a versatile component in the construction of novel targeted drug delivery systems.
This document outlines the potential applications of this compound in forming self-assembled nanocarriers for targeted drug delivery. While direct, extensive research on this compound as a primary drug delivery vehicle is nascent, this note draws upon established principles of lipid nanoparticle formation and data from analogous oleate-based systems to provide a framework for future research and development. The protocols and data presented herein are intended to serve as a foundational guide for researchers exploring this promising application.
Potential Mechanism of Action in Drug Delivery
Due to its amphiphilic structure, this compound molecules can spontaneously self-assemble in aqueous solutions to form organized structures such as micelles or liposome-like vesicles.[3] The hydrophobic oleate chains would form the core of these nanostructures, creating a suitable environment for encapsulating lipophilic drugs, while the hydrophilic ethanolamine headgroups would form the outer shell, interfacing with the aqueous environment. This self-assembly is a cornerstone of many lipid-based drug delivery systems, enabling the solubilization of poorly water-soluble drugs and protecting them from degradation in the physiological environment.[4][5]
Caption: Self-assembly of this compound into a drug-loaded micelle.
Data from Analogous Oleate-Based Drug Delivery Systems
While specific quantitative data for drug delivery systems formulated solely with this compound is not yet prevalent in the literature, valuable insights can be drawn from systems utilizing oleic acid or its derivatives. The following tables summarize key parameters from such analogous systems to provide a benchmark for expected performance.
Table 1: Physicochemical Properties of Oleate-Based Nanoparticles
| Nanoparticle System | Average Size (nm) | Zeta Potential (mV) | Drug Loaded | Reference |
| Oleate Alginate Ester (OAE) Nanoparticles | ~200 | -55.4 ± 0.91 | Curcumin | [6] |
| Oleic Acid Elastic Nanoparticles (OA-ENPs) | 185.6 | Not specified | Oleic Acid (as therapeutic) | [7] |
| Cholesteryl Oleate-containing SLNs | 150-200 | +25 to +40 | siRNA | [8] |
Table 2: Drug Loading and Release Characteristics of Oleate-Based Nanoparticles
| Nanoparticle System | Encapsulation Efficiency (%) | Loading Efficiency (%) | Drug Release Profile | Reference |
| Oleate Alginate Ester (OAE) Nanoparticles | Decreased with increasing drug concentration | Increased with increasing drug concentration | Sustained release over one week | [6] |
| PLGA-Lipid-PEG Hybrid Nanoparticles | ~19-37 (for PLGA-PEG and PLGA NPs) | 3 wt% | Sustained release over 120 hours | [9] |
Experimental Protocols
The following are detailed methodologies for the preparation and characterization of hypothetical this compound-based nanoparticles for targeted drug delivery. These protocols are adapted from established methods for formulating similar lipid-based nanoparticles.[6][9]
Protocol 1: Preparation of Drug-Loaded this compound Nanoparticles
1.1. Materials and Reagents:
-
This compound
-
Hydrophobic drug of interest (e.g., Paclitaxel, Curcumin)
-
Ethanol, anhydrous
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
1.2. Equipment:
-
Magnetic stirrer and stir bar
-
Bath sonicator or probe sonicator
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
High-Performance Liquid Chromatography (HPLC) system
-
Transmission Electron Microscope (TEM)
1.3. Synthesis Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound and the hydrophobic drug in anhydrous ethanol. The ratio of this compound to the drug can be varied to optimize drug loading.
-
Nanoprecipitation: While stirring the deionized water at a moderate speed, inject the organic phase into the aqueous phase dropwise. The sudden change in solvent polarity will cause the this compound and the encapsulated drug to precipitate into nanoparticles.
-
Solvent Removal: Remove the ethanol from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: The resulting aqueous suspension of nanoparticles can be purified by dialysis against deionized water to remove any unloaded drug and residual solvent.
Caption: Workflow for nanoparticle preparation and characterization.
Protocol 2: Characterization of this compound Nanoparticles
2.1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension with deionized water.
-
Measure the particle size distribution and zeta potential using a Dynamic Light Scattering (DLS) instrument.
2.2. Drug Encapsulation Efficiency and Loading Capacity:
-
To determine the amount of encapsulated drug, centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant containing the free drug.
-
Measure the concentration of the free drug in the supernatant using HPLC.
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading Capacity (LC) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
2.3. In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn aliquots by HPLC to determine the cumulative drug release profile.
Potential Signaling Pathways and Cellular Uptake
The surface properties of this compound nanoparticles can be engineered for targeted delivery. For instance, the surface can be modified with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors overexpressed on cancer cells.[10] Upon binding, the nanoparticles may be internalized via receptor-mediated endocytosis. Once inside the cell, the change in pH within the endosomes or lysosomes could potentially trigger the disassembly of the nanoparticles and the release of the encapsulated drug into the cytoplasm.
Caption: Hypothetical cellular uptake and drug release pathway.
Conclusion and Future Directions
This compound presents a promising, yet underexplored, platform for the development of targeted drug delivery systems. Its amphiphilic nature and the established biocompatibility of its constituent parts, oleic acid and ethanolamine, provide a strong rationale for its investigation as a nanocarrier. Future research should focus on the systematic formulation and characterization of this compound-based nanoparticles. Key areas of investigation should include optimizing drug loading and release kinetics for various therapeutic agents, evaluating the in vitro and in vivo biocompatibility and toxicity of the nanoparticles, and demonstrating targeted delivery and therapeutic efficacy in preclinical models. Such studies will be crucial in validating the potential of this compound as a novel and effective component in the next generation of targeted drug delivery systems.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Monothis compound | C20H41NO3 | CID 5282489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Self-assembling materials for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lipid-based nanoparticles as drug delivery carriers for cancer therapy [frontiersin.org]
- 5. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticles based on oleate alginate ester as curcumin delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple but efficient tumor-targeted nanoparticle delivery system constructed by oleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Self-Assembled Lipid-Polymer Hybrid Nanoparticles: A Robust Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Visualizing Fibrosis Following Ethanolamine Oleate Sclerotherapy: Detailed Application Notes and Protocols for Histological Staining
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on histological staining techniques for the visualization and quantification of fibrosis induced by ethanolamine oleate treatment. These detailed application notes and protocols provide a crucial resource for accurately assessing the efficacy and mechanism of this widely used sclerosing agent.
This compound is a well-established sclerosing agent utilized in the treatment of varicose veins and other vascular malformations. Its therapeutic effect is rooted in the induction of a localized inflammatory response, which culminates in the fibrotic occlusion of the treated vessel.[1] Understanding the extent and nature of this fibrotic response is paramount for optimizing treatment protocols and developing novel sclerosing agents. This document outlines the application of key histological stains—Masson's Trichrome, Picrosirius Red, and Verhoeff-Van Gieson—for the detailed analysis of fibrosis in tissues post-treatment with this compound.
Mechanism of this compound-Induced Fibrosis
Upon administration, this compound acts as a detergent, causing endothelial cell injury and denudation.[1] This initial damage triggers an acute inflammatory cascade, characterized by the infiltration of immune cells such as neutrophils and macrophages.[1] These cells release a variety of cytokines and growth factors that stimulate the recruitment and activation of fibroblasts. Activated fibroblasts, in turn, proliferate and differentiate into myofibroblasts, which are the primary cell type responsible for the excessive deposition of extracellular matrix components, predominantly collagen.[1] This process of collagen accumulation leads to the formation of a fibrotic scar, which ultimately obliterates the lumen of the treated vessel.
Application Notes for Histological Staining
The selection of an appropriate staining technique is critical for the accurate visualization and interpretation of fibrotic changes. The following section provides detailed application notes for three commonly employed histological stains for fibrosis.
Masson's Trichrome Stain
Application: Masson's trichrome is a differential stain that is highly effective in distinguishing collagen fibers from other tissue components such as muscle and cytoplasm.[2][3][4] In the context of this compound treatment, it is invaluable for assessing the extent of collagen deposition within the vessel wall and surrounding tissues.
Expected Results:
-
Collagen: Blue or Green (depending on the specific protocol variant)
-
Muscle, Cytoplasm, and Erythrocytes: Red
-
Nuclei: Black or Dark Purple
Interpretation: An increase in the intensity and area of blue or green staining within the treated vessel wall is indicative of progressive fibrosis. This stain allows for a clear visualization of the fibrotic scar replacing the normal vessel architecture.
Picrosirius Red (PSR) Stain
Application: Picrosirius red is a highly specific stain for collagen fibers.[5][6] When viewed under polarized light microscopy, PSR staining reveals the birefringence of collagen, allowing for the differentiation of collagen fiber thickness and maturity.[5][6] This technique is particularly useful for a more detailed analysis of the organization and quality of the collagenous matrix formed in response to this compound.
Expected Results:
-
Under Brightfield Microscopy: Collagen appears red, while non-collagenous tissues are stained yellow by the picric acid.
-
Under Polarized Light Microscopy:
-
Thick, mature collagen fibers (Type I): Yellow to orange birefringence.
-
Thinner, less organized collagen fibers (Type III): Green birefringence.
-
Interpretation: Following this compound treatment, an initial inflammatory phase may be followed by the deposition of finer, green-birefringent collagen fibers. Over time, as the fibrosis matures, a shift towards thicker, yellow-orange birefringent fibers would be expected. This provides valuable insight into the remodeling process of the fibrotic lesion.
Verhoeff-Van Gieson (VVG) Stain
Application: The Verhoeff-Van Gieson stain is primarily used for the visualization of elastic fibers, but it also provides excellent counterstaining of collagen and other tissue elements.[7] In the context of vascular injury induced by this compound, VVG staining is crucial for assessing the integrity of the elastic laminae of the vessel wall and the extent of collagenous replacement.
Expected Results:
-
Elastic Fibers: Black
-
Collagen: Red or Pink
-
Muscle and Cytoplasm: Yellow
-
Nuclei: Blue to Black
Interpretation: Damage to and fragmentation of the black-staining elastic fibers, coupled with an increase in red-staining collagen, would indicate the destructive and subsequent fibrotic effects of this compound on the vessel wall. This stain is particularly useful for evaluating the structural remodeling of the treated vessel.
Quantitative Analysis of Fibrosis
Visual assessment of stained tissue sections can be complemented by quantitative analysis to provide objective and reproducible data. The following table summarizes common methods for quantifying fibrosis.
| Quantification Method | Staining Technique(s) | Description | Advantages | Limitations |
| Histological Scoring | Masson's Trichrome, H&E | Semi-quantitative assessment based on a predefined scoring system (e.g., Ishak, METAVIR for liver fibrosis, adaptable for other tissues).[3][8][9][10][11] | Rapid, requires no specialized equipment beyond a microscope. | Subjective, prone to inter-observer variability. |
| Digital Image Analysis (Area Fraction) | Masson's Trichrome, Picrosirius Red | Software-based quantification of the stained area (e.g., blue or red) as a percentage of the total tissue area.[12][13] | Objective, reproducible, provides continuous data. | Requires image analysis software and careful thresholding. |
| Collagen Birefringence Analysis | Picrosirius Red (with polarized light) | Quantification of the intensity and color of birefringence to assess collagen fiber thickness and maturity.[6] | Provides information on collagen quality and organization. | Requires a polarizing microscope and specialized analysis software. |
| Hydroxyproline Assay | N/A (Biochemical) | Chemical quantification of hydroxyproline, an amino acid abundant in collagen, from tissue homogenates.[5] | Highly quantitative and specific for total collagen content. | Destructive to the tissue sample, provides no spatial information. |
Experimental Protocols
The following are detailed protocols for the histological staining techniques discussed. These protocols are intended as a guide and may require optimization based on the specific tissue type and fixation method.
Protocol 1: Masson's Trichrome Staining
Materials:
-
Bouin's solution (optional, for post-fixation)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% Acetic acid solution
-
Graded alcohols and xylene
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
For formalin-fixed tissues, post-fix in Bouin's solution for 1 hour at 56°C to improve stain quality, then wash thoroughly in running tap water until the yellow color is removed.[12]
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[12]
-
Rinse in distilled water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.[12]
-
Stain in aniline blue solution for 5-10 minutes.[12]
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[12]
-
Dehydrate quickly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.
Protocol 2: Picrosirius Red Staining
Materials:
-
Picrosirius red solution (0.1% Sirius Red in saturated picric acid)
-
0.5% Acetic acid solution
-
Graded alcohols and xylene
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Cover the tissue section with Picrosirius red solution and incubate for 60 minutes.
-
Rinse slides quickly in two changes of 0.5% acetic acid solution.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount with a synthetic resin.
Protocol 3: Verhoeff-Van Gieson (VVG) Staining
Materials:
-
Verhoeff's elastic stain
-
2% Ferric chloride solution
-
Van Gieson's solution
-
Graded alcohols and xylene
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Verhoeff's elastic solution for 1 hour.
-
Rinse in tap water.
-
Differentiate in 2% ferric chloride solution for 1-2 minutes, monitoring microscopically until elastic fibers are distinct.
-
Wash in running tap water.
-
Counterstain with Van Gieson's solution for 3-5 minutes.
-
Dehydrate quickly through graded alcohols, clear in xylene, and mount.
Conclusion
The histological staining techniques detailed in these application notes provide a robust toolkit for the qualitative and quantitative assessment of fibrosis following this compound treatment. The careful application of Masson's Trichrome, Picrosirius Red, and Verhoeff-Van Gieson stains will enable researchers to gain a deeper understanding of the mechanisms of sclerotherapy-induced fibrosis and to more accurately evaluate the efficacy of existing and novel therapeutic agents.
References
- 1. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of this compound as a pleural sclerosing agent in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sclerotherapy with low-dose 5% this compound in oral vascular anomalies: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of sclerosing agents: clinical and histologic effects of intravascular sodium tetradecyl sulfate and chromated glycerin in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein. | Semantic Scholar [semanticscholar.org]
- 7. scilit.com [scilit.com]
- 8. Treatment of venous malformations with this compound: a descriptive study of 83 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Percutaneous sclerotherapy with this compound for lymphatic malformations of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Biochemical Assays to Measure the Enzymatic Degradation of Ethanolamine Oleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanolamine oleate is an ester formed from the reaction of ethanolamine and oleic acid. It is used as a sclerosing agent in medicine. Understanding its enzymatic degradation is crucial for evaluating its stability, mechanism of action, and potential off-target effects in biological systems. The primary enzymatic degradation pathway for this compound is hydrolysis, catalyzed by esterases such as lipases, which breaks the ester bond to release oleic acid and ethanolamine.[1][2] This document provides detailed protocols for assays to quantify the enzymatic degradation of this compound by measuring the release of its constituent molecules.
Principle of the Assays
The enzymatic hydrolysis of this compound can be monitored by quantifying the appearance of its degradation products: oleic acid (a free fatty acid) and ethanolamine. This application note describes two primary assay types:
-
Quantification of Oleic Acid Release: This method involves the use of commercially available colorimetric or fluorometric assay kits that detect long-chain free fatty acids.[3][4][5] In these assays, the released oleic acid is converted to its CoA derivative, which is then oxidized to produce a detectable colorimetric or fluorescent signal.[3][5]
-
Measurement of Ethanolamine Release: This method utilizes High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to specifically detect and quantify the amount of ethanolamine released into the reaction mixture.[6] This highly sensitive and specific method is suitable for complex biological samples.
A general esterase/lipase activity assay can also be employed, where a surrogate substrate that releases a chromogenic or fluorogenic molecule upon hydrolysis is used to infer the activity of the enzyme on this compound.[7][8][9]
Experimental Protocols
Protocol 1: Quantification of Oleic Acid Release using a Colorimetric Assay
This protocol is based on the principles of commercially available free fatty acid quantification kits.[3][10]
Materials and Reagents:
-
This compound
-
Enzyme source (e.g., purified lipase, cell lysate, tissue homogenate)
-
Free Fatty Acid Assay Kit (Colorimetric) (e.g., Abcam ab65341 or similar)
-
Assay Buffer
-
Acyl-CoA Synthetase (ACS) Reagent
-
Enzyme Mix
-
Probe
-
Palmitic Acid Standard
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
-
Incubator at 37°C
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Standard Curve Preparation:
-
Prepare a 1 mM standard solution of Palmitic Acid in the provided Assay Buffer.
-
Create a series of dilutions ranging from 0 to 10 nmol/well in a 96-well plate. Adjust the volume of each well to 50 µL with Assay Buffer.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol, DMSO) and then dilute it in PBS to the desired final concentration for the assay.
-
In separate wells of the 96-well plate, add 2-10 µL of your enzyme sample (e.g., cell lysate, purified enzyme).
-
Add the this compound substrate solution to the wells containing the enzyme.
-
For a negative control, add the substrate to a well with buffer only (no enzyme).
-
Bring the final volume of each well to 50 µL with Assay Buffer.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for a desired period (e.g., 30, 60, 90 minutes) to allow for the enzymatic degradation of this compound. The optimal incubation time should be determined empirically.
-
-
Detection of Released Oleic Acid:
-
Add 2 µL of the ACS Reagent to each well containing the standards and samples.
-
Incubate the plate at 37°C for 30 minutes.
-
Prepare a reaction mix according to the kit's instructions (typically containing Assay Buffer, Enzyme Mix, and the Probe).
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the 0 nmol standard (blank) from all other readings.
-
Plot the standard curve of absorbance versus the amount of palmitic acid.
-
Determine the amount of oleic acid released in your samples from the standard curve.
-
Protocol 2: Quantification of Ethanolamine Release using HPLC-MS/MS
This protocol provides a general guideline for the detection of ethanolamine.[6] Method optimization will be required based on the specific instrumentation and sample matrix.
Materials and Reagents:
-
This compound
-
Enzyme source
-
Ethanolamine standard
-
Formic acid
-
Ethanol
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction as described in Protocol 1 (steps 2 and 3), but in larger volumes (e.g., in microcentrifuge tubes).
-
At desired time points, stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile or by heat inactivation).
-
-
Sample Preparation for HPLC-MS/MS:
-
Centrifuge the samples to pellet any precipitated protein.
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
Prepare a standard curve of ethanolamine in the same buffer as your samples.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: Amino column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate ethanolamine from other components.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor-to-product ion transition for ethanolamine (e.g., m/z 62 -> m/z 44).
-
-
-
Data Analysis:
-
Quantify the amount of ethanolamine in your samples by comparing the peak areas to the standard curve.
-
Data Presentation
Quantitative data from the enzymatic degradation assays should be summarized in clear and structured tables for easy comparison.
Table 1: Oleic Acid Release from this compound
| Enzyme Concentration (µg/mL) | Incubation Time (min) | Oleic Acid Released (nmol) |
| 1 | 30 | Example Value |
| 1 | 60 | Example Value |
| 1 | 90 | Example Value |
| 5 | 30 | Example Value |
| 5 | 60 | Example Value |
| 5 | 90 | Example Value |
| 10 (Control - No Substrate) | 90 | Example Value |
| 0 (Control - No Enzyme) | 90 | Example Value |
Table 2: Ethanolamine Release from this compound
| Enzyme Concentration (µg/mL) | Incubation Time (min) | Ethanolamine Released (µM) |
| 1 | 30 | Example Value |
| 1 | 60 | Example Value |
| 1 | 90 | Example Value |
| 5 | 30 | Example Value |
| 5 | 60 | Example Value |
| 5 | 90 | Example Value |
| 10 (Control - No Substrate) | 90 | Example Value |
| 0 (Control - No Enzyme) | 90 | Example Value |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ethanolamine Produced from Oleoylethanolamide Degradation Contributes to Acetylcholine/Dopamine Balance Modulating Eating Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free Fatty Acid Colorimetric Assay Kit (ab282927) | Abcam [abcam.com]
- 4. Free Fatty Acid (FFA) Assays [cellbiolabs.com]
- 5. mybiosource.com [mybiosource.com]
- 6. CN103760261A - Method for measuring ethanolamine substance residual quantity in cosmetics - Google Patents [patents.google.com]
- 7. Fluorometric method for measuring serum lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipase Assay Kit III (Fluorometric) (ab118969) | Abcam [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Hemolysis with Ethanolamine Oleate In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethanolamine oleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent hemolysis in your in vitro experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound-induced hemolysis in a question-and-answer format.
Question: My negative control (red blood cells in buffer) shows significant hemolysis. What could be the cause?
Answer: High background hemolysis can obscure your experimental results. Several factors could be at play:
-
Improper Handling of Red Blood Cells (RBCs): RBCs are delicate. Avoid vigorous vortexing or pipetting. When washing, use a gentle resuspension technique and low-speed centrifugation.
-
Suboptimal Storage: Use fresh RBCs whenever possible. If you must store them, keep them at 4°C for a limited time. Prolonged or improper storage can lead to increased cell fragility.
-
Temperature Fluctuations: Avoid exposing RBCs to extreme temperatures or rapid temperature changes, as this can cause lysis.
-
Contamination: Ensure all your reagents, buffers, and labware are sterile and free of contaminants that could induce hemolysis.
Question: I'm observing inconsistent hemolysis results between experiments, even with the same concentration of this compound. Why is this happening?
Answer: Inconsistency in hemolysis assays is a common challenge. Consider these potential sources of variability:
-
Red Blood Cell Variability: The age, species, and even the individual donor of the RBCs can significantly impact their susceptibility to hemolysis. For consistent results, aim to use RBCs from the same source for a set of experiments.
-
Pipetting and Mixing Errors: Inaccurate pipetting, especially of viscous solutions like this compound, can lead to variations in the final concentration in your assay. Ensure thorough but gentle mixing of all components.
-
Incubation Time and Temperature: Deviations from your established incubation time and temperature can affect the kinetics of hemolysis. Maintain strict control over these parameters.
Question: My results show a high degree of hemolysis even at low concentrations of this compound. How can I mitigate this?
Answer: If you are observing excessive hemolysis, you can explore several mitigation strategies:
-
Incorporate Albumin: Albumin has been shown to inhibit this compound-induced hemolysis in a dose-dependent manner.[1] You will need to determine the optimal concentration of albumin for your specific experimental conditions.
-
Alternative Formulation Strategies: Consider encapsulating this compound in liposomes or complexing it with cyclodextrins. These approaches can shield the RBCs from direct exposure to the hemolytic agent.
-
Adjusting Co-solvents: If your this compound formulation includes co-solvents, their type and concentration can influence hemolysis. You may need to screen different co-solvents or adjust their ratios to find a less hemolytic formulation.
Frequently Asked Questions (FAQs)
What is the mechanism of this compound-induced hemolysis?
This compound acts as a detergent, disrupting the endothelial cell membrane of blood vessels.[2] In an in vitro setting with red blood cells, it directly interacts with the cell membrane, leading to a loss of integrity and the release of hemoglobin.
How can I quantify the hemolytic activity of my this compound formulation?
You can perform a standard in vitro hemolysis assay. This involves incubating serial dilutions of your this compound formulation with a suspension of red blood cells. After incubation, the intact cells are pelleted, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically. The percentage of hemolysis is then calculated relative to a positive control (100% hemolysis) and a negative control (0% hemolysis).
What are the critical controls to include in a hemolysis assay?
To ensure the validity of your results, every hemolysis assay should include the following controls:
-
Negative Control (0% Hemolysis): Red blood cells incubated in the assay buffer alone. This establishes the baseline level of spontaneous hemolysis.
-
Positive Control (100% Hemolysis): Red blood cells lysed with a known hemolytic agent, such as Triton X-100 or through osmotic shock with distilled water. This represents the maximum possible hemolysis.
-
Vehicle Control: Red blood cells incubated with the vehicle used to dissolve the this compound (e.g., buffer, DMSO). This helps to determine if the vehicle itself contributes to hemolysis.
Quantitative Data Summary
| Parameter | Concentration/Value | Source |
| Clinically Used Concentration of this compound | 5% | [3][4] |
| Clinically Relevant Serum Albumin Level for Hemolysis Prevention | > 3.0 g/dl | [1] |
| General Guideline for Non-Hemolytic Formulation in vitro | < 10% hemolysis | |
| General Guideline for Potentially Hemolytic Formulation in vitro | > 25% hemolysis |
Experimental Protocols
Protocol 1: In Vitro Hemolysis Assay
This protocol provides a general framework for assessing the hemolytic potential of this compound.
1. Preparation of Red Blood Cell (RBC) Suspension: a. Obtain fresh whole blood from a healthy donor in a tube containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood at a low speed (e.g., 500 x g) for 5-10 minutes at 4°C to pellet the RBCs. c. Carefully aspirate and discard the supernatant (plasma and buffy coat). d. Wash the RBCs by resuspending the pellet in 5-10 volumes of cold, isotonic phosphate-buffered saline (PBS), pH 7.4. e. Centrifuge again and repeat the washing step two more times. f. After the final wash, resuspend the RBC pellet in PBS to the desired concentration (e.g., a 2% hematocrit solution).
2. Assay Setup: a. In a 96-well plate, prepare serial dilutions of your this compound test solution in PBS. b. Include wells for your negative control (PBS only) and positive control (e.g., 1% Triton X-100 in PBS). c. Add the prepared RBC suspension to each well.
3. Incubation: a. Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined in preliminary experiments.
4. Measurement of Hemolysis: a. After incubation, centrifuge the plate to pellet the intact RBCs. b. Carefully transfer the supernatant to a new, clean 96-well plate. c. Measure the absorbance of the hemoglobin in the supernatant at a wavelength of 540 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Protocol 2: Albumin Inhibition of Hemolysis Assay
This protocol is designed to evaluate the protective effect of albumin against this compound-induced hemolysis.
1. Preparation of Reagents: a. Prepare a stock solution of bovine serum albumin (BSA) or human serum albumin (HSA) in PBS at a high concentration. b. Prepare a stock solution of this compound at a concentration known to cause significant hemolysis (determined from Protocol 1). c. Prepare a 2% RBC suspension as described in Protocol 1.
2. Assay Setup: a. In a 96-well plate, prepare serial dilutions of the albumin stock solution in PBS. b. To each well containing the albumin dilutions, add a fixed concentration of this compound. c. Include control wells: i. Negative Control: RBCs in PBS. ii. Positive Control: RBCs with the fixed concentration of this compound (no albumin). iii. Albumin Control: RBCs with the highest concentration of albumin (no this compound).
3. Incubation, Measurement, and Data Analysis: a. Add the RBC suspension to all wells. b. Follow the incubation, measurement, and data analysis steps as outlined in Protocol 1. The percentage of inhibition can be calculated to determine the efficacy of albumin.
Visualizations
Caption: Workflow for hemolysis prevention assay.
Caption: this compound's hemolytic action.
References
- 1. Protective effects of cyclodextrins on drug-induced hemolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of 5% this compound versus 5% this compound plus 1% polidocanol for sclerosing esophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in ethanolamine oleate sclerotherapy animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethanolamine oleate (EO) sclerotherapy in animal models. Inconsistent results can be a significant challenge, and this guide aims to address common issues to improve experimental reproducibility and success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I seeing a lack of efficacy or complete recanalization of the treated vessel?
Inconsistent or absent sclerotic effect is a common issue. Several factors can contribute to this:
-
Inadequate Concentration or Volume: The concentration and volume of this compound are critical. Lower concentrations may not induce sufficient endothelial damage, leading to recanalization.[1] A dose-dependent effect has been observed in several animal models.[2]
-
Troubleshooting:
-
Review the literature for validated concentration and volume ranges for your specific animal model and vessel size.
-
Consider a pilot study with a dose-escalation to determine the optimal concentration and volume for your experimental goals.
-
Ensure the injected volume is sufficient to fill the targeted vessel segment without excessive leakage.
-
-
-
Rapid Blood Flow: High blood flow within the target vessel can dilute the sclerosant, reducing its contact time with the endothelium and diminishing its efficacy.
-
Troubleshooting:
-
Consider techniques to temporarily reduce blood flow during and immediately after injection, such as proximal and distal vessel occlusion where feasible.
-
In some models, the use of a foamed sclerosant can increase its surface area and contact time with the vessel wall.
-
-
-
Improper Injection Technique: Suboptimal injection technique can lead to extravasation of the sclerosant or incomplete filling of the target vessel.
-
Troubleshooting:
-
Ensure the needle tip is correctly positioned within the lumen of the vessel. Ultrasound guidance can be beneficial for larger vessels.
-
Inject the sclerosant slowly and steadily to allow for even distribution.
-
-
2. I am observing excessive inflammation and tissue necrosis at the injection site. What could be the cause?
While inflammation is a necessary part of the sclerotherapy mechanism, excessive inflammation and necrosis can indicate a problem with the protocol.
-
High Concentration or Volume: A high concentration or volume of this compound can cause excessive damage to the vessel wall and surrounding tissues.[3]
-
Troubleshooting:
-
Reduce the concentration and/or volume of the injected sclerosant.
-
Refer to dose-response studies in similar animal models to select a more appropriate starting dose.[2]
-
-
-
Extravasation: Leakage of the sclerosant into the perivascular tissue is a primary cause of localized necrosis.
-
Troubleshooting:
-
Refine the injection technique to minimize the risk of extravasation.
-
Confirm needle placement within the vessel lumen before and during injection.
-
Inject slowly to avoid excessive pressure that could lead to leakage.
-
-
-
Animal Model Sensitivity: Different animal species and strains may have varying sensitivities to sclerosing agents.
-
Troubleshooting:
-
Review the literature for information on the sensitivity of your chosen animal model to this compound.
-
If possible, consider a pilot study to assess the inflammatory response at different concentrations.
-
-
3. My results are highly variable between individual animals in the same experimental group. How can I improve consistency?
High inter-animal variability can mask the true effects of the treatment. Addressing the following points can help improve consistency:
-
Standardization of Animal Model: Ensure that all animals within an experimental group are of the same species, strain, age, and weight. The vascular anatomy should also be consistent.
-
Consistent Injection Technique: The injection procedure should be standardized as much as possible. This includes needle size, injection speed, and the precise location of the injection.
-
Uniform Vessel Selection: When possible, target vessels of a similar diameter and anatomical location across all animals.
-
Blinding: To reduce bias in the evaluation of outcomes, the researcher assessing the results should be blinded to the treatment groups.
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in animal models.
Table 1: Dose-Response of this compound in Rabbit Pleural Sclerotherapy
| Treatment Group (n=10 per group) | Total Volume (mL) | This compound (mg) | Mean Fibrosis Score (± SD) |
| Saline Control | 2 | 0 | 0.5 ± 0.2 |
| 25 mg ETH + Saline | 2 | 25 | 1.2 ± 0.4 |
| 50 mg ETH + Saline | 2 | 50 | 1.8 ± 0.5 |
| 75 mg ETH + D50 | 2 | 75 | 2.3 ± 0.6 |
| 100 mg ETH | 2 | 100 | 3.1 ± 0.7* |
*p<0.05 compared to all other groups. Data adapted from a study on pleurodesis in rabbits.[2]
Table 2: Effects of Different Concentrations of this compound in the Rabbit Ear Vein Model
| Sclerosant (0.25 mL injection) | Clinical Sclerosis | Histological Outcome |
| 0.5% this compound | No sclerosis | Immediate endothelial damage, thrombosis, recanalization |
| 1.0% this compound | Partial sclerosis | Endothelial damage, thrombosis, luminal recanalization |
| 2.5% this compound | Partial sclerosis | Endothelial damage, thrombosis, luminal recanalization |
Data adapted from a comparative study of sclerosing agents.[1]
Experimental Protocols
Protocol 1: Rabbit Ear Vein Sclerotherapy Model
This protocol is adapted from studies evaluating sclerosing agents in the rabbit ear vein.[1]
-
Animal Model: New Zealand White rabbits (2.5-3.0 kg).
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines (e.g., ketamine and xylazine).
-
Site Preparation: Shave the dorsal aspect of the ear and clean with an antiseptic solution.
-
Vessel Identification: Identify the marginal ear vein.
-
Injection:
-
Use a 30-gauge needle.
-
Insert the needle into the distal part of the vein.
-
Inject 0.25 mL of the desired concentration of this compound solution slowly.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
-
Post-Procedure:
-
Monitor the animal during recovery from anesthesia.
-
Observe the injection site for signs of inflammation, necrosis, and vessel occlusion at predetermined time points (e.g., 24 hours, 7 days, 14 days, 28 days).
-
-
Evaluation:
-
Macroscopic: Photograph the ear at each time point to document changes in vessel appearance.
-
Histological: At the end of the study period, euthanize the animal and excise the treated vein segment. Process the tissue for histological analysis (H&E, Masson's trichrome, or Verhoeff-van Gieson staining).
-
Protocol 2: Histopathological Evaluation of Sclerosis and Fibrosis
-
Tissue Preparation:
-
Fix the excised vessel segments in 10% neutral buffered formalin for 24-48 hours.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 5 µm thick sections and mount on glass slides.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, assessment of inflammation, endothelial damage, and thrombus formation.
-
Masson's Trichrome: To visualize collagen fibers (blue/green), which indicates fibrosis in the vessel wall and organized thrombus.[4][5]
-
Verhoeff-van Gieson (VVG): To stain elastic fibers (black), which helps in assessing the integrity of the vessel wall structure.[5][6]
-
Reticulin Stain: To visualize reticulin fibers (type III collagen), which can indicate early fibrotic changes.[7]
-
-
Quantitative Analysis:
-
Fibrosis: Use image analysis software (e.g., ImageJ) to quantify the area of collagen deposition (blue/green staining in Masson's Trichrome) as a percentage of the total vessel wall area.[4]
-
Inflammation: Score the degree of inflammatory cell infiltration on a semi-quantitative scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Vessel Occlusion: Measure the percentage of the vessel lumen that is occluded by thrombus or fibrotic tissue.
-
Visualizations
References
- 1. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of this compound as a pleural sclerosing agent in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A comprehensive histopathological evaluation of vascular medial fibrosis: Insights into the pathophysiology of arterial stiffening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
- 6. Histology, Verhoeff Stain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reticulin Staining for Fibrosis Detection and Architecture [mlm-labs.com]
Optimizing the concentration of ethanolamine oleate to minimize tissue necrosis
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of ethanolamine oleate (EO) to minimize tissue necrosis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound as a sclerosing agent?
A1: this compound is a detergent sclerosant. Its primary mechanism involves the disruption of the cell membranes of endothelial cells lining the blood vessels. This leads to cell lysis, exposure of the subendothelial collagen, and the initiation of an inflammatory cascade. This process ultimately results in thrombus formation, fibrosis, and the occlusion of the targeted vessel. At sub-lytic concentrations, it can also induce programmed cell death (apoptosis) in endothelial cells.
Q2: What is the most significant risk factor for tissue necrosis when using this compound?
A2: The most significant risk factor for tissue necrosis is the extravasation of the sclerosant into the perivascular tissues.[1] This can occur due to improper needle placement, vessel fragility, or excessive injection pressure. Inadvertent intra-arterial injection is another, though rarer, cause of severe tissue necrosis.
Q3: Are there established concentrations of this compound that are considered safe and effective?
A3: The optimal concentration of this compound is dependent on the specific application, the size and type of the vessel being targeted, and the experimental model. Clinical studies in humans for oral vascular anomalies have used concentrations of 1.25%, 2.5%, and 5%. One study found that 5% EO was more effective, requiring fewer treatment sessions for complete resolution. However, it is crucial to determine the optimal concentration for your specific experimental setup to balance efficacy with the risk of necrosis.
Q4: What are the initial signs of extravasation during an injection?
A4: Immediate signs of extravasation include swelling, blanching, and pain or a burning sensation at the injection site. It is critical to stop the injection immediately if any of these signs are observed.
Q5: Can tissue necrosis occur even with proper intravascular injection?
A5: While less common, tissue necrosis can still occur due to vasospasm of adjacent arterioles or the passage of the sclerosant into the arterial circulation through arteriovenous shunts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Immediate blanching and severe pain at the injection site | Inadvertent intra-arterial injection or significant vasospasm. | 1. Immediately stop the injection. 2. Leave the needle in place and attempt to aspirate the injected solution. 3. Administer a local anesthetic like lidocaine to help alleviate pain and vasospasm. 4. Consider the application of topical nitroglycerin paste to promote vasodilation. 5. Seek immediate veterinary or medical consultation. |
| Swelling and erythema (redness) at the injection site during or after injection | Extravasation of this compound into the surrounding tissue. | 1. Stop the injection immediately. 2. Disconnect the syringe, but leave the needle/catheter in place. 3. Attempt to aspirate the extravasated fluid. 4. Infiltrate the area with normal saline or a local anesthetic to dilute the sclerosant.[1] 5. The use of hyaluronidase can be considered to facilitate the dispersion of the extravasated fluid.[2] 6. Apply a cold compress to the area to reduce inflammation and limit the spread of the sclerosant. |
| Delayed onset of skin discoloration, blistering, or ulceration | Tissue necrosis secondary to extravasation or vascular occlusion. | 1. Document the extent of the necrosis. 2. Maintain a clean and dry wound environment to prevent secondary infection. 3. Consider the application of topical antibiotics if signs of infection are present. 4. For severe necrosis, surgical debridement of the necrotic tissue may be necessary. 5. Consult with a veterinarian or physician for appropriate wound care management. |
| Suboptimal vessel sclerosis after treatment | Concentration of this compound may be too low for the target vessel. | 1. Re-evaluate the concentration of this compound used. 2. Consider a step-wise increase in concentration in subsequent experiments, while carefully monitoring for adverse effects. 3. Ensure adequate contact time between the sclerosant and the vessel wall. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound on Endothelial Cells
| Sclerosant | 50% Cytotoxic Concentration (CC50) | Cell Type | Assay |
| This compound | 3.1% | Human Umbilical Vein Endothelial Cells (HUVECs) | MTT Assay |
This data is derived from a comparative in vitro study and should be used as a reference point for determining starting concentrations in your own experimental models.
Table 2: Dose-Dependent Effects of this compound in a Canine Submandibular Gland Model
| Concentration | Volume | Observed Effect |
| 2.5% | 1 ml | Significant induction of fibrosis compared to control. |
| 5% | 1 ml | Significant induction of fibrosis compared to control. |
| 2.5% | 5 ml | More apparent and significant increase in fibrosis. |
| 5% | 5 ml | Most significant increase in fibrosis and ductal injury. |
This animal study demonstrates a clear dose-dependent relationship between the concentration and volume of this compound and the extent of tissue fibrosis and damage.
Experimental Protocols
Protocol 1: In Vitro Determination of the Optimal Concentration of this compound to Minimize Endothelial Cell Necrosis
This protocol is designed to establish a dose-response curve for this compound-induced cytotoxicity in an endothelial cell culture model.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line
-
Complete cell culture medium
-
This compound (pharmaceutical grade)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit
-
Plate reader
Methodology:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. Based on the literature, a starting range could be from 0.1% to 5%. Include a vehicle control (medium without this compound).
-
Cell Treatment: Remove the existing medium from the wells and replace it with the prepared this compound dilutions.
-
Incubation: Incubate the plates for a predetermined time, for example, 1, 4, and 24 hours.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay).
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration of this compound against cell viability to determine the CC50 (the concentration that causes 50% cell death). The optimal concentration for your experiments would likely be below the CC50, balancing efficacy with minimal cell death.
Protocol 2: Assessment of Tissue Necrosis in an In Vivo Animal Model
This protocol provides a framework for evaluating the extent of tissue necrosis following the injection of different concentrations of this compound in a relevant animal model.
Materials:
-
Appropriate animal model (e.g., rabbit ear vein model, rodent subcutaneous injection model)
-
Various concentrations of this compound
-
Surgical tools for injection and tissue harvesting
-
Histological processing reagents (formalin, paraffin, etc.)
-
Microscope
-
Image analysis software
Methodology:
-
Animal Grouping: Divide the animals into groups, with each group receiving a different concentration of this compound. Include a control group receiving a saline injection.
-
Injection: Under anesthesia, carefully inject a standardized volume of the designated this compound concentration into the target tissue. Mark the injection site.
-
Observation: Monitor the animals daily for clinical signs of tissue necrosis, such as erythema, edema, discoloration, ulceration, and eschar formation. Photograph the injection sites at regular intervals.
-
Tissue Harvesting and Histopathology: At predetermined time points (e.g., 24 hours, 72 hours, 7 days), euthanize the animals and harvest the tissue surrounding the injection site. Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Histological Analysis: Section the tissue and stain with Hematoxylin and Eosin (H&E). Examine the slides under a microscope to assess the extent of inflammation, thrombosis, and necrosis.
-
Quantitative Analysis: Use image analysis software to quantify the area of necrosis in the histological sections for each group.
-
Data Interpretation: Compare the extent of tissue necrosis across the different concentration groups to identify the concentration that achieves the desired sclerosing effect with the minimal amount of necrosis.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Signaling pathways of this compound-induced endothelial cell death.
References
Factors affecting the stability and shelf-life of ethanolamine oleate research solutions
Welcome to the technical support center for ethanolamine oleate research solutions. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and maximizing the shelf-life of their this compound solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with your this compound research solutions.
| Problem | Possible Causes | Recommended Actions & Troubleshooting Steps |
| Visible Particulates or Cloudiness in the Solution | 1. Precipitation: The solution may have been stored at too low a temperature, causing the solute to fall out of solution. 2. Degradation: Chemical degradation may have occurred, leading to the formation of insoluble byproducts. 3. Contamination: The solution may have been contaminated with foreign particles. | 1. Gently warm the solution to room temperature (15-25°C) and swirl to see if the precipitate redissolves. Do not use excessive heat. 2. If warming does not resolve the issue, the solution has likely degraded and should be discarded.[1] 3. Visually inspect for any obvious signs of contamination. If contamination is suspected, discard the solution. Always use sterile techniques when handling the solution. |
| Discoloration of the Solution (Yellowing or Browning) | 1. Oxidation: The oleate component is an unsaturated fatty acid and is susceptible to oxidation, which can cause discoloration. Exposure to air (oxygen) and light can accelerate this process. 2. Photodegradation: Exposure to UV or visible light can induce chemical changes and lead to color formation.[2] | 1. Store solutions protected from light in amber vials or by wrapping clear vials in aluminum foil.[2] 2. Purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize contact with oxygen. 3. If significant discoloration is observed, the solution's integrity may be compromised, and it is advisable to prepare a fresh solution. |
| Change in pH of the Solution | 1. Hydrolysis: The ester linkage in this compound can be susceptible to hydrolysis, especially at non-optimal pH values, leading to the formation of oleic acid and ethanolamine. This can alter the pH of the solution. 2. Absorption of CO₂: If the solution is alkaline (pH 8-9), it can absorb carbon dioxide from the air, forming carbonic acid and lowering the pH. | 1. The recommended pH for Ethamolin®, a commercial this compound injection, is between 8.0 and 9.0.[3] Maintaining the pH in this range is crucial for stability. 2. Store solutions in tightly sealed containers to minimize exposure to air. 3. Regularly check the pH of stored solutions. If a significant deviation is observed, the solution should be discarded. |
| Reduced Efficacy in Experiments | 1. Chemical Degradation: The active ingredient, this compound, may have degraded, leading to a lower effective concentration. 2. Improper Storage: Storing the solution under inappropriate conditions (e.g., wrong temperature, exposure to light) can accelerate degradation. | 1. Review storage conditions to ensure they align with recommendations (see FAQs below). 2. Prepare fresh solutions more frequently to ensure potency. 3. Consider performing a stability-indicating assay (e.g., HPLC) to determine the concentration of the active ingredient in your stored solution. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound solutions?
The stability of this compound solutions is primarily influenced by:
-
Temperature: Both high and low temperatures can be detrimental. High temperatures can accelerate degradation, while low temperatures can cause precipitation. The commercial injection is stored at a controlled room temperature of 15°-30°C (59°-86°F).
-
pH: The solution is most stable in a slightly alkaline pH range of 8.0 to 9.0.[3] Deviations from this range can lead to hydrolytic degradation.
-
Light: Exposure to light, particularly UV light, can cause photodegradation. Solutions should be protected from light during storage.[2]
-
Oxygen: The oleate moiety is an unsaturated fatty acid and is prone to oxidation. Minimizing exposure to atmospheric oxygen is recommended.
-
Container Material: The choice of storage container can impact stability. It is advisable to use glass containers.
2. What are the recommended storage conditions for this compound research solutions?
Based on available data and general best practices for similar compounds, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Controlled room temperature (15-25°C) or refrigerated (2-8°C) for short-term storage. For long-term storage, -20°C in a suitable organic solvent may be considered, but freezing of aqueous solutions should be avoided to prevent precipitation. | To minimize thermal degradation and prevent precipitation. |
| Light | Protect from light. | To prevent photodegradation. |
| Atmosphere | Store in a tightly sealed container with minimal headspace. Purging with an inert gas (nitrogen or argon) is recommended. | To minimize oxidation. |
| Container | Use Type I borosilicate glass vials with inert stoppers (e.g., Teflon-coated). | To prevent interaction with the container material and leaching of impurities. Avoid using plastic containers for storage of organic solutions of lipids as this can leach impurities.[4] |
3. What are the visible signs of degradation in an this compound solution?
Visible signs of degradation include:
-
Cloudiness or precipitation: Indicates that the solute is no longer fully dissolved, which could be due to temperature changes or chemical degradation.[1]
-
Discoloration: A change from a clear, pale-yellow to a darker yellow or brown color can indicate oxidative or photodegradation.
-
Formation of a solid layer or film: This can be a sign of advanced degradation and precipitation of insoluble products.
Any solution exhibiting these signs should be discarded and a fresh solution prepared.
4. How can I determine the shelf-life of my lab-prepared this compound solution?
The shelf-life of an extemporaneously prepared solution should be determined through a stability study. A simplified approach for a research setting could involve:
-
Prepare a batch of the solution.
-
Store it under the recommended conditions.
-
At specified time points (e.g., 0, 7, 14, 30 days), withdraw a sample and analyze it for:
-
Appearance: Visual inspection for clarity, color, and particulates.[1]
-
pH: Measurement to check for significant changes.
-
Purity and Potency: Using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining. A common acceptance criterion for stability is the retention of at least 90% of the initial concentration.
-
5. What is a suitable container material for storing this compound solutions?
For research purposes, it is best to use Type I borosilicate glass vials . These are relatively inert and less likely to interact with the solution. The closure system is also important; Teflon-coated stoppers or screw caps with a Teflon liner are recommended to prevent leaching of materials from the closure into the solution. For organic solutions of lipids, plastic containers should be avoided.[4]
6. How should I dispose of degraded this compound solutions?
Degraded this compound solutions should be treated as chemical waste and disposed of in accordance with your institution's and local regulations for hazardous waste.[4][5] Do not pour it down the drain. Collect the waste in a clearly labeled, sealed container for pickup by your institution's environmental health and safety department.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
A forced degradation study is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][7]
Objective: To evaluate the stability of an this compound solution under various stress conditions.
Materials:
-
This compound solution (e.g., 5% w/v in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water and acetonitrile
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Samples: For each stress condition, place a known concentration of the this compound solution into separate, appropriately labeled vials. Prepare a control sample stored under recommended conditions (e.g., 2-8°C, protected from light).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the solution. Keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the solution. Keep at 60°C for a specified time. Neutralize the sample before analysis.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the solution. Keep at room temperature, protected from light, for a specified time.[8]
-
Thermal Degradation: Place the solution in an oven at a high temperature (e.g., 70°C) for a specified time.
-
Photodegradation: Expose the solution to a light source in a photostability chamber, ensuring exposure to both UV and visible light as per ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At each time point, withdraw a sample, and if necessary, quench the reaction (e.g., neutralization of acid/base). Analyze the sample using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted to be compatible with the analyte). The exact gradient program would need to be developed and optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry of the this compound solution (likely in the range of 200-220 nm due to the lack of a strong chromophore).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation:
The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[6] This is demonstrated through the forced degradation study.
-
Linearity: A linear relationship between the concentration and the detector response.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Visual Inspection Services for Biopharm Quality & Compliance [coriolis-pharma.com]
- 2. wisconsin.edu [wisconsin.edu]
- 3. research.abo.fi [research.abo.fi]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. scispace.com [scispace.com]
- 7. biomedres.us [biomedres.us]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Best practices for the safe handling and disposal of ethanolamine oleate in the lab
This guide provides best practices for the safe handling and disposal of ethanolamine oleate in a laboratory setting, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is primarily classified as a substance that causes serious eye irritation.[1][2] While comprehensive hazard data for the specific salt is limited, its precursor, ethanolamine, is corrosive and can cause severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3] Therefore, it is crucial to handle this compound with appropriate safety precautions to avoid direct contact.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive hazard assessment should be conducted for each specific laboratory procedure.[4][5] However, the minimum recommended PPE for handling this compound includes:
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[4] A face shield should be worn in situations where splashing is a possibility.[6]
-
Skin Protection: A lab coat is mandatory.[7] Chemical-resistant gloves (e.g., nitrile) should be worn, and it is good practice to double-glove for added protection.[4] For larger quantities or increased risk of exposure, an impervious apron and boots may be necessary.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.[7] If a fume hood is not available and there is a risk of inhalation, a NIOSH-approved respirator may be required.[8]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area.[8] Keep containers tightly sealed to prevent contact with moisture and air.[3][8] It should be stored away from incompatible materials such as strong acids and oxidizing agents.[8]
Q4: What is the correct procedure for cleaning up a small spill of this compound?
A4: For a small spill, the following steps should be taken:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including gloves, goggles, and a lab coat.
-
Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[3]
-
Slowly add the absorbent material to the spill, working from the outside in to prevent spreading.
-
Collect the absorbed material using a scoop or other appropriate tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water, and collect the rinse water for disposal if the substance is highly toxic.
-
Dispose of all contaminated materials as hazardous waste.
Q5: What are the first aid measures in case of exposure to this compound?
A5: Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Q6: How should I dispose of this compound waste?
A6: this compound and any materials contaminated with it should be treated as hazardous waste.[3] All waste must be handled in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[3] Collect waste in a clearly labeled, sealed container and arrange for disposal through your institution's hazardous waste management program.
Safety and Hazard Data Summary
| Parameter | Information |
| GHS Hazard Class | Eye Irritation, Category 2A[2] |
| Signal Word | Warning[2] |
| Hazard Statements | H319: Causes serious eye irritation[2] |
| Primary Route of Exposure | Eye contact, skin contact, inhalation |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat[4][7] |
| Storage | Cool, dry, well-ventilated area, away from incompatible materials[8] |
| Incompatible Materials | Strong acids, oxidizing agents[8] |
| First Aid: Eye Contact | Flush with water for at least 15 minutes and seek immediate medical attention |
| First Aid: Skin Contact | Wash with soap and water |
| Spill Cleanup | Absorb with inert material and dispose of as hazardous waste[3] |
| Disposal | Dispose of as hazardous waste according to local, state, and federal regulations[3] |
Experimental Protocol: Laboratory-Scale Synthesis of an Amine Oleate
The following is a representative protocol for the synthesis of an amine oleate, adapted from a procedure for ethanolamine morpholine oleate.[8] This protocol illustrates the handling of the precursor chemicals, ethanolamine and oleic acid.
Materials and Reagents:
-
Oleic Acid (>99% purity)
-
Ethanolamine (>99% purity)
-
Anhydrous Ethanol (solvent)
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve 0.1 mol of oleic acid in 100 mL of anhydrous ethanol. Stir the solution with a magnetic stirrer until the oleic acid is completely dissolved.[8]
-
Amine Addition: In a separate beaker, prepare a solution containing the desired molar equivalent of ethanolamine. Transfer the ethanolamine solution to a dropping funnel.[8]
-
Reaction: Add the ethanolamine solution dropwise to the stirred solution of oleic acid over a period of 30 minutes. The reaction is exothermic; maintain the temperature of the reaction mixture between 25-30°C, using a water bath if necessary.[8]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours to ensure the reaction is complete.[8]
-
Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure. The resulting product is the this compound salt.[8]
-
Storage: Store the final product in a well-sealed container under the recommended storage conditions.[8]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Potential Applications of Lipid Nanoparticles in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Nanoparticles Using Plant Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Desolvation Method Enables Simple One-Step Synthesis of Gelatin Nanoparticles from Different Gelatin Types with Any Bloom Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monothis compound | C20H41NO3 | CID 5282489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DailyMed - ETHAMOLIN- this compound injection, solution [dailymed.nlm.nih.gov]
- 8. Synthesis of oleoylethanolamide using lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the analytical detection of ethanolamine oleate in complex biological matrices
Welcome to the technical support center for the analytical detection of ethanolamine oleate. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantitative analysis of this compound in biological samples?
The main challenges include:
-
Matrix Effects: Biological matrices are complex and contain numerous endogenous substances (e.g., phospholipids, salts, proteins) that can co-elute with this compound and interfere with its ionization in the mass spectrometer. This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.[1][2][3]
-
Low Endogenous Levels (if applicable) and Sensitivity Requirements: While this compound is primarily an exogenous compound used as a sclerosing agent, related N-acylethanolamines are present at low endogenous concentrations.[4] Sensitive analytical methods are required to achieve the desired lower limits of quantification (LLOQ).
-
Analyte Stability: this compound can be subject to degradation in biological matrices. It is crucial to assess its stability under various conditions, including sample collection, processing, and storage.[5]
-
Sample Preparation: Efficient extraction of this compound from the biological matrix while minimizing the co-extraction of interfering compounds is critical. Common techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) need to be carefully optimized.[4][6]
-
Lack of a "True" Blank Matrix: For endogenous analytes, obtaining a biological matrix completely devoid of the analyte is impossible, which complicates calibration. While less of a concern for the exogenous this compound, background levels of related compounds may need to be considered.[5]
Q2: Which analytical technique is most suitable for the quantification of this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of this compound and related N-acylethanolamines in biological matrices.[6][7][8] This is due to its high sensitivity, selectivity, and ability to handle complex samples. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires derivatization of the analyte to increase its volatility, making the sample preparation process more laborious.[4]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Use of techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][3]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from co-eluting matrix components.
-
Use of Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., deuterium or carbon-13 labeled this compound) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the matrix itself, which can help to correct for proportional matrix effects.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank biological matrix that is similar to the samples can also help to compensate for matrix effects.[9]
Q4: What are the key parameters to consider during method validation for this compound?
A robust method validation should assess the following parameters:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.[10]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[2]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination/Clogging | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11] |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be weaker than the initial mobile phase.[11] |
| Sample Overload | Reduce the injection volume or dilute the sample.[11] |
| Secondary Interactions with Column | Add a small amount of a competing agent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase to reduce peak tailing. |
| Degraded Column | Replace the analytical column with a new one. |
Issue 2: Low Signal Intensity or Sensitivity
| Possible Cause | Troubleshooting Step |
| Ion Suppression (Matrix Effect) | Improve sample cleanup using SPE or LLE. Use a stable isotope-labeled internal standard. Dilute the sample if the concentration is high.[3] |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[12] |
| Poor Extraction Recovery | Optimize the sample preparation procedure (e.g., solvent choice, pH, extraction time). |
| Analyte Degradation | Ensure proper sample handling and storage conditions. Prepare fresh samples and standards. |
| MS Detector Issue | Check the detector performance and perform a system calibration.[12] |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.[11][12] |
| Contaminated LC System | Flush the entire LC system with a strong solvent. |
| Leaking Pump Seals or Fittings | Inspect the system for leaks and tighten or replace fittings and seals as necessary. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, cone, lens).[12] |
Issue 4: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard for every sample.[1] |
| Inconsistent Sample Preparation | Ensure consistent execution of the sample preparation protocol for all samples, standards, and quality controls. Consider automating the sample preparation process. |
| Analyte Instability | Re-evaluate the stability of this compound under the experimental conditions. Keep samples on ice during processing.[5] |
| LC System Variability (e.g., inconsistent injection volume, fluctuating pump flow) | Perform system suitability tests before each run to ensure the LC system is performing consistently.[12] |
| Temperature Fluctuations | Use a thermostatically controlled column compartment and autosampler.[11] |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of N-acylethanolamines (structurally similar to this compound) in biological matrices using LC-MS/MS. These values can serve as a benchmark for method development and validation.
Table 1: Typical Lower Limits of Quantification (LLOQ) in Plasma/Serum
| Analyte | LLOQ (ng/mL) | Reference |
| Oleoylethanolamide (OEA) | 0.5 | [10] |
| Palmitoylethanolamide (PEA) | 0.5 | [10] |
| Anandamide (AEA) | 0.1 | [10] |
| 13C-oleoylethanolamide | 0.39 | [8] |
Table 2: Typical Accuracy and Precision Data
| Analyte | Concentration | Accuracy (% Bias) | Precision (%RSD) | Reference |
| 13C-oleoylethanolamide | Low QC | Within ±15% | < 15% | [8] |
| 13C-oleoylethanolamide | Medium QC | Within ±15% | < 15% | [8] |
| 13C-oleoylethanolamide | High QC | Within ±15% | < 15% | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma/Serum
This protocol is adapted from methods for oleoylethanolamide analysis.[8]
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., d4-oleoylethanolamide in methanol).
-
For calibration standards and quality control (QC) samples, add 10 µL of the respective standard spiking solution. For blank samples, add 10 µL of methanol.
-
Vortex mix for 10 seconds.
-
-
Extraction:
-
Add 500 µL of ice-cold extraction solvent (e.g., a mixture of acetonitrile and tert-butyl methyl ether (1:4 v/v)).[8]
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma/Serum
This protocol is a general procedure adapted from methods for related analytes.[4]
-
Column Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma/serum sample (e.g., 100 µL of sample diluted with 400 µL of water) onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Proposed mechanism of action of this compound as a sclerosant.
References
- 1. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development, validation and comparison of three LC-MS/MS methods for determination of endogenous striatal oleoyl ethanolamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method for the study of exogenously administered 13 C-oleoylethanolamide in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. zefsci.com [zefsci.com]
Strategies to control the inflammatory response in ethanolamine oleate studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethanolamine oleate (EO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control and manage the inflammatory response during your experiments.
Part 1: Foundational Knowledge
Q1: What is the primary mechanism of action for this compound (EO)?
This compound is a sclerosing agent that works by inducing a sterile, dose-related inflammatory response upon injection into a blood vessel.[1] This process begins with the disruption of the endothelial cell membrane, causing cellular injury.[2] The resulting inflammation recruits immune cells like macrophages and neutrophils, which release cytokines and growth factors.[2] This cascade leads to the formation of a thrombus, followed by a chronic phase of fibrosis, ultimately resulting in the permanent occlusion of the treated vessel.[2]
Q2: What is the intended role of inflammation in EO sclerotherapy?
The inflammatory response is not an unwanted side effect but the core therapeutic mechanism of EO. The goal is to provoke a controlled inflammatory process. This "sterile inflammation" is essential for triggering the fibrotic changes that lead to the obliteration of the target vessel.[1] The challenge in experimental and clinical settings is to induce sufficient inflammation for therapeutic effect without causing excessive tissue damage or systemic side effects.
Q3: Which component of EO is responsible for the inflammatory response?
The oleic acid component of this compound is primarily responsible for initiating the inflammatory response.[1] It may also activate the coagulation cascade by promoting the release of tissue factor and activating Hageman factor. The ethanolamine component, conversely, may inhibit fibrin clot formation by chelating calcium.[1]
Part 2: Strategies to Control Inflammation
Q4: How can the dose and concentration of EO be adjusted to manage the inflammatory response?
The inflammatory reaction to EO is dose-dependent. Higher concentrations and larger volumes induce more extensive inflammation and subsequent fibrosis.[2] However, this also increases the risk of adverse effects like tissue necrosis and ulceration.[2] Therefore, careful dose-finding studies are crucial in preclinical models to identify the optimal therapeutic window that balances efficacy and safety. In clinical applications for venous malformations, a maximum dose of 0.4 mL/kg of a 5% EO solution (often further diluted) is a common guideline.[3]
Q5: Are there any co-administered agents that can help modulate inflammation?
While systemic anti-inflammatory agents might seem like a logical choice, their use requires careful consideration. Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, could interfere with the prostaglandin-mediated inflammation necessary for effective sclerosis, potentially reducing the treatment's efficacy. In cases of severe post-operative pain and swelling, which are common inflammatory symptoms, simple analgesics like Paracetamol are often used for management. For severe allergic reactions, epinephrine and antihistamines may be required.[1]
Q6: What is the role of the delivery technique in controlling local inflammation?
Precise administration is critical to controlling the inflammatory response. Submucosal or extravascular injections are not recommended as they can lead to severe tissue necrosis.[1] The goal is to contain the sclerosing agent within the target vessel. Rapid diffusion of EO through the venous wall can produce a significant extravascular inflammatory reaction, so techniques that minimize leakage and ensure intravascular delivery are paramount.[1]
Part 3: Experimental Measurement & Troubleshooting
Q7: How do I quantify the inflammatory response to EO in my animal model?
A multi-faceted approach is recommended to accurately quantify the inflammatory response:
-
Histology: Hematoxylin and Eosin (H&E) staining of treated tissue can reveal the infiltration of inflammatory cells (e.g., neutrophils, macrophages). Semi-quantitative scoring systems can be used to grade the severity of inflammation.[4]
-
Protein Quantification (ELISA): An Enzyme-Linked Immunosorbent Assay (ELISA) can measure the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in tissue homogenates or plasma.[5]
-
Gene Expression (qPCR): Quantitative Polymerase Chain Reaction (qPCR) can measure the mRNA expression levels of cytokine genes in tissue samples, providing insight into the inflammatory pathways being activated at the transcriptional level.[5][6]
Q8: I'm observing excessive necrosis and tissue damage in my experiment. What are the likely causes and solutions?
Excessive necrosis is a sign of an uncontrolled inflammatory response.
Diagram 1: Troubleshooting Excessive Inflammation
A flowchart for troubleshooting excessive tissue damage.
Q9: My results show inconsistent levels of inflammation between subjects. How can I improve experimental consistency?
Inconsistent results often stem from variability in the experimental procedure.
-
Standardize EO Preparation: Ensure the EO solution is prepared consistently for every experiment, including the exact concentration and diluent.
-
Refine Injection Protocol: Administer a precise, weight-adjusted dose. The speed of injection and the location within the vessel should be as uniform as possible.
-
Control Animal Variables: Use animals of the same age, sex, and strain, as genetic background can influence inflammatory responses.
-
Uniform Sample Collection: Harvest tissues at the exact same time point post-injection for all subjects, as the inflammatory cascade is a dynamic process.
Part 4: Data & Protocols
Quantitative Data Summary
The following tables summarize clinical data related to the inflammatory effects and efficacy of this compound.
Table 1: Clinical Inflammatory Side Effects of EO Sclerotherapy
| Side Effect | Incidence | Notes | Source |
| Post-operative Swelling | 100% | Reported on the first day, lasting 5-7 days in pediatric maxillofacial cases. | [7] |
| Post-operative Pain | 100% | Managed with Paracetamol in the same pediatric study. | [7] |
| Mild Fever | 100% | Reported on the first post-operative day. | [7] |
| Esophageal Ulcer | 2.1% | Observed in treatment of esophageal varices. | [8] |
| Pleural Effusion | 2.1% | Observed in treatment of esophageal varices. | [8] |
| Retrosternal Pain | 1.6% | Observed in treatment of esophageal varices. | [8] |
Table 2: Dose-Dependent Efficacy and Key Adverse Events in Venous Malformation Treatment
| Endpoint | Result | Patient Cohort | Dose / Intervention | Source |
| Lesion Volume Reduction (≥20%) | 59.1% (Overall) | 44 patients with difficult-to-resect venous malformations | 5% EO solution, max dose 0.4 mL/kg | [3] |
| Lesion Volume Reduction (≥20%) | 72.7% (Cystic lesions) | 22 patients | 5% EO solution, max dose 0.4 mL/kg | [3] |
| Lesion Volume Reduction (≥20%) | 45.5% (Diffuse lesions) | 22 patients | 5% EO solution, max dose 0.4 mL/kg | [3] |
| Hemoglobinuria | 52% | 44 patients | 5% EO solution, max dose 0.4 mL/kg | [3] |
Experimental Protocols
Diagram 2: General Experimental Workflow
Workflow for assessing the inflammatory response to EO.
Protocol 1: Quantification of Pro-inflammatory Cytokines (e.g., TNF-α) via ELISA
This protocol provides a general guideline for measuring TNF-α in tissue homogenates. Always refer to the specific manufacturer's instructions for your ELISA kit.
-
Sample Preparation:
-
Rinse harvested tissue with ice-cold PBS (0.01 M, pH 7.4) to remove excess blood.[9][10]
-
Weigh the tissue and mince it into small pieces.
-
Homogenize the tissue in PBS (a common ratio is 9 mL PBS per 1 gram of tissue) using a glass homogenizer on ice. The addition of a protease inhibitor cocktail to the PBS is recommended.[9]
-
To ensure cell lysis, subject the homogenate to two freeze-thaw cycles or sonication.[2][10]
-
Centrifuge the homogenate at 5,000-10,000 x g for 5 minutes to pellet debris.[2][11]
-
Collect the supernatant for immediate use or aliquot and store at -80°C.
-
-
ELISA Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the TNF-α standard as per the kit manual to generate a standard curve.[2]
-
Add 100 µL of standards, samples, and blank (Standard/Sample Diluent) to the appropriate wells of the antibody-coated 96-well plate.[7]
-
Cover the plate and incubate for 1-2 hours at 37°C.[11]
-
Aspirate the liquid from each well and wash 3-5 times with the provided Wash Buffer.[11]
-
Add 100 µL of the prepared Biotin-conjugated Detection Antibody to each well. Cover and incubate for 1 hour at 37°C.[11]
-
Aspirate and wash the wells as before.
-
Add 100 µL of Streptavidin-HRP working solution to each well. Cover and incubate for 30 minutes at 37°C.[11]
-
Aspirate and wash the wells as before.
-
Add 90-100 µL of TMB Substrate Solution to each well and incubate in the dark at room temperature for 10-20 minutes, or until color develops.[11]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader immediately.
-
Calculate the TNF-α concentration in samples by comparing their absorbance to the standard curve.
-
Protocol 2: Gene Expression Analysis of Inflammatory Markers via qPCR
This protocol outlines the general steps for measuring cytokine mRNA levels. Primer sequences for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh, Actb) must be designed or obtained from a validated source.
-
RNA Isolation:
-
Homogenize ~20-50 mg of tissue in 1 mL of a lysis reagent like Trizol.
-
Isolate total RNA using a chloroform extraction and isopropanol precipitation method, or by using a commercial RNA isolation kit, following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[5]
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a 96-well optical plate. For each 20 µL reaction, typical components include: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Run the plate in a real-time PCR machine using a standard cycling protocol:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Protocol 3: Histological Assessment of Inflammation and Fibrosis
This protocol describes the basic steps for H&E staining to visualize cellular infiltrates.
-
Tissue Processing:
-
Fix the harvested tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol baths (e.g., 70%, 95%, 100%).[14]
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
-
H&E Staining Procedure:
-
Deparaffinize the sections in xylene (2 changes, 5 min each).[15]
-
Rehydrate through graded alcohols (100%, 95%, 70%) to distilled water.[15]
-
Stain nuclei in Mayer's Hematoxylin for 3-5 minutes.[14]
-
Rinse in running tap water.
-
Differentiate briefly (a few seconds) in 0.3-1% acid alcohol to remove excess stain.[14][15]
-
"Blue" the sections by rinsing in running tap water or dipping in an alkaline solution (e.g., Scott's tap water substitute, ammonia water) until nuclei turn blue.[14][16]
-
Counterstain the cytoplasm with Eosin Y solution for 2-10 minutes.[14]
-
Dehydrate the sections through graded alcohols (95%, 100%).[14]
-
Clear in xylene and mount with a permanent mounting medium and coverslip.[14]
-
-
Analysis:
-
Examine slides under a microscope. Nuclei will be stained blue/purple, and cytoplasm and extracellular matrix will be varying shades of pink/red.
-
Score inflammation based on the density and distribution of inflammatory cells (neutrophils, lymphocytes, macrophages) using a semi-quantitative scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).[4]
-
Part 5: Frequently Asked Questions (FAQs)
Q10: What are the most common adverse inflammatory-related side effects observed in clinical use?
Common, localized inflammatory side effects include pain, swelling, redness, and mild fever, which are generally transient and resolve within a few days to a week.[1][7] More severe, though less common, complications can include esophageal ulceration, tissue necrosis, and pleural effusion, particularly when treating esophageal varices.[8]
Q11: Does the oleic acid component have any inherent anti-inflammatory properties?
This is an interesting area of research. While oleic acid in the context of EO acts as the primary pro-inflammatory agent, some studies on dietary oleic acid and its derivatives, like oleoylethanolamide (OEA), suggest it can have anti-inflammatory effects.[17] These effects may be mediated through pathways like PPARα activation, which can reduce the expression of pro-inflammatory molecules such as TNF-α and IL-6.[17] However, the potent, localized, and acute pro-inflammatory action of EO as a sclerosing agent is its dominant and intended pharmacological effect.
Q12: How long does the acute inflammatory phase typically last after EO administration?
The immediate acute inflammatory response, characterized by symptoms like swelling, redness, and discomfort, typically peaks within the first few days post-procedure.[18] Most of these visible and sensory effects begin to subside within the first week.[19] The transition from the acute inflammatory phase to the chronic fibrotic and remodeling phase occurs over several weeks to months, which is when the therapeutic effect of vessel regression becomes apparent.[17][20]
References
- 1. Treatment of Oral and Perioral Benign Vascular Lesion with this compound: A Systematic Review [ideas.repec.org]
- 2. cohesionbio.com [cohesionbio.com]
- 3. Effect and safety of this compound in sclerotherapy in patients with difficult-to-resect venous malformations: A multicenter, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nwlifescience.com [nwlifescience.com]
- 8. This compound Uses, Side Effects & Warnings [drugs.com]
- 9. mpbio.com [mpbio.com]
- 10. 人TNF-alpha ELISA试剂盒 (ab285312)| Abcam中文官网 [abcam.cn]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Relationships between immune gene expression and circulating cytokine levels in wild house mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. laboratorytests.org [laboratorytests.org]
- 15. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 16. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 17. How Long Does It Take to Recover from Sclerotherapy? | Somerset Surgical Associates [somersetsurgicalassociates.com]
- 18. laserandskinsurgerycenter.com [laserandskinsurgerycenter.com]
- 19. theveincentertx.com [theveincentertx.com]
- 20. Sclerotherapy - Mayo Clinic [mayoclinic.org]
Improving the reproducibility of ethanolamine oleate foam preparation for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of ethanolamine oleate (EO) foam preparation for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound foam?
A1: The two most prevalent methods for preparing EO foam are the Tessari method and the Double Syringe System (DSS). Both techniques involve mixing the EO solution with a gas (typically sterile air) to create a homogenous foam.[1][2]
Q2: What is the recommended liquid-to-air ratio for preparing EO foam?
A2: A common liquid-to-air ratio for preparing sclerosing foams is 1:4.[2] However, ratios from 1:2 to 1:4 have been used effectively.[3] The optimal ratio can depend on the specific experimental requirements, as it influences foam density and stability.
Q3: How many times should the mixture be passed between syringes?
A3: To ensure the creation of a smooth and consistent foam, the sclerosant and air mixture is typically forced back and forth between the syringes approximately 20 times.[1]
Q4: How does syringe size affect foam stability?
A4: Syringe size can influence the resulting foam's properties. Some studies suggest that smaller syringes may produce more stable foam. It has been reported that 10 mL syringes are a good choice for balancing ease of handling with foam stability.[2]
Q5: How quickly should the foam be used after preparation?
A5: For optimal performance, the foam should be used immediately after preparation. The stability of the foam decreases over time as the bubbles coalesce and the liquid drains. It is recommended to use the foam within the first minute after production.[4]
Troubleshooting Guide
Problem 1: The prepared foam is not stable and collapses too quickly.
-
Possible Cause: The liquid-to-air ratio may not be optimal. An incorrect ratio can lead to a foam that is too "wet" or too "dry," both of which can be unstable.
-
Solution: Experiment with different liquid-to-air ratios, such as 1:3 or 1:4, to find the most stable composition for your specific EO solution and experimental conditions.
-
Possible Cause: Insufficient mixing of the this compound and air.
-
Solution: Ensure you are passing the mixture between the syringes for a sufficient number of cycles. A common recommendation is 20 passes to create a homogenous foam.
-
Possible Cause: The temperature of the components may be too high. Higher temperatures can decrease foam stability.
-
Solution: Prepare the foam at a controlled room temperature. Some studies have shown that cooling the mixture can extend the half-life of the foam.
Problem 2: The foam has large, inconsistent bubbles.
-
Possible Cause: The mixing technique is not vigorous or consistent enough.
-
Solution: Apply a consistent and brisk motion when passing the mixture between syringes. The goal is to create a micro-foam with small, uniform bubbles.
-
Possible Cause: The connection between the syringes is not creating enough shear.
-
Solution: If using the Tessari method, ensure the three-way stopcock is creating adequate resistance. For the Double Syringe System, ensure the connector is appropriate for foam generation.
Problem 3: There is variability in foam quality between batches.
-
Possible Cause: Inconsistent preparation technique.
-
Solution: Standardize the preparation protocol. This includes using the same type and size of syringes, the same liquid-to-air ratio, a consistent number of passes, and a controlled temperature.
-
Possible Cause: The operator technique varies.
-
Solution: While studies have shown the Tessari method to be reproducible even with inexperienced operators, providing thorough training and a standardized protocol can minimize variability.[4]
Data on Foam Properties
The following tables summarize quantitative data on foam properties from various studies. While not all data is specific to this compound, it provides valuable insights into the factors affecting sclerosing foam characteristics.
Table 1: Foam Half-Life Time for Different Preparation Methods
| Sclerosant | Preparation Method | Liquid:Air Ratio | Foam Half-Life (seconds) |
| Lauromacrogol | Tessari Method | 1:4 | 120 |
| Lauromacrogol | Modified Tessari Method | 1:4 | 150 |
Data adapted from a study on a modified Tessari method for producing larger foam volumes.[2]
Table 2: Bubble Size for Different Foam Generation Techniques
| Foam Generation Method | Mean Bubble Size (µm) | Maximum Bubble Size (µm) |
| Handmade (Tessari) | 30.8 ± 3.8 | < 445 ± 32.8 |
| Mechanical Agitation | 37.1 ± 10.6 | < 350 ± 70.9 |
| Ultrasound | 19.0 ± 1.8 | < 138.3 ± 32.5 |
This data highlights how different preparation methods can influence the microstructure of the foam.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Foam using the Tessari Method
Materials:
-
5% this compound solution
-
Sterile 10 mL Luer-lock syringes (2)
-
Sterile three-way stopcock
-
Sterile air
Procedure:
-
Draw 2 mL of the 5% this compound solution into one 10 mL syringe.
-
Draw 8 mL of sterile air into the second 10 mL syringe.
-
Connect both syringes to the three-way stopcock.
-
Rapidly and forcefully push the plungers back and forth, transferring the liquid and air between the syringes for a total of 20 passes.
-
After the final pass, the resulting foam should be in the desired syringe for immediate use.
Protocol 2: Measurement of Foam Half-Life
Materials:
-
Freshly prepared this compound foam
-
Graduated cylinder
-
Stopwatch
Procedure:
-
Dispense a known volume of the freshly prepared foam into the graduated cylinder and record the initial foam volume.
-
Start the stopwatch immediately.
-
Observe the foam as it collapses and liquid drains to the bottom of the cylinder.
-
Record the time it takes for the volume of the liquid at the bottom of the cylinder to reach half of the initial total foam volume. This time is the foam half-life.
Protocol 3: Microscopic Analysis of Foam Bubble Size
Materials:
-
Freshly prepared this compound foam
-
Microscope slide and coverslip
-
Light microscope with a calibrated eyepiece or imaging software
Procedure:
-
Immediately after preparation, place a small amount of the foam onto a microscope slide.
-
Gently place a coverslip over the foam.
-
Observe the foam under the microscope at an appropriate magnification.
-
Capture images of the foam bubbles.
-
Using the calibrated eyepiece or imaging software, measure the diameter of a representative sample of bubbles to determine the bubble size distribution.
Visualizations
Caption: Experimental workflow for EO foam preparation and characterization.
Caption: Troubleshooting logic for common EO foam preparation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A modified Tessari method for producing more foam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the Safety and Efficacy of Foam Sclerotherapy With 1: 2 Polidocanol to Air Ratio Versus 1: 4 Ratio for the Treatment of Reticular Veins of the Lower Extremities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiochemical properties and reproducibility of air-based sodium tetradecyl sulphate foam using the Tessari method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Size of Sclerosing Foams Prepared by Ultrasound, Mechanical Agitation, and the Handmade Tessari Method for Treatment of Varicose Veins - PubMed [pubmed.ncbi.nlm.nih.gov]
How to manage the viscosity of ethanolamine oleate formulations for precise injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the viscosity of ethanolamine oleate formulations to ensure precise injection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary medical application?
This compound is a salt produced from the reaction of ethanolamine and oleic acid. It is primarily used as a sclerosing agent to treat varicose veins and esophageal varices.[1] When injected into a blood vessel, it induces an inflammatory response that leads to the formation of fibrous tissue, effectively closing the vessel.[1]
Q2: Why is managing the viscosity of this compound formulations important for precise injection?
The viscosity of a formulation, which is its resistance to flow, is a critical parameter in the development of injectable drug products.[2][3] For precise injection, the viscosity must be low enough to allow for easy and controlled administration through a narrow-gauge needle, but potentially high enough to prevent rapid diffusion away from the target site. High viscosity can lead to difficulties in injection, inaccurate dosing, and patient discomfort.[4][5]
Q3: What are the main factors that influence the viscosity of this compound formulations?
The viscosity of this compound formulations is primarily influenced by:
-
Concentration: Generally, the viscosity of a solution increases as the concentration of the solute (this compound) increases.[6][7][8][9]
-
Temperature: For most liquids, viscosity decreases as the temperature increases.[6][7][8][9][10] Therefore, warming a formulation may reduce its viscosity.
-
Excipients: The addition of other ingredients (excipients) to the formulation can significantly alter its viscosity.[11][12][13][14] Some excipients are specifically designed to act as viscosity modifiers.[11]
-
pH: The pH of the formulation can influence the intermolecular interactions of the components, which in turn can affect the viscosity.[15]
Q4: What are typical concentrations of this compound used in medical applications?
Clinical studies and medical applications often utilize a 5% this compound solution.[16][17][18][19][20] This solution may be further diluted with a contrast agent or normal saline before injection.[17][18] The final concentration used can vary depending on the size and location of the vessel being treated.[16][21]
Troubleshooting Guide
Problem 1: The this compound formulation is too viscous, making it difficult to draw into the syringe and inject.
-
Question: What steps can I take to decrease the viscosity of my formulation for easier injection?
-
Answer:
-
Temperature Adjustment: Gently warm the formulation. As viscosity is temperature-dependent, a slight increase in temperature can significantly decrease the viscosity of the solution.[6][7][8][9][10] Ensure the temperature is compatible with the stability of all formulation components.
-
Concentration Adjustment: If the protocol allows, consider reducing the concentration of this compound. A lower concentration will generally result in a lower viscosity.[6][7][8][9]
-
Excipient Selection: Review the excipients in your formulation. Some excipients can increase viscosity. Consider replacing them with alternatives that have a lesser effect on viscosity or incorporating a viscosity-reducing excipient.[11][13][14]
-
Solvent System Modification: The choice of solvent can impact viscosity. Ensure that this compound is fully dissolved, as undissolved particles can increase apparent viscosity.
-
Problem 2: The injection is imprecise, with the formulation either flowing too quickly or too slowly.
-
Question: How can I achieve a more controlled injection?
-
Answer:
-
Optimize Viscosity: The key is to find the optimal viscosity for your application. If the flow is too rapid, a slight increase in viscosity might be necessary, which can be achieved by adjusting the concentration or adding a viscosity-modifying excipient.[11] If the flow is too slow, refer to the steps in Problem 1 to decrease viscosity.
-
Injection Technique: The rate of injection can be controlled by the force applied to the syringe plunger. The force required is related to the viscosity of the fluid, the length and diameter of the needle, and the desired flow rate, as described by the Hagen-Poiseuille equation.[4] Practice with a placebo formulation of similar viscosity to standardize the injection technique.
-
Needle Selection: The diameter of the needle will significantly impact the flow rate.[4] A smaller diameter needle will require more force for the same flow rate. Select a needle gauge that is appropriate for the viscosity of your formulation and the target injection site.
-
Problem 3: I am observing variability in viscosity between different batches of my formulation.
-
Question: What could be causing batch-to-batch viscosity variations, and how can I ensure consistency?
-
Answer:
-
Raw Material Consistency: Ensure the quality and specifications of your starting materials (ethanolamine, oleic acid, and excipients) are consistent across batches.
-
Precise Formulation Process: Small variations in the preparation process, such as the order of addition of components, mixing speed, and temperature, can lead to differences in the final viscosity. A standardized and well-documented protocol is crucial.
-
Accurate Measurements: Ensure all components are measured accurately by weight or volume.
-
Environmental Control: Maintain consistent temperature and humidity during the formulation process.
-
Quality Control: Implement routine viscosity measurements for each batch to ensure it falls within the acceptable range before use.[3]
-
Quantitative Data
The following table summarizes the effect of temperature and concentration on the viscosity of aqueous solutions of monoethanolamine (MEA). While this data is for MEA and not this compound, it provides a useful reference for understanding the behavior of the base amine in an aqueous environment.
| Amine Concentration (mass fraction) | Temperature (°C) | Viscosity (mPa·s) |
| 0.1 | 90 | ~1.5 |
| 0.1 | 150 | ~0.5 |
| 0.9 | 90 | ~10 |
| 0.9 | 150 | ~2.5 |
| Pure MEA | 20 (293.15 K) | ~24 |
| Pure MEA | 150 (423.15 K) | ~1.5 |
Data is estimated from graphical representations in the cited sources.[6][7][8]
Experimental Protocols
Protocol: Measurement of Dynamic Viscosity using a Rotational Viscometer
This protocol outlines the general steps for measuring the viscosity of an this compound formulation.
Objective: To determine the dynamic viscosity of the formulation at a controlled temperature and shear rate.
Materials:
-
Rotational viscometer/rheometer
-
Appropriate spindle or measurement geometry (e.g., cone and plate, parallel plates)
-
Temperature-controlled sample holder
-
This compound formulation sample
-
Calibration fluid with known viscosity
-
Cleaning solvents (e.g., isopropanol, deionized water)
Procedure:
-
Instrument Setup and Calibration:
-
Turn on the viscometer and allow it to warm up as per the manufacturer's instructions.
-
Calibrate the instrument using a standard calibration fluid of a known viscosity that is close to the expected viscosity of the sample.[3]
-
Select the appropriate spindle or geometry for the expected viscosity range. For low-volume samples, a cone and plate or parallel plate geometry is often suitable.[2][22]
-
-
Sample Preparation and Loading:
-
Ensure the formulation is homogeneous and free of air bubbles.
-
Bring the sample to the desired measurement temperature.
-
Carefully load the required volume of the sample into the sample holder, avoiding the introduction of air bubbles.
-
-
Measurement:
-
Set the desired measurement parameters, including temperature and shear rate (or rotational speed). For a basic viscosity measurement, a single shear rate can be used. To assess shear-thinning or shear-thickening behavior, a range of shear rates should be tested.[2][23]
-
Start the measurement and allow the reading to stabilize. The time required for stabilization will depend on the nature of the sample.
-
Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).
-
-
Cleaning:
-
Thoroughly clean the spindle and sample holder with appropriate solvents to prevent cross-contamination between samples.
-
Visualizations
Caption: Workflow for troubleshooting viscosity issues in this compound formulations.
Caption: Key factors influencing the viscosity of this compound formulations.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. brookfieldengineering.com [brookfieldengineering.com]
- 4. ondrugdelivery.com [ondrugdelivery.com]
- 5. Evaluation of the impact of viscosity, injection volume, and injection flow rate on subcutaneous injection tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 7. nordicrheologysociety.org [nordicrheologysociety.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. ioioleo.de [ioioleo.de]
- 13. WO2018200533A1 - Excipients to reduce the viscosity of antibody formulations and formulation compositions - Google Patents [patents.google.com]
- 14. WO2016065181A1 - Reducing viscosity of pharmaceutical formulations - Google Patents [patents.google.com]
- 15. m.youtube.com [m.youtube.com]
- 16. What is the preferred concentration of this compound for sclerotherapy of oral vascular anomalies? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect and safety of this compound in sclerotherapy in patients with difficult-to-resect venous malformations: A multicenter, single-arm study | PLOS One [journals.plos.org]
- 18. medrxiv.org [medrxiv.org]
- 19. banglajol.info [banglajol.info]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
- 23. Viscosity Analysis - CD Formulation [formulationbio.com]
Validation & Comparative
Comparative analysis of ethanolamine oleate versus polidocanol in vitro cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of two commonly used sclerosing agents, ethanolamine oleate and polidocanol. The information presented is intended to assist researchers and professionals in the fields of drug development and vascular biology in understanding the cytotoxic profiles of these compounds. This document summarizes key experimental data, outlines detailed experimental methodologies, and visualizes the proposed cytotoxic mechanisms of action.
Comparative Cytotoxicity Data
An in vitro study comparing the cytotoxic effects of this compound and polidocanol on Human Umbilical Vein Endothelial Cells (HUVECs) provides key data for their comparison. The 50% cytotoxic concentration (the concentration at which 50% of the cells are killed) was determined for each agent using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
| Sclerosing Agent | Cell Line | Assay | 50% Cytotoxic Concentration |
| This compound | HUVEC | MTT | 3.1% |
| Polidocanol | HUVEC | MTT | 1.6% |
Table 1: Comparative 50% cytotoxic concentrations of this compound and polidocanol on HUVECs.[1]
Based on this data, polidocanol exhibits a lower 50% cytotoxic concentration, suggesting it is more cytotoxic to endothelial cells in this in vitro model compared to this compound.
Experimental Protocols
The following is a representative protocol for an in vitro cytotoxicity study using an MTT assay to compare this compound and polidocanol on HUVECs.
Objective: To determine and compare the cytotoxicity of this compound and polidocanol on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound solution (e.g., 5%)
-
Polidocanol solution (e.g., 3%)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of endothelial cell growth medium. The plates are then incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Preparation of Sclerosant Dilutions: A series of dilutions of this compound and polidocanol are prepared in endothelial cell growth medium.
-
Cell Treatment: After 24 hours of incubation, the growth medium is removed from the wells, and 100 µL of the various concentrations of this compound or polidocanol are added to the respective wells. Control wells containing only growth medium are also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Following the incubation period, 10 µL of MTT reagent (5 mg/mL) is added to each well.
-
The plates are then incubated for an additional 4 hours at 37°C.
-
After this incubation, the medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently agitated for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group (untreated cells). The 50% cytotoxic concentration is determined from the dose-response curves.
Mechanisms of Cytotoxicity and Signaling Pathways
This compound and polidocanol are both classified as detergent sclerosants, exerting their cytotoxic effects primarily through the disruption of the endothelial cell membrane.[1] However, their specific mechanisms of action and the downstream signaling pathways they trigger may differ.
This compound: As an anionic surfactant, this compound is thought to denature proteins and disrupt membrane protein complexes.[1] This initial insult to the cell membrane leads to endothelial cell injury and initiates an inflammatory response. This inflammatory cascade involves the recruitment of immune cells and the release of cytokines and growth factors, ultimately leading to fibrosis and occlusion of the treated vessel.
Polidocanol: Polidocanol is a nonionic surfactant that solubilizes membrane proteins.[1] Its cytotoxic effect is also initiated by damaging the endothelial cell membrane. This damage can activate cellular calcium signaling and nitric oxide pathways, ultimately leading to cell death.
Below are diagrams illustrating a generalized experimental workflow for comparing the in vitro cytotoxicity of these two agents and a simplified representation of their proposed cytotoxic signaling pathways.
Caption: Experimental workflow for in vitro cytotoxicity comparison.
Caption: Proposed cytotoxic signaling pathways.
References
A Comparative Analysis of Ethanolamine Oleate and Absolute Ethanol for Venous Sclerosis in a Rabbit Ear Model
For Immediate Release
This guide provides a comparative analysis of the efficacy of ethanolamine oleate and absolute ethanol as sclerosing agents in the well-established rabbit ear vein model. The following data and protocols are intended for researchers, scientists, and drug development professionals engaged in the study of venous sclerosis and the development of novel sclerotherapeutic agents.
Comparative Efficacy and Histopathological Findings
Table 1: Summary of Sclerotherapy Outcomes with this compound and Absolute Ethanol in Rabbit Ear Vein Models
| Parameter | This compound (2.5%) | Absolute Ethanol |
| Clinical Sclerosis | Partial clinical sclerosis observed. | Effective venous sclerosis reported.[1] |
| Histological Endosclerosis | Did not produce sufficient endothelial damage to cause complete endosclerosis.[2][3] | Induces endothelial cell destruction and thrombosis. |
| Recanalization | Luminal recanalization observed histologically.[2][3] | Aims to achieve permanent vessel occlusion. |
| Endothelial Damage | Immediate clinical and histologic endothelial damage and thrombosis.[2][3] | Destroys endothelial cells by denaturing blood proteins. |
| Extravasation of RBCs | Observed at 1 and 2.5% concentrations at 1 hour and 2 days.[2][3] | Data not available from the reviewed studies. |
| Cutaneous Necrosis | Not observed in the reviewed study.[2][3] | A known potential complication in clinical use. |
Experimental Protocols
The following are generalized experimental protocols for inducing and treating venous sclerosis in a rabbit ear vein model, based on common methodologies.
Rabbit Ear Vein Sclerotherapy Model Protocol
-
Animal Model: New Zealand white rabbits are commonly used for this model.
-
Anesthesia: Local or general anesthesia is administered to the rabbit to minimize discomfort and movement during the procedure.
-
Vein Identification and Isolation: The marginal ear vein is identified and isolated for the injection.
-
Sclerosant Injection: A predetermined volume and concentration of the sclerosing agent (this compound or absolute ethanol) is slowly injected into the targeted vein segment.
-
Observation: The injection site is monitored for immediate reactions such as vasospasm or leakage.
-
Post-Procedure: The animal is recovered from anesthesia and monitored for any adverse effects.
-
Histopathological Analysis: At specified time points post-injection, the treated vein segment is excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of endothelial damage, inflammation, thrombosis, and fibrosis.
Mechanism of Action and Signaling Pathways
The sclerosing effects of this compound and absolute ethanol are initiated by different primary mechanisms, which converge on common pathways of inflammation and fibrosis to achieve vessel occlusion.
This compound: As a detergent-type sclerosant, this compound primarily acts by disrupting the cell membranes of the venous endothelium. This initial damage triggers an inflammatory cascade.
Absolute Ethanol: As a dehydrating agent, absolute ethanol causes rapid and extensive damage to the endothelium through cellular dehydration and protein denaturation.
The subsequent inflammatory and fibrotic processes are mediated by a complex interplay of signaling pathways.
Caption: General mechanism of action for chemical sclerosants.
The initial endothelial damage caused by both agents leads to an inflammatory response. This involves the recruitment of inflammatory cells and the release of cytokines and growth factors, such as Transforming Growth Factor-beta (TGF-β) and Platelet-Derived Growth Factor (PDGF). These signaling molecules play a crucial role in the subsequent fibrotic process.
Caption: Key signaling pathways in venous fibrosis.
Conclusion
Based on the available, albeit limited, direct comparative data in the rabbit ear vein model, absolute ethanol appears to be a more potent sclerosing agent, leading to more extensive endothelial destruction. This compound, while effective at inducing an inflammatory response, may be associated with a higher likelihood of recanalization. The choice of sclerosing agent in a research or clinical setting will depend on the desired degree of sclerosis and the acceptable risk of local and systemic complications. Further direct comparative studies in a standardized rabbit ear vein model are warranted to provide a more definitive assessment of the relative efficacy and safety of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein. | Semantic Scholar [semanticscholar.org]
A comparative study on the fibrotic potential of different sclerosing agents including ethanolamine oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fibrotic potential of various sclerosing agents, with a particular focus on ethanolamine oleate. Sclerotherapy, a procedure that involves the injection of a sclerosing agent to induce fibrosis and occlude vessels or ablate tissue, is a cornerstone in treating various medical conditions, including varicose veins, esophageal varices, and cystic lesions. The efficacy of this treatment is intrinsically linked to the agent's ability to induce a controlled fibrotic response. This document synthesizes experimental data to compare the performance of different sclerosants, details relevant experimental methodologies, and visualizes the key signaling pathways involved in the fibrotic process.
Comparative Performance of Sclerosing Agents
The fibrotic potential of a sclerosing agent is determined by its ability to induce endothelial damage, inflammation, and subsequent fibroblast activation, leading to the deposition of extracellular matrix and tissue remodeling. The following tables summarize quantitative and qualitative data from various experimental and clinical studies, comparing this compound with other commonly used sclerosing agents.
Table 1: Quantitative Comparison of Fibrotic and Related Outcomes
| Sclerosing Agent | Concentration(s) Studied | Animal Model/Clinical Setting | Key Quantitative Outcomes (Fibrosis-Related) | Source(s) |
| This compound (EO) | 5% | Human (Esophageal Varices) | Variceal obliteration in 22.3 +/- 8.2 weeks. | [1] |
| 5% | Human (Renal Cysts) | 79% complete cyst ablation. | [2][3] | |
| 3% | Human (Esophageal Varices) | Variceal obliteration in 4.5 +/- 1.9 sessions. | [4] | |
| Absolute Ethanol (AE) | 99% | Human (Esophageal Varices) | Variceal obliteration in 12.9 +/- 5.2 weeks. | [1] |
| 99% | Human (Renal Cysts) | 83% complete cyst ablation. | [2][3] | |
| Sodium Tetradecyl Sulfate (STS) | 3% | Human (Esophageal Varices) | Variceal obliteration in 3.3 +/- 1.3 sessions. | [4] |
| 0.15% - 0.2% | Human (Leg Telangiectasia) | Histological evidence of endothelial cell lysis and mild smooth muscle wall changes. | ||
| Polidocanol (POL) | 1% (with 5% EO) | Human (Esophageal Varices) | Higher rate of esophageal stricture (48%) compared to EO alone (12%). | [5] |
| 0.31% - 0.5% | Human (Leg Telangiectasia) | Histologically equivalent to 0.2% STS in causing endothelial damage. | [6] | |
| Phenol in Almond Oil (PAO) | 5% | Rat (Rectal Prolapse) | Prominent submucosal fibrosis (Grade 3). | |
| 30% Dextrose Solution | 30% | Rat (Rectal Prolapse) | Increased mucosal fibroblast proliferation (Grade 2). | [3] |
| 70% Ethyl Alcohol | 70% | Rat (Rectal Prolapse) | Mucosal erosions and congestion (Grade 1). | [3] |
| 30% Saline Solution | 30% | Rat (Rectal Prolapse) | No significant histopathological difference from control. | [3] |
| Cow's Milk | N/A | Rat (Rectal Prolapse) | Mucosal erosions and congestion (Grade 1). | [3] |
Table 2: Histopathological and Clinical Observations
| Sclerosing Agent | Animal Model/Clinical Setting | Key Histopathological/Clinical Findings | Source(s) |
| This compound (EO) | Rabbit Ear Vein | Partial clinical sclerosis and luminal recanalization at 2.5%. Endothelial damage and thrombosis at lower concentrations. | [7] |
| Human (Esophageal Varices) | Effective in controlling variceal hemorrhage. | [4] | |
| Sodium Morrhuate | Rabbit Ear Vein | Endosclerosis with microangiopathic recanalization at 2.5%. | [7] |
| Hypertonic Saline (11.7%) | Rabbit Ear Vein | Immediate endothelial damage and thrombosis, but insufficient for endosclerosis. | [7] |
| Sclerodex | Rabbit Ear Vein | Immediate endothelial damage and thrombosis, but insufficient for endosclerosis. | [7] |
| Sodium Tetradecyl Sulfate (STS) | Human (Esophageal Varices) | More frequent post-injection pyrexia compared to EO. | [4] |
| Polidocanol (POL) | Human (Esophageal Varices) | Earlier occurrence of esophageal ulcers compared to EO. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are summaries of protocols used in key studies to assess the fibrotic potential of sclerosing agents.
Induction of Submucosal Fibrosis in a Rat Model of Rectal Prolapse
-
Animal Model: Wistar rats (n=35) were used.
-
Sclerosing Agents:
-
5% Phenol in almond oil (PAO)
-
30% Dextrose solution
-
70% Ethyl alcohol
-
30% Saline solution
-
Cow's milk
-
-
Procedure: A volume of 0.2 mL of the respective sclerosing agent was injected into the submucosal area of the rectum.
-
Endpoint: After 4 weeks, the animals were sacrificed, and the rectal tissue was excised for histopathological evaluation.
-
Assessment of Fibrosis:
-
Staining: Masson's trichrome and Hematoxylin and Eosin (H&E) staining were performed on tissue sections.
-
Scoring: A semi-quantitative fibrosis scoring system (grades 0 to 3) was used to evaluate the extent of submucosal fibrosis.[3]
-
Evaluation of Sclerosant-Induced Endothelial Damage and Thrombosis in the Rabbit Ear Vein Model
-
Animal Model: New Zealand white rabbits.
-
Sclerosing Agents:
-
Sodium morrhuate (0.5%, 1%, 2.5%)
-
This compound (0.5%, 1%, 2.5%)
-
Hypertonic saline (11.7%)
-
Sclerodex
-
-
Procedure: 0.25 mL of the sclerosing agent was injected into the dorsal marginal ear vein.
-
Endpoint: Clinical and histological observations were made at various time points.
-
Assessment:
Signaling Pathways in Sclerosant-Induced Fibrosis
The fibrotic response to sclerosing agents is orchestrated by a complex network of signaling pathways. The initial endothelial damage and inflammatory response trigger the release of various cytokines and growth factors, which in turn activate fibroblasts to differentiate into myofibroblasts and deposit extracellular matrix.
General Mechanism of Sclerosant-Induced Fibrosis
The injection of a sclerosing agent initiates a cascade of events leading to fibrosis. This process can be broadly divided into three phases: endothelial damage, inflammation, and tissue remodeling.
References
- 1. researchgate.net [researchgate.net]
- 2. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effects of different sclerosing agents used to treat rectal prolapse: an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind randomized controlled trial comparing sodium tetradecyl sulphate and this compound in the sclerotherapy of bleeding oesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. varicoseveins.ie [varicoseveins.ie]
- 6. Evaluation of sodium tetradecyl sulfate and polidocanol as sclerosants for leg telangiectasia based on histological evaluation with clinical correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and Histologic Study of Sclerotherapy in the Rabbit Ear Vein Model : Basic Research for Treatment of Varicose and Telangiectatic Vein [e-emj.org]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Ethanolamine Oleate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of two prominent analytical techniques for the quantification of ethanolamine oleate: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections present a summary of their performance metrics, detailed experimental methodologies, and a visual representation of the cross-validation workflow.
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound often hinges on the specific requirements of the analysis, such as desired sensitivity, sample matrix complexity, and the need for structural confirmation. While HPLC-UV offers a robust and cost-effective solution for routine analysis in simpler matrices, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies and trace-level quantification in complex biological fluids.
Comparative Performance Data
The following table summarizes the key validation parameters for the quantification of this compound using representative HPLC-UV and LC-MS/MS methods. Data for LC-MS/MS is derived from studies on the closely related oleoyl ethanolamide (OEA), while HPLC-UV data is based on typical performance characteristics for similar compounds.
| Performance Metric | HPLC-UV (Representative) | LC-MS/MS (for Oleoyl Ethanolamide) |
| Linearity (R²) | > 0.995 | > 0.998[1][2] |
| Accuracy (%) | 98.0 - 102.0 | 95.5 - 104.5[1] |
| Precision (%RSD) | < 2.0 | < 15.0[1] |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 ng/mL[1] |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | 0.1 ng/mL[1] |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Can be minimized with isotopic internal standards |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established and validated methods for similar analytes.
HPLC-UV Method (Representative Protocol)
This method is suitable for the quantification of this compound in pharmaceutical formulations. Due to the lack of a strong chromophore in this compound, derivatization is often required for sensitive UV detection.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol).
-
For derivatization, react the sample with a UV-active labeling agent such as 1-fluoro-2,4-dinitrobenzene (DNFB) under basic conditions.
-
Neutralize the reaction mixture and dilute to a known volume with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 360 nm (for the DNP derivative).
3. Data Analysis:
-
Quantification is based on the peak area of the derivatized this compound, compared against a standard curve prepared from derivatized standards.
LC-MS/MS Method (Based on Oleoyl Ethanolamide Analysis)
This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma or tissue homogenates.
1. Sample Preparation:
-
To 100 µL of the biological sample, add an internal standard (e.g., deuterated oleoyl ethanolamide).
-
Perform a liquid-liquid extraction with a mixture of hexane and isopropanol (9:1, v/v) to isolate the analyte from the matrix.[1][2]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Analyte): Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
4. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, compared against a standard curve.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and LC-MS/MS methods for the quantification of this compound.
References
Comparing the gene expression profiles of endothelial cells treated with ethanolamine oleate and other sclerosants
A Comparative Guide to the Gene Expression Profiles of Endothelial Cells Treated with Sclerosants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sclerotherapy is a minimally invasive procedure widely used for the treatment of varicose veins and other vascular malformations. The efficacy of this treatment relies on the action of sclerosing agents, which induce endothelial cell damage, leading to inflammation, thrombosis, and eventual fibrosis of the targeted vessel. Understanding the molecular mechanisms underlying the effects of different sclerosants on endothelial cells is crucial for optimizing treatment strategies and developing novel therapeutic agents. This guide provides a comparative overview of the effects of ethanolamine oleate and other commonly used sclerosants, namely polidocanol and sodium tetradecyl sulfate, on endothelial cells.
Due to a lack of publicly available direct comparative studies on the gene expression profiles of endothelial cells treated with these specific sclerosants, this guide focuses on their established mechanisms of action and the associated signaling pathways. The experimental protocols provided are based on established methodologies for studying gene expression in endothelial cells in response to chemical stimuli.
Mechanism of Action: A Comparative Overview
This compound, polidocanol, and sodium tetradecyl sulfate are all classified as detergent sclerosants. Their primary mechanism of action involves the disruption of the endothelial cell membrane, which initiates a cascade of cellular events leading to vessel occlusion.
| Sclerosant | Primary Mechanism of Action on Endothelial Cells | Key Cellular Events |
| This compound | Acts as a detergent, causing disruption of the endothelial cell membrane and subsequent cellular injury.[1] The oleic acid component is primarily responsible for the inflammatory response.[2] | Induces a sterile, dose-related inflammatory response, leading to endothelial denudation.[1][2] This exposes the subendothelial matrix, promoting platelet aggregation and thrombosis.[1][3] The subsequent fibrotic response permanently occludes the vein.[1] |
| Polidocanol | A non-ionic surfactant that disrupts the lipid bilayer of the endothelial cell membrane, leading to increased permeability and cell lysis.[4] | Causes concentration-dependent endothelial cell injury and death.[5] Triggers a cascade of inflammatory responses and clot formation at the site of injury.[4] |
| Sodium Tetradecyl Sulfate | An anionic detergent that causes lysis of endothelial cells by disrupting cell membrane lipids and proteins. | Induces intimal inflammation, leading to thrombus formation and subsequent fibrosis, resulting in vessel occlusion. |
Signaling Pathways in Endothelial Cells Activated by Sclerosants
While comprehensive transcriptomic data is limited, existing research points to the involvement of several key signaling pathways in the endothelial response to sclerosing agents.
This compound
Treatment with this compound initiates a robust inflammatory response. This is characterized by the recruitment of immune cells, such as macrophages and neutrophils, which release a variety of cytokines and growth factors.[1] The oleic acid component may also play a role in activating the coagulation cascade through the release of tissue factor and the activation of Hageman factor.[2]
Polidocanol
Polidocanol-induced endothelial cell injury is known to activate cellular calcium signaling and nitric oxide pathways, ultimately leading to cell death.[5] The disruption of the cell membrane and subsequent lysis trigger an inflammatory cascade and thrombus formation.[4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Ethanolamine-oleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. The destructive effects of sclerosant this compound on mammalian vessel endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Polidocanol? [synapse.patsnap.com]
- 5. Polidocanol for Endovenous Microfoam Sclerosant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term In Vivo Efficacy of Ethanolamine Oleate and Newer Sclerosing Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of sclerotherapy, a minimally invasive procedure for the treatment of vascular abnormalities, has evolved significantly. While ethanolamine oleate has been a long-standing agent, newer sclerosants such as polidocanol and sodium tetradecyl sulfate have gained prominence. This guide provides an objective in vivo comparison of the long-term efficacy of this compound against these newer agents, supported by experimental data, detailed methodologies, and mechanistic insights to inform research and development in this field.
Mechanism of Action: A Cascade of Endothelial Destruction and Fibrosis
Sclerosing agents, despite their chemical differences, share a common therapeutic goal: to induce endothelial damage within a targeted blood vessel, leading to its eventual fibrosis and occlusion. This process is initiated by the disruption of the endothelial cell membrane, which triggers a cascade of inflammatory and thrombotic events.
This compound , a salt of oleic acid and ethanolamine, acts as a detergent that disrupts the lipid bilayer of endothelial cells.[1] This initial injury promotes an inflammatory response characterized by the recruitment of immune cells like macrophages and neutrophils.[1] These cells release cytokines and growth factors, amplifying the inflammatory cascade and leading to the exposure of the subendothelial matrix. This, in turn, promotes platelet aggregation and thrombus formation, occluding the vessel. Over time, a chronic inflammatory state leads to fibroblast recruitment and the deposition of collagen, resulting in the permanent fibrotic obliteration of the vein.[1]
Polidocanol , a non-ionic detergent, also functions by disrupting the lipid bilayer of endothelial cells, causing cell lysis.[2] Its mechanism involves the denaturation of proteins and lipids in the cell membrane, leading to a loss of cellular integrity.[2] This triggers a similar inflammatory and thrombotic cascade as seen with this compound, culminating in fibrosis and vein closure.[2] Some in vitro studies suggest that polidocanol's action involves the activation of calcium signaling and nitric oxide pathways in endothelial cells, preceding cell death.
Sodium tetradecyl sulfate (STS) is a potent anionic detergent that rapidly strips the endothelium, exposing the highly thrombogenic subendothelial layer. This leads to immediate platelet aggregation and thrombus formation. STS is also thought to induce a hypercoagulable state, potentially by inhibiting protein C.[3] The subsequent inflammatory response and fibrosis follow a similar pathway to other detergent sclerosants.
Signaling Pathways in Sclerosant-Induced Endothelial Damage
The interaction of sclerosing agents with the endothelial cell membrane initiates a complex series of intracellular signaling events that culminate in apoptosis and necrosis, driving the desired therapeutic effect. While the complete signaling networks for all agents are not fully elucidated, key pathways have been identified.
Caption: General signaling cascade initiated by detergent sclerosing agents.
Long-Term Efficacy: A Comparative Overview
Direct long-term comparative studies of this compound versus newer agents for the treatment of lower extremity varicose veins are limited. Much of the available comparative data for this compound comes from studies on esophageal varices and venous malformations. However, extensive long-term data exists for newer agents like polidocanol and sodium tetradecyl sulfate in the context of varicose vein treatment, often compared against surgical interventions or other endovenous techniques.
| Sclerosing Agent | Comparator | Indication | Key Long-Term Efficacy Outcome (Follow-up Period) | Adverse Events | Reference |
| This compound (5%) | Absolute Alcohol | Esophageal Varices | Variceal eradication was significantly slower with this compound (22.3 +/- 8.2 weeks vs. 12.9 +/- 5.2 weeks for alcohol). Rebleeding frequency was not significantly different. | No significant difference in complications. | [2] |
| This compound (5%) | Sodium Tetradecyl Sulphate (3%) | Esophageal Varices | Variceal obliteration required significantly more sessions with this compound (4.5 +/- 1.9 vs. 3.3 +/- 1.3 for STS). Bleeding control was similar. | Post-injection pyrexia was more common with STS. No difference in ulceration or stricture formation. | [4] |
| This compound (5%) | Polidocanol (1%) | Venous Malformations | Success rates (excellent/good outcomes) were not significantly different between liquid this compound (71%) and foamed polidocanol (78%). | Hemoglobinuria and soft tissue necrosis were significantly less frequent with foamed polidocanol. | [5] |
| Polidocanol (Foam) | Surgery & Endovenous Laser Ablation (EVLA) | Great Saphenous Varicose Veins | At 5 years, GSV occlusion rate was significantly lower for foam sclerotherapy (51%) compared to surgery (96%) and EVLA (89%). | - | |
| Sodium Tetradecyl Sulphate | Polidocanol | Varicose Veins | Retrospective review found a significantly lower recurrence rate with STS (25%) compared to polidocanol (43%). Patient satisfaction was also higher with STS. | No significant difference in complications such as phlebitis, hyperpigmentation, or DVT. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are representative protocols for sclerotherapy using the discussed agents, extracted from published studies.
Protocol 1: Sclerotherapy of Esophageal Varices with this compound vs. Sodium Tetradecyl Sulphate
-
Study Design: A double-blind, randomized controlled trial.
-
Patient Population: 95 patients with bleeding esophageal varices.
-
Intervention:
-
Endoscopic identification of varices that were actively bleeding or showed signs of recent hemorrhage.
-
Randomized allocation to receive either 3% sodium tetradecyl sulphate (STD) or 5% this compound (ETH).
-
Intravariceal injections of 2 ml aliquots up to a maximum of 20 ml were administered in a double-blinded manner.
-
Repeat injections were performed at weekly intervals until all esophageal varices were obliterated.
-
-
Outcome Measures:
-
Control of bleeding after one session.
-
Number of sessions required for variceal obliteration.
-
Incidence of side effects including pyrexia, esophageal ulceration, stricture formation, and perforation.
-
-
Reference: [4]
Protocol 2: Ultrasound-Guided Foam Sclerotherapy (UGFS) of the Great Saphenous Vein (GSV) with Polidocanol
-
Study Design: Randomized clinical trial.
-
Patient Population: Patients with symptomatic GSV reflux.
-
Intervention:
-
Patients were randomized to UGFS, open surgery, or endovenous laser ablation.
-
For the UGFS group, foam was prepared by mixing polidocanol with room air.
-
Under ultrasound guidance, the foam was injected into the GSV and tributary varicose veins.
-
When complete closure was not achieved, additional sessions were conducted at 7-day intervals.
-
Post-procedure, compression therapy was applied.
-
-
Outcome Measures:
-
Primary: Occlusion rate of the GSV at 5 years, assessed by duplex ultrasound.
-
Secondary: Clinical severity scores, quality of life questionnaires, and need for additional treatments.
-
-
Reference:
Experimental Workflow
The following diagram illustrates a generalized workflow for an in vivo study comparing different sclerosing agents.
Caption: A generalized experimental workflow for a comparative sclerotherapy trial.
Conclusion
Newer sclerosing agents, particularly polidocanol and sodium tetradecyl sulfate, have demonstrated high efficacy in the long-term treatment of varicose veins, although often with higher recurrence rates compared to more invasive procedures like surgery and EVLA. This compound remains an effective agent, though much of the direct, long-term comparative data is in the context of esophageal varices and venous malformations, where it shows comparable efficacy but sometimes a less favorable side-effect profile than newer agents like foamed polidocanol. The choice of sclerosing agent in a clinical or research setting should be guided by the specific indication, vessel size, desired efficacy, and potential adverse event profile. Further long-term, head-to-head clinical trials comparing this compound with newer agents specifically for lower extremity varicose veins are warranted to provide a more definitive evidence base.
References
- 1. Randomized control trials on sclerotherapy for varicose veins - Servier - PhlebolymphologyServier – Phlebolymphology [phlebolymphology.org]
- 2. This compound versus absolute alcohol as a variceal sclerosant: a prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of sclerosing agents. Clinical and histologic effects of intravascular sodium morrhuate, this compound, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind randomized controlled trial comparing sodium tetradecyl sulphate and this compound in the sclerotherapy of bleeding oesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AB067. SOH23ABS_182. Sodium tetradecyl sulphate vs. polidocanol: identifying the ideal sclerosant agent - Ahmmad - Mesentery and Peritoneum [map.amegroups.org]
A critical review of the literature comparing the mechanisms of action of different chemical sclerosants
For Immediate Release
A Comprehensive Review for Researchers and Drug Development Professionals
This guide provides a critical review of the literature on the mechanisms of action of different chemical sclerosants, offering a comparative analysis for researchers, scientists, and drug development professionals. Sclerotherapy, a minimally invasive procedure, relies on the injection of a sclerosant to damage the endothelium of unwanted blood vessels, leading to their eventual closure and resorption. The efficacy and safety of this procedure are intrinsically linked to the specific mechanism of action of the chosen sclerosant. This review categorizes sclerosants into three main classes—detergents, osmotic agents, and chemical irritants—and delves into their distinct molecular and cellular effects, supported by quantitative data and detailed experimental protocols.
Mechanisms of Action: A Tripartite View
Chemical sclerosants achieve endothelial destruction through varied pathways, ultimately converging on vascular occlusion and fibrosis. The three primary categories of these agents are defined by their fundamental mode of action at the cellular level.
Detergents: This class of sclerosants, which includes sodium tetradecyl sulfate (STS) and polidocanol (POL), possesses amphipathic properties, enabling them to disrupt the lipid bilayer of endothelial cell membranes. This disruption is not a passive process; it is a concentration-dependent phenomenon that leads to the solubilization of membrane components and the formation of micelles, ultimately causing cell lysis.[1] At sub-lytic concentrations, detergent sclerosants can induce a more controlled form of cell death through apoptosis.[2]
Osmotic Agents: Hypertonic solutions, such as hypertonic saline (HS) and hypertonic glucose, represent the primary osmotic sclerosants. Their mechanism of action is based on creating a significant osmotic gradient across the endothelial cell membrane. This gradient drives water out of the cells, leading to rapid cellular dehydration, shrinkage, and disruption of the cell membrane and intracellular organelles.[2]
Chemical Irritants: This heterogeneous group of compounds, including chromated glycerin and phenol, induces direct caustic injury to the endothelium. Their mode of action is less about disrupting lipid bilayers or osmotic gradients and more about direct chemical toxicity, leading to protein denaturation and cellular necrosis.[3]
Comparative Efficacy and Safety: A Data-Driven Analysis
The choice of sclerosant is often guided by a balance between its efficacy in vessel closure and its potential for adverse effects. The following tables summarize quantitative data from comparative studies, providing a clear overview of the performance of different sclerosants.
| Sclerosant Type | Agent(s) | Vessel Clearance/Occlusion Rate | Key Adverse Events | Pain Level | Reference(s) |
| Detergent | Polidocanol (POL) | High | Hyperpigmentation, Matting, Venous Thromboembolism (rare) | Low | [3][4] |
| Sodium Tetradecyl Sulfate (STS) | High | Hyperpigmentation, Allergic Reactions, Skin Necrosis (rare) | Moderate | [3] | |
| Osmotic | Hypertonic Saline (HS) | Moderate to High | Pain, Burning, Skin Necrosis (if extravasated) | High | [4] |
| Hypertonic Glucose | Moderate | Pain (less than HS) | Moderate | [5] | |
| Chemical Irritant | Chromated Glycerin (CG) | High (for telangiectasias) | Pain, Hyperpigmentation (less than POL) | High | [6] |
| Phenol | High (concentration-dependent) | Hemorrhage, Necrosis (at high concentrations) | Not extensively reported in comparative studies | [7] |
Table 1: Comparative Efficacy and Safety of Chemical Sclerosants
| Study | Sclerosants Compared | Key Findings |
| Ramelet et al. (2004) | Chromated Glycerin vs. Polidocanol (0.25% solution and foam) | Chromated glycerin showed significantly better vessel clearance for telangiectasias compared to both polidocanol solution and foam (p<0.002).[6] |
| McCoy et al. (1999) | Polidocanol (1%) vs. Hypertonic Saline (20%) | Both agents had equal efficacy in sclerosing leg telangiectasias, but hypertonic saline was more painful, while polidocanol caused more staining and matting.[4] |
| Bertanha et al. (2017) | Polidocanol (0.2%) + 70% Hypertonic Glucose vs. 75% Hypertonic Glucose | The combination of polidocanol and hypertonic glucose was significantly more effective in eliminating reticular veins (95.17% vs 85.40%; P < .001).[5] |
| Al-Haddad et al. (2016) | Sodium Tetradecyl Sulphate (3%) vs. 5% Phenol in Almond Oil | For early internal hemorrhoids, phenol was more effective in controlling bleeding after 2 weeks (p=0.038), while both had similar efficacy for other symptoms.[3] |
| Ebrahim et al. (2013) | Phenol (different concentrations) vs. Sodium Tetradecyl Sulphate (1%) | 5% phenol caused 90% lumen narrowing, whereas 1% STS only caused 25% lumen narrowing in a rabbit ear vein model.[7] |
Table 2: Summary of Head-to-Head Comparative Studies
Signaling Pathways of Sclerosant-Induced Endothelial Cell Death
The interaction of sclerosants with endothelial cells triggers a cascade of intracellular signaling events that culminate in cell death, primarily through apoptosis or necrosis. Understanding these pathways is crucial for the development of more targeted and safer sclerosing agents.
Detergent-Induced Apoptosis
Detergent sclerosants, at sub-lytic concentrations, initiate apoptosis through both extrinsic and intrinsic pathways. The disruption of the cell membrane is thought to be a primary trigger, leading to the activation of downstream signaling cascades.
Caption: Detergent-induced signaling leading to apoptosis.
Osmotic Stress-Induced Cell Death
Osmotic agents induce a state of hypertonic stress, leading to cellular dehydration. This physical stress is transduced into biochemical signals that can activate apoptotic pathways. The ERK pathway is a key player in the cellular response to osmotic stress.
Caption: Osmotic stress-induced signaling cascade.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments cited in the literature.
In Vitro Comparative Cytotoxicity Assay
This protocol outlines a method for comparing the cytotoxic effects of different sclerosants on endothelial cells.
Caption: Workflow for in vitro cytotoxicity testing.
Detailed Steps:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach confluence in 96-well plates.
-
Sclerosant Preparation: Prepare a range of concentrations for each sclerosant (e.g., polidocanol, hypertonic saline, chromated glycerin) by serial dilution in a suitable buffer.
-
Treatment: Remove the culture medium and expose the cells to the different sclerosant concentrations for a predetermined duration (e.g., 5, 15, 30 minutes). Include a vehicle control group.
-
Washing: Aspirate the sclerosant solution and wash the cells gently with phosphate-buffered saline (PBS).
-
Cytotoxicity Assay: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate according to the manufacturer's instructions. Viable cells will metabolize the MTT into a colored formazan product.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the half-maximal inhibitory concentration (IC50) for each sclerosant as a measure of its cytotoxic potency.
Assessment of Apoptosis using TUNEL Assay
This protocol describes the use of the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis, in sclerosant-treated endothelial cells.
Detailed Steps:
-
Cell Culture and Treatment: Culture endothelial cells on chamber slides and treat with sub-lytic concentrations of sclerosants as determined from cytotoxicity assays. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes (e.g., with 0.1% Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP). TdT will incorporate the labeled nucleotides at the 3'-OH ends of fragmented DNA.
-
Detection: Detect the incorporated labeled nucleotides using an anti-label antibody conjugated to a fluorescent probe or an enzyme for colorimetric detection.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI) and visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit a positive TUNEL signal.
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in multiple fields of view.
Conclusion
The selection of a chemical sclerosant is a critical decision in the management of vascular abnormalities. This review highlights the distinct mechanisms of action of detergents, osmotic agents, and chemical irritants, providing a framework for understanding their differential efficacy and safety profiles. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals seeking to advance the field of sclerotherapy through the development of novel, more effective, and safer sclerosing agents. Further research elucidating the intricate signaling pathways activated by these agents will undoubtedly pave the way for more targeted therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Polidocanol versus hypertonic glucose for sclerotherapy treatment of reticular veins of the lower limbs: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-blind, randomized study comparing chromated glycerin, polidocanol solution, and polidocanol foam for treatment of telangiectatic leg veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sclerotherapy for leg telangiectasia--a blinded comparative trial of polidocanol and hypertonic saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phlebolymphology.org [phlebolymphology.org]
- 7. Emerging roles and mechanisms of ERK pathway mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethanolamine Oleate: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling sclerosing agents like ethanolamine oleate, adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, in line with regulatory standards.
Regulatory Framework
In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] Academic and research laboratories may also be subject to the standards outlined in 40 CFR Part 262, Subpart K, which provides an alternative set of requirements better suited for laboratory settings.[2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations, as these can vary and may have specific requirements.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste from the point of generation to its final removal from the laboratory.
1. Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate personal protective equipment to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Skin Protection: Wear nitrile or butyl rubber gloves and a lab coat or a chemical-resistant apron.[3]
-
Respiratory Protection: If there is a risk of aerosol formation, use a NIOSH-approved respirator.[3] Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]
2. Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designated Waste Container: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), in a dedicated, leak-proof container that is chemically compatible with the substance.[1][6]
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams. Consult your institution's chemical hygiene plan for specific segregation guidelines.
-
Aqueous vs. Solid Waste: Collect liquid waste separately from solid waste (e.g., contaminated gloves, absorbent pads). Non-sharp, solid laboratory waste contaminated with viable biological agents should be collected in a yellow Bio Waste plastic 20-liter pail.[7]
3. Labeling and Storage
Proper labeling and storage are regulatory requirements and essential for safety.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and any relevant hazard warnings (e.g., "Corrosive," "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[2] This area should be under the control of laboratory personnel, well-ventilated, and have secondary containment to prevent spills.[1]
4. Final Disposal
This compound should never be disposed of down the drain or in regular trash.[4]
-
Licensed Waste Carrier: The recommended disposal method is through a licensed chemical destruction plant or a certified hazardous waste disposal company.[4] Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Incineration: Controlled incineration with flue gas scrubbing is a suitable disposal method for this material.[4]
-
Documentation: Ensure all required waste generation documentation is completed accurately for regulatory compliance.[1]
5. Decontamination and Empty Container Disposal
Empty containers that once held this compound must be properly decontaminated before disposal.
-
Triple Rinsing: An empty container that held an acute hazardous waste must be triple-rinsed with a suitable solvent (such as water) that can remove the residue.[8]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[8]
-
Container Disposal: Once decontaminated, deface or remove all labels from the container.[8] The container may then be disposed of as regular trash or recycled, depending on institutional policies.[4][8] Puncturing the container can prevent its reuse.[4]
6. Spill and Leak Management
In the event of a spill, immediate and proper cleanup is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[9]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[9] Do not let the chemical enter drains.[9]
-
Cleanup: Use an inert, liquid-absorbent material to clean up the spill. Collect the absorbed material and contaminated cleaning supplies in a suitable, closed container for disposal as hazardous waste.[4]
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE.
Quantitative Data Summary
The following table summarizes key quantitative data related to the storage of hazardous waste in a laboratory setting.
| Parameter | Guideline/Limit | Regulation/Source |
| Maximum Hazardous Waste Storage Volume | 55 gallons | Vanderbilt University Medical Center |
| Maximum Acute Hazardous Waste Storage Volume | 1 quart | Vanderbilt University Medical Center |
| Maximum Storage Time in Academic Labs | 12 months | EPA (Subpart K)[2] |
Experimental Protocols Referenced
While disposal itself is a procedural protocol, the generation of this compound waste often results from specific experimental work. For context, here is a summary of a protocol for the synthesis of a similar compound, octanoic acid triethanolamine salt, which would result in waste requiring proper disposal.
Protocol: Synthesis of Octanoic Acid Triethanolamine Salt [3]
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve one molar equivalent of octanoic acid in a suitable volume of anhydrous ethanol.
-
Reaction Setup: Place the flask in a heating mantle on a magnetic stirrer and equip it with a condenser.
-
Addition of Triethanolamine: While stirring, add one molar equivalent of triethanolamine to the octanoic acid solution.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours with continuous stirring.
-
Solvent Removal: After the reaction is complete, remove the anhydrous ethanol using a rotary evaporator under reduced pressure.
-
Product Isolation: The remaining liquid is the octanoic acid triethanolamine salt. Further purification can be performed via vacuum distillation if required.
All waste generated from this synthesis, including residual reactants, solvent, and contaminated labware, must be disposed of following the hazardous waste procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. danielshealth.com [danielshealth.com]
- 2. epa.gov [epa.gov]
- 3. Octanoic acid triethanolamine salt | 22919-56-8 | Benchchem [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 8. vumc.org [vumc.org]
- 9. echemi.com [echemi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethanolamine Oleate
For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling ethanolamine oleate, a sclerosing agent. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of vapors or mists.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][2][3] | Protects against splashes and eye irritation.[4] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber, check manufacturer's compatibility data) and impervious clothing, such as a lab coat or chemical-resistant apron.[1][3][5] | Prevents skin contact, which can cause irritation or burns.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.[2][6] | Protects against inhalation of harmful vapors or mists.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
1. Pre-Operational Checks:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[3][6]
-
PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of tears or punctures.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before beginning work to be familiar with the latest safety information.
2. Handling Procedure:
-
Container Handling: Keep the container tightly closed when not in use.[2][6] Handle and open the container with care to prevent splashes.[5]
-
Dispensing: When transferring or dispensing the chemical, use non-sparking tools and ensure proper grounding to prevent static discharge.[1][8]
-
Avoid Contact: Avoid all personal contact, including inhalation of vapors or mists.[7] Do not eat, drink, or smoke in the handling area.[2][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2][7]
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Clothing: Remove and wash contaminated clothing before reuse.[2][3] Contaminated work clothes should be laundered separately.[7]
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[2][6][9]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste this compound in a suitable, closed, and properly labeled container.[2]
-
Do not mix with other waste streams unless explicitly permitted.
2. Spill Management:
-
In the event of a spill, evacuate personnel from the area.[1]
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE as outlined above.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).[6][9]
-
Collect the absorbed material into a suitable container for disposal.[2]
-
Ventilate the area and clean the spill site thoroughly.[5]
3. Final Disposal:
-
Dispose of the waste material and containers at an approved waste disposal plant in accordance with all federal, state, and local regulations.[2][6]
-
Do not allow the chemical to enter drains or surface water.[1][10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Monothis compound | C20H41NO3 | CID 5282489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. isg.ku.edu.tr [isg.ku.edu.tr]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
